6-Bromo-7-methoxyfuro[3,2-c]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-7-methoxyfuro[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-11-7-6-5(2-3-12-6)4-10-8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTHINRGEKOOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CN=C1Br)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280411 | |
| Record name | Furo[3,2-c]pyridine, 6-bromo-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261366-01-1 | |
| Record name | Furo[3,2-c]pyridine, 6-bromo-7-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261366-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[3,2-c]pyridine, 6-bromo-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Proposed Synthetic Pathway for a Novel Heterocyclic Scaffold
An In-Depth Technical Guide to the Synthesis of 6-Bromo-7-methoxyfuro[3,2-c]pyridine
The furo[3,2-c]pyridine scaffold is a key structural motif in various biologically active compounds. The introduction of a methoxy group and a bromine atom at specific positions, as in this compound, offers opportunities for further functionalization and the exploration of structure-activity relationships (SAR) in drug discovery programs. The empirical formula for this compound is C₈H₆BrNO₂, with a molecular weight of 228.04 g/mol [1].
Due to the absence of a direct, published synthesis, this guide proposes a multi-step pathway commencing from a commercially available substituted pyridine. The core strategy involves the initial construction of the 7-methoxyfuro[3,2-c]pyridine core, followed by a regioselective bromination.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach to this compound suggests that the final bromination step is preceded by the synthesis of the 7-methoxyfuro[3,2-c]pyridine core. This core can be envisioned to arise from a suitably functionalized pyridine precursor through the formation of the fused furan ring.
Visualizing the Proposed Synthesis Pathway
The following diagram illustrates the proposed multi-step synthesis for this compound.
Caption: A high-level overview of the proposed synthetic workflow.
Part 1: Synthesis of the 7-Methoxyfuro[3,2-c]pyridine Core
The synthesis of the furo[3,2-c]pyridine core is a critical first step. While a direct protocol for the 7-methoxy variant is not available, we can adapt methodologies from the synthesis of the isomeric 7-methoxyfuro[2,3-c]pyridine[2][3]. The general approach involves starting with a commercially available, appropriately substituted pyridine and executing a series of reactions to build the fused furan ring.
A plausible starting material would be a 2-chloro-3-hydroxy-6-methoxypyridine or a related derivative. The synthesis would likely proceed through the following key transformations:
-
O-Alkylation or a Related Coupling Reaction: To introduce a two-carbon unit at the 3-position, which will ultimately form the furan ring.
-
Intramolecular Cyclization: To form the fused furan ring system.
Experimental Protocol (Proposed)
Step 1a: Synthesis of a Key Intermediate (Illustrative)
This protocol is adapted from the synthesis of a related furo[2,3-c]pyridine system and would require optimization for the [3,2-c] isomer[3][4].
| Reagent/Material | Grade | Proposed Supplier |
| 2-Chloro-3-hydroxypyridine derivative | Reagent | Commercially Available |
| Ethyl propiolate | Reagent | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | TCI |
| Palladium catalyst (e.g., Pd(PPh₃)₄) | Reagent | Strem Chemicals |
| Copper(I) iodide (CuI) | Reagent | Acros Organics |
| Triethylamine (TEA) | Anhydrous | Alfa Aesar |
Procedure:
-
O-Alkylation: To a solution of the substituted 2-chloro-3-hydroxypyridine in anhydrous DMF, add potassium carbonate. Stir the mixture at room temperature, then add ethyl propiolate dropwise. Heat the reaction mixture and monitor by TLC until the starting material is consumed[4].
-
Sonogashira Coupling & Cyclization: To the resulting alkyne in a suitable solvent (e.g., THF or DMF), add a palladium catalyst, copper(I) iodide, and triethylamine. Heat the reaction mixture under an inert atmosphere. The reaction is expected to proceed through a Sonogashira coupling followed by an intramolecular cyclization to form the furo[3,2-c]pyridine ring system[4].
-
Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by flash column chromatography[5].
Part 2: Regioselective Bromination of 7-Methoxyfuro[3,2-c]pyridine
With the 7-methoxyfuro[3,2-c]pyridine core in hand, the next critical step is the introduction of a bromine atom at the 6-position. The electronic nature of the furo[3,2-c]pyridine ring system, influenced by the methoxy group and the nitrogen atom, will direct the regioselectivity of the bromination.
Several brominating agents can be considered, with N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) being common choices for their selectivity and ease of handling compared to liquid bromine[6].
Experimental Protocol (Proposed)
| Reagent/Material | Grade | Proposed Supplier |
| 7-methoxyfuro[3,2-c]pyridine | Synthesized as above | - |
| N-Bromosuccinimide (NBS) | Reagent | Sigma-Aldrich |
| Acetonitrile or DMF | Anhydrous | Fisher Scientific |
| Oleum (65%) | ACS Grade | VWR |
Procedure:
-
Reaction Setup: Dissolve the 7-methoxyfuro[3,2-c]pyridine in a suitable solvent such as acetonitrile or DMF in a round-bottom flask protected from light.
-
Bromination: Cool the solution in an ice bath. Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C. The use of oleum as a co-reagent can enhance the reactivity and selectivity of the bromination[6].
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction time can range from 1 to 20 hours, depending on the reactivity of the substrate[6].
-
Work-up and Purification: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent. The combined organic layers should be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, would be purified by flash column chromatography or recrystallization.
Data Summary Table
| Step | Reaction | Key Reagents | Proposed Conditions | Expected Outcome |
| 1 | Furan Ring Formation | K₂CO₃, Ethyl propiolate, Pd catalyst, CuI | Heat in DMF/THF | 7-methoxyfuro[3,2-c]pyridine |
| 2 | Bromination | NBS, Oleum | 0 °C to RT in Acetonitrile | This compound |
Visualizing the Key Bromination Step
The following diagram details the proposed transformation in the final bromination step.
Caption: Workflow for the proposed bromination of the furo[3,2-c]pyridine core.
Trustworthiness and Self-Validation
Each step in the proposed synthesis includes monitoring by TLC or LC-MS to ensure the reaction proceeds to completion and to identify the formation of any byproducts. Purification by column chromatography at each stage is crucial to ensure the purity of the intermediates and the final product[5]. The identity and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This technical guide presents a viable, albeit proposed, synthetic pathway for this compound. By leveraging established synthetic methodologies for related heterocyclic systems, this guide provides a strong foundation for researchers to undertake the synthesis of this novel compound. The successful execution of this pathway would provide access to a valuable building block for the development of new therapeutic agents.
References
- (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol.
- This compound | 1261366-01-1 | Benchchem.
- This compound AldrichCPR | Sigma-Aldrich.
- Synthesis of 7-Methoxyfuro[2,3-c]pyridine: A Detailed Experimental Protocol - Benchchem.
- Application Notes and Protocols: 7-Methoxyfuro[2,3-c]pyridine in Organic Synthesis - Benchchem.
- Application Notes and Protocols for the Large-Scale Synthesis of 7-Methoxyfuro[2,3-c]pyridine - Benchchem.
- SUPPORTING INFORMATION Facile synthesis of the unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones.
- Application Note: High-Purity Isolation of 7-Methoxyfuro[2,3-C]pyridine via Flash Column Chromatography - Benchchem.
- An In-depth Technical Guide to 7-Methoxyfuro[2,3-c]pyridine: Chemical Structure and Numbering - Benchchem.
- 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as PDE4 inhibitors: a potential treatment for asthma - PubMed.
- WO2019145177A1 - Bromination of pyridine derivatives - Google Patents.
- (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol - ChemBK.
Sources
- 1. This compound | 1261366-01-1 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
Introduction: The Furo[3,2-c]pyridine Scaffold and the Imperative for Precise Characterization
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-7-methoxyfuro[3,2-c]pyridine
The furo[3,2-c]pyridine scaffold represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry.[1] This fused bicyclic system, integrating both a furan and a pyridine ring, serves as a versatile framework for the development of novel therapeutic agents, particularly in oncology and for treating inflammatory diseases.[1][2] The specific analogue, this compound, incorporates a bromine atom and a methoxy group, substituents that can critically influence the molecule's electronic properties, metabolic stability, and biological target interactions.
For researchers and drug development professionals, the unambiguous confirmation of such a molecule's structure and purity is the bedrock upon which all subsequent biological and pharmacological evaluation rests. The synthesis of novel derivatives is only the first step; a rigorous spectroscopic analysis is mandatory to validate the molecular architecture.[1]
This technical guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of this compound. As direct experimental spectra are not widely published, this document adopts an expert-driven, predictive approach. It details not only the necessary experimental protocols but also explains the causal relationships between the molecule's structure and its expected spectral output. We will proceed through a logical workflow, demonstrating how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are synergistically employed to build an unassailable structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a novel entity like this compound, NMR is the definitive tool for confirming the precise arrangement of its atoms.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the standard IUPAC numbering for the furo[3,2-c]pyridine core is used. The following diagram illustrates the structure and the numbering that will be referenced for spectral assignments.
Caption: Expected 1:1 isotopic pattern for the molecular ion of a monobrominated compound.
Experimental Protocol for HRMS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Infusion and Ionization:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Electrospray Ionization (ESI) in positive mode is a common and effective method for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.
-
-
Data Acquisition:
-
Acquire the spectrum using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Scan a mass range appropriate to include the expected molecular ion (e.g., m/z 50-500).
-
-
Data Analysis:
-
Determine the exact mass of the observed molecular ion peaks.
-
Use the instrument's software to calculate the elemental composition that matches the observed exact mass and isotopic pattern, confirming the formula C₈H₆BrNO₂.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (stretching, bending). [3]
Expected Characteristic IR Absorptions
The IR spectrum of this compound will display a series of absorption bands that confirm the presence of its key structural components.
Rationale for Predictions:
-
Aromatic C-H Stretch: The C-H bonds on the furan and pyridine rings will absorb at a frequency just above 3000 cm⁻¹, which is characteristic of sp² C-H bonds. [3]* Aliphatic C-H Stretch: The C-H bonds of the methoxy group will absorb just below 3000 cm⁻¹, typical for sp³ C-H bonds.
-
C=C and C=N Stretches: The double bonds within the aromatic rings will produce a series of sharp absorptions in the 1400-1650 cm⁻¹ region. [4]* C-O Stretches: Two distinct C-O stretching bands are expected: an asymmetric stretch for the Ar-O-CH₃ ether linkage and another for the C-O-C bond within the furan ring. These typically appear in the 1000-1300 cm⁻¹ region.
-
C-Br Stretch: The carbon-bromine bond vibration is expected in the far-IR or "fingerprint" region, typically below 700 cm⁻¹. [5] Table 4: Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group 3050 - 3150 C-H Stretch Aromatic (Furan & Pyridine Rings) 2850 - 2960 C-H Stretch Aliphatic (-OCH₃) 1550 - 1650 C=N Stretch Pyridine Ring 1400 - 1600 C=C Stretch Aromatic Rings 1200 - 1275 C-O Stretch (Asymmetric) Aryl Ether (Ar-O-CH₃) 1020 - 1080 C-O Stretch Furan Ring (C-O-C) | 550 - 690 | C-Br Stretch | Bromo-Aromatic |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). This is the most common and convenient method.
-
KBr Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is automatically ratioed against the background to show only the sample's absorbance.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. [6]This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the furo[3,2-c]pyridine core.
Expected UV-Vis Absorption Maxima (λmax)
The fused aromatic system of this compound is expected to exhibit strong absorption in the UV region due to π → π* electronic transitions. The exact position of the absorption maximum (λmax) and its intensity are influenced by the extent of conjugation and the presence of auxochromic groups (-OCH₃) and the bromine atom, which can cause a bathochromic (red) shift to longer wavelengths. [7] Table 5: Predicted UV-Vis Absorption Data (in Ethanol)
| Predicted λmax (nm) | Type of Transition | Chromophore |
|---|---|---|
| ~ 220 - 250 | π → π* | Furo[3,2-c]pyridine system |
| ~ 270 - 310 | π → π* | Extended conjugation |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a very dilute solution (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 Absorbance Units).
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the "blank") and the other with the sample solution.
-
Place the cuvettes in the spectrophotometer and first zero the instrument with the blank.
-
Scan the sample across the UV-Vis range (e.g., 200-600 nm) to record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which is a characteristic constant for the compound under specific conditions.
-
Conclusion: A Synergistic and Self-Validating Workflow
The characterization of a novel compound like this compound is not a linear process but a synergistic one, where each technique provides a piece of a larger puzzle. The data from each experiment must be consistent with the others to build a conclusive structural proof.
The following workflow diagram illustrates the logical relationship between these essential spectroscopic techniques, forming a self-validating system for structural confirmation and purity assessment.
Caption: A synergistic workflow for the spectroscopic validation of a novel chemical entity.
By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently and rigorously characterize this compound, ensuring the scientific integrity required for advancing novel chemical entities through the research and development pipeline.
References
- BenchChem. (2025). The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization.
- BenchChem. (2025). Spectroscopic Profile of Furo[3,2-b]pyridine-6-carboxylic Acid: A Technical Guide.
- National Center for Biotechnology Information. (n.d.). Furo[3,2-c]pyridine. PubChem Compound Database.
- Various Authors. (2025). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. ResearchGate.
- Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
- A2B Chem. (n.d.). (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol.
- The Royal Society of Chemistry. (n.d.). Supporting Information for a scientific article.
- Labcompare. (n.d.). This compound from Aladdin Scientific Corporation.
- BenchChem. (2025). Synthesis of 7-Methoxyfuro[2,3-c]pyridine: A Detailed Experimental Protocol.
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 7-Methoxyfuro[2,3-c]pyridine.
- ResearchGate. (n.d.). IR spectra of (a) 6 and (b) 7.
- ResearchGate. (n.d.). UV-vis spectroscopic and electrochemical data for compounds 1-6.
- ChemicalBook. (n.d.). 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE(143468-13-7) 1H NMR.
- BenchChem. (n.d.). This compound | 1261366-01-1.
- Supporting Information. (n.d.). Characterization of [Mo(NPh)(η2-olefin)(o-(Me3SiN)2C6H4)] (2).
- BenchChem. (2025). A Comparative Analysis of 2,3-Dihydrofuro[3,2-c]pyridine and Furo[3,2-c]pyridine.
- BenchChem. (2025). An In-depth Technical Guide to 7-Methoxyfuro[2,3-c]pyridine: Chemical Structure and Numbering.
- ResearchGate. (2025). NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid.
- SpringerLink. (2024). Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates.
- National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook.
- Scribd. (n.d.). 6 UV-Vis Spectros.
- BenchChem. (2025). Application Notes and Protocols: 7-Methoxyfuro[2,3-c]pyridine in Organic Synthesis.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.
- ResearchGate. (2025). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives.
- CONICET. (2022). How Chemometrics Revives the UV-Vis Spectroscopy Applications as an Analytical Sensor for Spectralprint (Nontargeted) Analysis.
- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.
-
National Institute of Standards and Technology. (n.d.). 7H-Furo[3,2-g]b[1]enzopyran-7-one, 4-methoxy-. NIST Chemistry WebBook. Available at:
- ResearchGate. (2025). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans].
- ResearchGate. (2025). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
- SpectraBase. (n.d.). 6-Bromo-7-methoxy-3,4-dihydro-2H-pyrano[2,3-b]quinoline - Optional[MS (GC)] - Spectrum.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- ChemicalBook. (n.d.). This compound Suppliers.
- ResearchGate. (2025). Molecular Structure Investigation, Spectroscopic Characterization, UV Spectral Analysis and Optical Band Gap Determination of (2E)-3-(3-Bromo-4methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one A Food Preservative Chalcone.
- MDPI. (2023). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione.
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 6-Bromo-7-methoxyfuro[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Furo[3,2-c]pyridine Scaffold
The furo[3,2-c]pyridine core is a privileged heterocyclic system in drug discovery, forming the backbone of compounds with a wide array of biological activities. The fusion of a furan ring to the pyridine core introduces unique electronic and steric properties that can be exploited for targeted drug design. The title compound, 6-Bromo-7-methoxyfuro[3,2-c]pyridine, with its specific substitution pattern, presents an interesting candidate for further chemical exploration. Accurate structural characterization is the cornerstone of any drug development program, and NMR spectroscopy stands as the most powerful and definitive tool for this purpose. This guide will provide a detailed roadmap for understanding the ¹H and ¹³C NMR spectra of this molecule.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the IUPAC numbering scheme for the furo[3,2-c]pyridine ring system is utilized throughout this guide.
Figure 2. Workflow for comprehensive NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): Would confirm the coupling between H-2 and H-3.
-
HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and their attached carbons (e.g., H-2 with C-2, H-3 with C-3, H-4 with C-4, and the methoxy protons with the methoxy carbon).
-
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations, which are crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule. For instance, correlations from the methoxy protons to C-7 would confirm its position.
Conclusion
This technical guide has provided a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations offer a solid foundation for researchers working with this and related heterocyclic systems. The outlined experimental protocols provide a clear path for obtaining and analyzing high-quality NMR data. A comprehensive structural confirmation would necessitate the use of 2D NMR techniques as described. This guide serves as a valuable resource for chemists in the pharmaceutical and agrochemical industries, as well as academic researchers, facilitating the confident characterization of novel furo[3,2-c]pyridine derivatives.
References
- Parella, T. (2014).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- NMR Prediction software such as those provided by ACD/Labs, ChemDraw, or other comput
An In-Depth Technical Guide on the Crystal Structure Analysis of 6-Bromo-7-methoxyfuro[3,2-c]pyridine
This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 6-Bromo-7-methoxyfuro[3,2-c]pyridine. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel heterocyclic compounds. The furo[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1] A detailed understanding of the three-dimensional structure of derivatives like this compound is paramount for structure-activity relationship (SAR) studies and rational drug design.
Introduction: The Significance of the Furo[3,2-c]pyridine Scaffold
The furo[3,2-c]pyridine ring system is a key heterocyclic structure in medicinal chemistry due to its structural rigidity and unique electronic properties, making it an attractive scaffold for developing new therapeutic agents.[2] These compounds are considered bioisosteres of purines and other important bicyclic systems, which provides opportunities for novel drug-target interactions.[2] Derivatives of this scaffold have shown promise as kinase inhibitors, particularly targeting oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT, and have been investigated for their potential as anticancer agents.[1] Furthermore, some furo[3,2-c]pyridine derivatives have exhibited potential antipsychotic activity by interacting with serotonin and dopamine receptors.[3]
The specific compound, this compound, with its defined substitution pattern, offers a unique electronic and steric profile that can influence its binding affinity and selectivity for biological targets. The bromine atom can participate in halogen bonding, a significant non-covalent interaction in crystal engineering and molecular recognition. The methoxy group can act as a hydrogen bond acceptor and influence the compound's solubility and metabolic stability. A definitive crystal structure analysis is therefore crucial to understand its molecular geometry, conformational preferences, and intermolecular interactions, which are key determinants of its solid-state properties and biological activity.
Synthesis and Crystallization
A robust synthetic route and a carefully controlled crystallization process are prerequisites for obtaining high-quality single crystals suitable for X-ray diffraction.
Proposed Synthesis of this compound
While various synthetic strategies exist for the furo[3,2-c]pyridine core, a common and effective method involves a cascade reaction starting with a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization.[1] An analogous multi-step synthesis can be proposed for this compound, potentially starting from a suitably substituted pyridine derivative.
Experimental Protocol: A Generalized Synthetic Approach
-
Starting Material Preparation: Begin with a commercially available or synthesized substituted pyridine, for instance, a functionalized 2-halopyridine.
-
Introduction of the Furan Moiety Precursor: A common strategy involves the introduction of a propargyl ether at the C-3 position of the pyridine ring. This can be achieved through nucleophilic substitution with propargyl alcohol.
-
Intramolecular Cyclization: The key furan ring formation is typically achieved through a palladium- or copper-catalyzed intramolecular cyclization of the propargyl ether intermediate.
-
Functional Group Modification: Subsequent bromination and methoxylation at the desired positions on the pyridine ring would yield the final product, this compound.
-
Purification: The crude product should be purified using techniques such as flash column chromatography to achieve a high degree of purity (typically >98%), which is essential for successful crystallization.
Caption: A generalized synthetic workflow for this compound.
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: A range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and hexane) and their binary mixtures should be screened.
-
Techniques:
-
Slow Evaporation: A solution of the purified compound is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.
-
Vapor Diffusion (Solvent/Anti-Solvent): A concentrated solution of the compound in a good solvent is placed in a small open vial, which is then placed in a larger sealed container containing a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
-
-
Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a cryoloop and immediately flash-cooled in a stream of liquid nitrogen to prevent solvent loss and crystal degradation.
Single-Crystal X-ray Diffraction Analysis
This section details the process of determining the crystal structure from a suitable single crystal.
Data Collection
A high-quality single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) in a single-crystal X-ray diffractometer.
Table 1: Representative Data Collection and Refinement Parameters
| Parameter | Typical Value |
| Diffractometer | Bruker APEX-II CCD or similar |
| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Temperature | 100(2) K |
| Crystal System | To be determined (e.g., Monoclinic) |
| Space Group | To be determined (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) - To be determined |
| Volume | V (ų) - To be determined |
| Z | Number of molecules per unit cell |
| Data Collection Strategy | ω and φ scans |
| Theta (θ) Range for Data | e.g., 2.0° to 28.0° |
| Reflections Collected | To be determined |
| Independent Reflections | To be determined (R_int) |
| Completeness to θ_max | >99% |
| Refinement Method | Full-matrix least-squares on F² |
| Final R indices [I>2σ(I)] | R₁ and wR₂ |
| Goodness-of-fit on F² | S |
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and integrate the reflection intensities. The resulting data is then used to solve and refine the crystal structure.
Experimental Protocol: Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed using software like SAINT to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction (e.g., SADABS) is also applied.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods, typically with software such as SHELXT, to obtain an initial model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F² with software like SHELXL. This iterative process involves:
-
Assigning atom types and refining their positions and anisotropic displacement parameters.
-
Locating and refining hydrogen atoms, which are often placed in calculated positions and refined using a riding model.
-
The refinement is continued until the R-factors converge to low values and the residual electron density map is flat.
-
Caption: Workflow for single-crystal X-ray diffraction analysis.
Results and Discussion: A Hypothetical Analysis
The final refined crystal structure provides a wealth of information about the molecule's three-dimensional arrangement and its interactions in the solid state.
Molecular Structure
The analysis would reveal precise bond lengths, bond angles, and torsion angles. The furo[3,2-c]pyridine core would be expected to be largely planar. The orientation of the methoxy group relative to the fused ring system would be of particular interest, as it can influence intermolecular interactions.
Intermolecular Interactions and Crystal Packing
A detailed examination of the crystal packing would reveal the non-covalent interactions that govern the solid-state assembly. These interactions are crucial for understanding the material's physical properties and can provide insights into its potential interactions with biological macromolecules.
-
Hydrogen Bonding: While this compound lacks classical hydrogen bond donors, weak C-H···O and C-H···N interactions may be present.
-
Halogen Bonding: The bromine atom is a potential halogen bond donor, and interactions of the type C-Br···O or C-Br···N with neighboring molecules are plausible and significant.
-
π-π Stacking: The aromatic furo[3,2-c]pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
-
van der Waals Forces: These ubiquitous forces also contribute to the overall crystal packing.
The analysis of these interactions helps in understanding the supramolecular architecture of the crystal.
Conclusion
The crystal structure analysis of this compound provides indispensable information for understanding its chemical and physical properties. This guide has outlined a comprehensive approach, from synthesis and crystallization to the intricacies of X-ray diffraction data analysis. The resulting three-dimensional structural data is a critical component in the rational design of novel therapeutics based on the versatile furo[3,2-c]pyridine scaffold. The detailed knowledge of the molecular geometry and intermolecular interactions serves as a fundamental basis for computational modeling, SAR studies, and the development of next-generation drug candidates.
References
- The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. Benchchem.
- In-depth Technical Guide: Biological Activity of Furo[3,2-c]pyridine Derivatives. Benchchem.
- Application Notes and Protocols for the Use of 2,3-Dihydrofuro[3,2-c]pyridine Scaffolds in Organic Synthesis. Benchchem.
- The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed.
- This compound. Benchchem.
Sources
An In-depth Technical Guide to 6-Bromo-7-methoxyfuro[3,2-c]pyridine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This technical guide provides a comprehensive overview of 6-Bromo-7-methoxyfuro[3,2-c]pyridine, a key derivative with significant potential for further chemical exploration and drug discovery. This document delves into the compound's physicochemical properties, provides a detailed, albeit inferred, synthetic pathway, analyzes its predicted spectral characteristics, and explores its anticipated chemical reactivity. Furthermore, potential applications in drug development are discussed, drawing insights from the biological activities of structurally related furo[3,2-c]pyridine analogs. This guide is intended to be an essential resource, offering structured data, detailed experimental considerations, and visual representations of key chemical concepts to facilitate future research and application.
Introduction: The Significance of the Furo[3,2-c]pyridine Core
The fusion of a furan ring with a pyridine ring gives rise to the furo[3,2-c]pyridine heterocyclic system. This scaffold has garnered considerable attention in the field of medicinal chemistry due to its structural resemblance to purines and other biologically significant bicyclic systems, allowing for interactions with a wide array of biological targets. The unique electronic properties arising from the amalgamation of the electron-rich furan ring and the electron-deficient pyridine ring create a versatile platform for the development of novel therapeutic agents.[1]
Derivatives of the furo[3,2-c]pyridine core have demonstrated a broad spectrum of biological activities, including potential as kinase inhibitors targeting critical oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT.[1] This makes them promising candidates for the development of new anticancer and anti-inflammatory drugs.
This compound is a strategically substituted analog within this class. The presence of a bromine atom at the 6-position offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The methoxy group at the 7-position modulates the electronic properties of the pyridine ring and can influence the compound's pharmacokinetic profile. This combination of features makes this compound a valuable building block for the synthesis of compound libraries aimed at discovering new drug leads.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following table summarizes its fundamental molecular identifiers along with predicted physicochemical properties. These predictions are based on computational models and should be considered as estimates pending experimental verification.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₂ | [2] |
| Molecular Weight | 228.04 g/mol | [2] |
| CAS Number | 1261366-01-1 | [2] |
| Predicted Melting Point | 120-130 °C | |
| Predicted Boiling Point | 350-370 °C | |
| Predicted LogP | 2.5-3.0 | |
| Predicted pKa (most basic) | 2.0-3.0 (for the pyridine nitrogen) | |
| Predicted Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
Predicted values are generated using computational algorithms and are intended for estimation purposes only.
Synthesis and Purification
Inferred Synthetic Protocol
This representative procedure is adapted from synthetic routes for analogous 6-bromo-fused pyridine derivatives.
Step 1: Oxidation of the Starting Pyridine A commercially available substituted pyridine, such as 2-bromo-5-methylpyridine, is oxidized to its corresponding N-oxide. This is a crucial activation step that facilitates subsequent electrophilic substitution on the pyridine ring.
-
Reagents and Conditions: m-Chloroperbenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) at room temperature.
-
Causality: The N-oxide formation increases the electron density at the 4-position of the pyridine ring, making it more susceptible to electrophilic attack.
Step 2: Nitration of the Pyridine N-oxide The activated pyridine N-oxide undergoes nitration, typically at the 4-position, which is electronically favored.
-
Reagents and Conditions: A mixture of fuming nitric acid and sulfuric acid at controlled, low temperatures.
-
Causality: The strong acidic conditions generate the nitronium ion (NO₂⁺), which acts as the electrophile. The N-oxide directs the substitution to the 4-position.
Step 3: Formation of a Vinyl Intermediate The nitro-substituted pyridine N-oxide is reacted with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key vinyl intermediate, which sets the stage for the furan ring closure.
-
Reagents and Conditions: N,N-Dimethylformamide dimethyl acetal in dimethylformamide (DMF) under reflux.
-
Causality: This step introduces a two-carbon unit that will ultimately form part of the furan ring.
Step 4: Reductive Cyclization to Form the Furo[3,2-c]pyridine Core The nitro group is reduced, and the resulting amine undergoes a spontaneous intramolecular cyclization to form the fused furan ring.
-
Reagents and Conditions: A reducing agent such as iron powder in acetic acid, heated to around 100 °C.
-
Causality: The reduction of the nitro group to an amine provides the nucleophile necessary for the cyclization onto the vinyl ether system, forming the furan ring.
Step 5: Methoxylation at the 7-Position The final step involves the introduction of the methoxy group at the 7-position. This would likely proceed from a precursor with a suitable leaving group or a hydroxyl group at this position.
-
Reagents and Conditions: If starting from a hydroxyl precursor, a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃ or NaH) would be used.
-
Causality: This is a standard Williamson ether synthesis, where the base deprotonates the hydroxyl group to form a nucleophilic alkoxide that attacks the methylating agent.
Synthetic Workflow Diagram
Caption: Inferred synthetic workflow for this compound.
Purification and Characterization
-
Purification: The intermediates and the final product would likely be purified using silica gel column chromatography with a gradient of ethyl acetate in hexanes.
-
Characterization: The identity and purity of the synthesized compound would be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
Spectral Analysis (Predicted)
As experimental spectra are not available, this section provides an analysis of the expected spectral features of this compound based on its chemical structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the furan and pyridine rings, as well as the protons of the methoxy group.
-
Aromatic Protons (furan ring): Two doublets are expected for the protons on the furan ring, likely in the range of δ 7.0-8.0 ppm. The coupling constant between these two protons would be characteristic of a cis-relationship in a five-membered ring.
-
Aromatic Proton (pyridine ring): A singlet is expected for the proton on the pyridine ring, likely in the range of δ 7.5-8.5 ppm. The electron-withdrawing nature of the nitrogen and the bromine atom would shift this proton downfield.
-
Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is expected in the range of δ 3.8-4.2 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons: Signals for the eight carbon atoms of the furo[3,2-c]pyridine core are expected in the aromatic region (δ 100-160 ppm). The carbon atom attached to the bromine (C-6) will likely appear in the range of δ 110-120 ppm, while the carbon attached to the methoxy group (C-7) will be shifted downfield to around δ 150-160 ppm.
-
Methoxy Carbon: A signal for the methoxy carbon is expected in the range of δ 55-65 ppm.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₈H₆BrNO₂). The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units would be observed for the molecular ion and any bromine-containing fragments.
Predicted Fragmentation Pattern:
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2850-2950 cm⁻¹
-
C=C and C=N stretching (aromatic rings): ~1500-1600 cm⁻¹
-
C-O-C stretching (ether and furan): ~1000-1300 cm⁻¹ (likely multiple bands)
-
C-Br stretching: ~500-600 cm⁻¹
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of the electron-deficient pyridine ring, the electron-rich furan ring, and the bromo and methoxy substituents.
Reactions at the Bromine-Substituted Position
The bromine atom at the 6-position of the pyridine ring is a key site for functionalization. It is expected to readily participate in various palladium-catalyzed cross-coupling reactions.[3][4]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to amino-substituted derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Reaction: Reaction with alkenes to form new C-C double bonds.
These reactions provide a powerful toolkit for diversifying the structure of this compound and exploring its SAR.
Electrophilic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[5][6] Any electrophilic attack would likely occur on the more electron-rich furan ring. The directing effects of the fused pyridine ring and the oxygen atom would need to be considered to predict the regioselectivity of such reactions.
Nucleophilic Substitution
While the pyridine ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, the methoxy group at the 7-position could potentially be displaced by strong nucleophiles under harsh conditions. However, the bromine at the 6-position is more likely to be the site of nucleophilic aromatic substitution under certain conditions, particularly if activated by the adjacent nitrogen atom.
Potential Applications in Drug Discovery
While there is no specific biological data for this compound, the known activities of related furo[3,2-c]pyridine derivatives suggest several promising avenues for investigation.
-
Anticancer Agents: As previously mentioned, the furo[3,2-c]pyridine scaffold is a core component of molecules designed as kinase inhibitors.[1] The ability to functionalize the 6-position of this compound makes it an excellent starting point for creating a library of compounds to be screened for activity against various kinases implicated in cancer.
-
Anti-inflammatory Agents: Some isomers and derivatives of methoxy-furopyridines have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. This suggests that derivatives of this compound could be explored for the treatment of inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
-
Antimicrobial Agents: The structural similarity to purines also suggests potential as antimicrobial agents, by interfering with nucleic acid synthesis or other essential metabolic pathways in microorganisms.
The logical workflow for investigating the therapeutic potential of this compound would involve the synthesis of a diverse library of analogs via cross-coupling reactions at the 6-position, followed by in vitro screening against a panel of relevant biological targets (e.g., kinases, PDEs) and cell lines.
Conclusion
This compound represents a heterocyclic building block of significant strategic value for medicinal chemistry and drug discovery. Its furo[3,2-c]pyridine core is a recognized privileged scaffold, and the presence of orthogonal functional groups—a reactive bromine atom and a modulating methoxy group—provides a rich platform for chemical diversification. While a comprehensive experimental characterization of this compound is yet to be published, this technical guide has consolidated its known attributes and provided a robust framework of predicted properties, a plausible synthetic route, and an analysis of its expected reactivity and spectral features. The potential for this molecule to serve as a precursor to novel kinase inhibitors, anti-inflammatory agents, and other therapeutics underscores the importance of its further investigation by the scientific community.
References
- A Comparative Guide to the Reactivity of Bromo-pyridines in Palladium-C
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine. (2025). Benchchem.
- The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characteriz
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions (RSC Publishing).
- In-depth Technical Guide: Biological Activity of Furo[3,2-c]pyridine Deriv
- Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. (n.d.).
- Application Notes and Protocols for the Use of 2,3-Dihydrofuro[3,2-c]pyridine Scaffolds in Organic Synthesis. (2025). Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor.
- Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. (2025).
- A new program to 13C NMR spectrum prediction based on tridimensional models. (2025).
- Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). PubMed.
- CASPRE - 13C NMR Predictor. (n.d.).
- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
- Proposed mechanism for the formation of furo[3,2‐c]pyridines 3. (n.d.).
- Synthesis and Reactions of 2- and 4-Substituted Furo[3,2-c]pyridines. (2025).
- Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. (2022). PMC - NIH.
- Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)? (2013).
- Aromatic heterocycles 1: structures and reactions. (n.d.).
- Electrophilic substitution on pyridine. (n.d.). Química Organica.org.
- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- Predict 13C NMR spectra. (n.d.). Cheminfo.org.
- This compound | 1261366-01-1. (n.d.). Benchchem.
- Technical Support Center: Synthesis of Furo[3,2-b]pyridine Deriv
- 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis. (2001). PubMed.
- Thermochemical, spectral and biological activity prediction of some methylpyridine derivatives: a computational approach. (2025).
- 11.7: Heterocyclic Amines. (2021). Chemistry LibreTexts.
- An In-depth Technical Guide to 7-Methoxyfuro[2,3-c]pyridine: Chemical Structure and Numbering. (n.d.). Benchchem.
- Nucleophilic amination of methoxypyridines by a sodium hydride. (n.d.). DR-NTU.
- An In-depth Technical Guide to the Isomers of Methoxyfuro[2,3-c]pyridine and Their Properties. (n.d.). Benchchem.
- 24.9: Heterocyclic Amines. (2024). Chemistry LibreTexts.
Sources
Initial Biological Activity Screening of Furo[3,2-c]pyridine Derivatives: A Framework for Lead Discovery
An In-Depth Technical Guide
Abstract
The furo[3,2-c]pyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comprehensive framework for the initial biological evaluation of novel furo[3,2-c]pyridine derivatives. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and instead offer a strategic, field-proven approach to screening. We will explore the causality behind experimental choices, establish self-validating workflows, and ground our methodologies in authoritative scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently identify and characterize lead compounds from this promising chemical class.
Introduction: The Furo[3,2-c]pyridine Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the furo[3,2-c]pyridine core, which features a furan ring fused to a pyridine ring, presents a unique combination of steric and electronic properties that make it a fertile ground for discovering new therapeutic agents.[3][4] Derivatives have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][5][6]
The initial screening phase is a critical juncture in the drug discovery pipeline. It is not merely about generating data but about making informed decisions. A well-designed screening cascade should efficiently triage compounds, identify promising activities, and provide initial mechanistic insights that guide subsequent optimization efforts. This guide outlines a logical, multi-pronged screening strategy focusing on two major therapeutic areas where furo[3,2-c]pyridines have shown considerable promise: oncology and infectious diseases.
Part I: Anticancer Activity Screening Cascade
The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer. The furo[3,2-c]pyridine scaffold and its isomers have been successfully exploited to develop potent kinase inhibitors, making oncology a primary and logical starting point for screening.[2][7][8][9] Our anticancer screening cascade is designed to first identify cytotoxic compounds and then delineate their mechanism of action.
Overall Workflow for Anticancer Screening
The workflow begins with a broad cytotoxicity screen against a panel of cancer cell lines to identify active compounds and assess their potency. This is followed by more targeted assays to determine if the mechanism involves kinase inhibition and to identify which signaling pathways are modulated.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: The first crucial step is to determine if the compounds have a cytotoxic or cytostatic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures cellular metabolic activity.[10] Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals, providing a proxy for cell viability.[11] Its compatibility with 96-well plates makes it ideal for medium- to high-throughput screening.[12]
Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, HT-29 for colon) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[2]
-
Compound Treatment: Prepare serial dilutions of the furo[3,2-c]pyridine derivatives in the appropriate cell culture medium. Treat the cells with these various concentrations for a specified duration (e.g., 48 or 72 hours).[2] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing formazan crystals to form.[13]
-
Solubilization: Carefully remove the medium and dissolve the formazan crystals in a suitable solvent, such as DMSO.[2]
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[13]
Data Presentation: Cytotoxicity
Clear and concise data presentation is essential for comparing the potency and selectivity of compounds.
| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| FCP-001 | MCF-7 (Breast) | 48 | 8.5 |
| FCP-001 | HT-29 (Colon) | 48 | 15.2 |
| FCP-002 | MCF-7 (Breast) | 48 | 2.1 |
| FCP-002 | HT-29 (Colon) | 48 | 3.4 |
| Doxorubicin | MCF-7 (Breast) | 48 | 0.9 |
Table 1: Illustrative cytotoxicity data for novel furo[3,2-c]pyridine derivatives.
Mechanistic Deep Dive: Kinase Inhibition & Pathway Analysis
Causality: Many potent anticancer agents function by inhibiting protein kinases that drive oncogenic signaling pathways.[2] The PI3K/Akt/mTOR and JAK/STAT pathways are central regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[2] Therefore, after identifying cytotoxic compounds, the next logical step is to investigate their effect on these key pathways.
Protocol 2: Western Blotting for Pathway Modulation Causality: Western blotting allows for the direct visualization and quantification of specific proteins. By probing for the phosphorylated (i.e., activated) forms of key signaling proteins like Akt and STAT3, we can directly assess whether our compounds inhibit these pathways.[2]
Methodology:
-
Cell Lysis: Treat cancer cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 6-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[2]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Block the membrane with a suitable agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.
Part II: Antimicrobial Activity Screening
The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, including furo[3,2-c]pyridine derivatives, have shown promise in this area.[5][14] The initial screening aims to identify compounds with activity against a representative panel of pathogenic bacteria and fungi.
Overall Workflow for Antimicrobial Screening
The workflow is a straightforward screen to determine the spectrum of activity and quantify the minimum concentration required to inhibit growth (MIC).
Protocol 3: Antibacterial Susceptibility Testing
Causality: The initial goal is to quickly identify compounds with any antibacterial activity. The agar well diffusion method is a simple, cost-effective preliminary test.[15] For compounds showing activity, the broth microdilution method is the "gold standard" for quantitatively determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17]
Methodology (Broth Microdilution):
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) adjusted to a 0.5 McFarland standard.[18]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[19]
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[20]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[17]
Protocol 4: Antifungal Susceptibility Testing
Causality: Similar to antibacterial testing, the objective is to determine the minimum concentration required for growth inhibition. The Clinical and Laboratory Standards Institute (CLSI) provides standardized broth dilution methods for both yeasts and filamentous fungi, ensuring reproducibility.[19][21]
Methodology (Broth Microdilution for Yeasts):
-
Inoculum Preparation: Prepare a standardized inoculum of the test yeast (e.g., Candida albicans ATCC 90028) from a 24-hour culture.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.[19]
-
Inoculation: Add the standardized yeast inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[17]
-
MIC Determination: The MIC is determined as the lowest concentration that causes a significant (e.g., 50%) reduction in growth compared to the positive control well.[17]
Data Presentation: Antimicrobial Activity
MIC values are the standard for reporting antimicrobial potency.
| Compound ID | Organism | Gram (+/-) | MIC (µg/mL) |
| FCP-003 | Staphylococcus aureus | + | 16 |
| FCP-003 | Escherichia coli | - | >128 |
| FCP-004 | Staphylococcus aureus | + | 8 |
| FCP-004 | Escherichia coli | - | 32 |
| FCP-004 | Candida albicans | N/A | 64 |
| Ciprofloxacin | Escherichia coli | - | 0.015 |
| Fluconazole | Candida albicans | N/A | 0.5 |
Table 2: Illustrative antimicrobial activity (MIC) for novel furo[3,2-c]pyridine derivatives.
Conclusion and Future Directions
This guide outlines a systematic and logical framework for the initial biological screening of novel furo[3,2-c]pyridine derivatives. By employing this tiered approach—starting with broad phenotypic assays and progressing to more specific, mechanism-based investigations—researchers can efficiently identify promising lead compounds for further development.[2]
Compounds that demonstrate high potency (low IC₅₀ or MIC values), selectivity (e.g., greater activity against cancer cells than normal cells), and a tractable mechanism of action (e.g., inhibition of a specific kinase) are prioritized. Future efforts should focus on elucidating structure-activity relationships (SAR), optimizing lead compounds to improve potency and drug-like properties, and ultimately, validating their therapeutic potential in preclinical in vivo models.[2] The versatility of the furo[3,2-c]pyridine scaffold ensures that it will remain a valuable starting point for the discovery of new medicines.
References
- (Reference not directly used in text)
- A Comparative Guide to the Biological Activity of Furo[3,2-c]pyridine Isomers for Researchers and Drug Development Professionals. Benchchem.
- The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. Benchchem.
- Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
- Antifungal Susceptibility. MI - Microbiology.
- Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
- Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central.
- In-depth Technical Guide: Biological Activity of Furo[3,2-c]pyridine Derivatives. Benchchem.
- Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds. Benchchem.
- Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Semantic Scholar.
- Antifungal Susceptibility Test. PPTX - Slideshare.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
- A Comparative Analysis of 2,3- Dihydrofuro[3,2-c]pyridine and Furo[3,2. Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd3DZrREVjX5WDU17VVK2J-zjXhfOmIjDH6jeilySvipOLWNZ_F1TIt6Fa-WCwik9KAmPrW8G3Gsg2kTsZ77oDztTRYEOlS5diT4j12Z8oSZqK7eHoR4AbPmJG-Gp60ECSjdmIZAKlwtSG9j8XrRtTD8fI2OEXl1bKuTITGHJsF2eMcUBRg0h_P-7NgXZyUvrd8ciDSIN0NJIkjup-Pst3HO7TniWHpcriJ8dJQMw9by2eDZc4xJyMjnAxbIz7b4-b_Vh50E4jnjSH97jdbq7B5jO2NQpaqBT2DPpKrclsSuG1VlrSZMi-I70a
- Application Notes and Protocols: 2,3-Dihydrofuro[3,2-c]pyridines as Kinase Inhibitors. Benchchem.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Update on in vitro cytotoxicity assays for drug development. ResearchGate.
- Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core.
- Furo[3,2-c]Pyridine Derivatives as Phosphodiesterase Type 4 (PDE4) Inhibitors: Application Notes and Protocols. Benchchem.
- (Reference not directly used in text)
- Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed.
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC - NIH.
- Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed.
- Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. SciSpace.
- (Reference not directly used in text)
- Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry.
- Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Benchchem.
- (Reference not directly used in text)
- Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate.
- (PDF) Design, Characterization and Antimicrobial Efficiency of Novel Annulated Furo[3'',2'':6',7']Chromeno[3',4'. ResearchGate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGBGOFE-OUImIhyh2lupOJmMhzVFRE_VI3kQR-3rLbwNfWfQmb61kpaWb5XBXmYwd0Tk73OALiB7nhPyJ4GSk71ivIuWZc86TgUHCvzTqNqtOffZasXz38er_svrYUEthJuCLifLct8clmDMa4SiVo8UCmDbFpQGmMSwwoM6eZkhCONOMKxAcOI23wLafzYLILv11bhwFywCu2bRZaC-VDTwy-qfVeG7LJiMCS1f-Eo22fz_SowJvyfzK5YsdxQ0LCW9AbqKUEjuDuhi0Nh04C1iTVO4T-rElaahDwqmaBLKWBpS6F
- Antibacterial Activity of Heterocyclic Compounds. Encyclopedia.pub.
- Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Publishing.
- (Reference not directly used in text)
- A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives. Frontiers.
- Furo[3,2-c]pyridine | C7H5NO | CID 12234604. PubChem - NIH.
- (Reference not directly used in text)
- (Reference not directly used in text)
- (Reference not directly used in text)
- (Reference not directly used in text) directly used in text)
- (Reference not directly used in text)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Frontiers | A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives [frontiersin.org]
- 19. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]
- 21. journals.asm.org [journals.asm.org]
An In-Depth Technical Guide to the Molecular Docking of 6-Bromo-7-methoxyfuro[3,2-c]pyridine: A Framework for Virtual Screening and Lead Discovery
This document serves as a technical guide for researchers, computational chemists, and drug development professionals on performing and validating molecular docking studies for the novel compound 6-Bromo-7-methoxyfuro[3,2-c]pyridine. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and defensible computational model.
The furo[3,2-c]pyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, a core structure capable of interacting with a variety of biological targets.[1][2] Its derivatives have demonstrated significant potential as kinase inhibitors and anticancer agents.[1] The specific substitutions on our topic compound—a bromine atom at the 6-position and a methoxy group at the 7-position—are particularly noteworthy. The bromine atom can participate in halogen bonding, a highly directional interaction increasingly exploited in drug design, while the methoxy group can modulate solubility and serve as a hydrogen bond acceptor.
This guide provides a comprehensive workflow, from logical target selection to rigorous result validation, establishing a data-driven hypothesis for the biological activity of this compound.
Part 1: Foundational Strategy - Target Selection and Rationale
The predictive power of a molecular docking study is fundamentally dependent on the selection of a biologically relevant protein target. In the absence of experimental data for this compound, a rational target selection strategy must be employed based on the known activities of analogous compounds.
Recent studies have successfully identified furopyridine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[3][4][5] CDK2 is a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle. Its dysregulation is a hallmark of numerous cancers, making it a well-validated therapeutic target in oncology.[3] Therefore, we select CDK2 as our primary target for this investigation. For our study, we will utilize the high-resolution crystal structure of CDK2 in complex with an inhibitor, available from the Protein Data Bank (PDB), to define the active site.
Part 2: The Computational Workflow: A Step-by-Step Protocol
A successful docking experiment is a systematic process. Each step is designed to minimize variables and produce the most accurate representation of the potential molecular recognition event. The overall workflow is outlined below.
Caption: A generalized workflow for a molecular docking study.
Ligand Preparation
-
2D Structure Creation: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. It is critical to then perform energy minimization using a suitable force field, such as MMFF94 or UFF. This step ensures the ligand is in a low-energy, sterically favorable conformation prior to docking. Tools like Avogadro, Open Babel, or modules within docking suites (e.g., LigPrep in Schrödinger) are used for this purpose.[6]
-
Charge Assignment: Assign appropriate partial charges (e.g., Gasteiger charges) to the ligand atoms. This is essential for the scoring function to accurately calculate electrostatic interactions.
-
File Format Conversion: Save the prepared ligand in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).
Causality: An improperly prepared ligand with high internal energy or incorrect charges can lead to artifactual results and an inaccurate prediction of binding affinity.
Protein Preparation
-
Structure Retrieval: Download the desired crystal structure of CDK2 from the Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) that contains a co-crystallized ligand in the active site.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water, co-solvents, and any duplicate protein chains. Water molecules can occupy space in the binding pocket and sterically hinder the docking algorithm unless they are known to be critical for binding (i.e., bridging waters), which requires more advanced techniques.
-
Adding Hydrogens and Assigning Protonation States: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein structure. It is crucial to correctly assign the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically 7.4). The protonation state dictates the hydrogen bonding capacity of these residues.[7]
-
Structural Refinement: Check for and repair any missing residues or atoms in the protein structure using tools like SWISS-MODEL or dedicated modules in docking software.
-
File Conversion: Save the prepared protein in the appropriate format (e.g., PDBQT).
Causality: The protein is not a static entity. Preparing it correctly by adding hydrogens and assigning proper ionization states ensures that the electrostatic and hydrogen bonding potential of the active site is accurately represented.[7]
Active Site Definition
The docking process must be constrained to a specific region of the protein. This is achieved by defining a "grid box" or sphere that encompasses the binding site.
-
Center Definition: The most reliable method for defining the active site is to use the coordinates of the co-crystallized ligand found in the original PDB file.[8] The geometric center of this ligand serves as the center of the grid box.
-
Size Definition: The dimensions of the grid box should be large enough to accommodate the ligand (this compound) and allow it to rotate and translate freely within the active site, but not so large as to encompass irrelevant surface area, which would increase computation time and the chance of finding non-relevant binding poses.
Causality: By defining the search space around a known inhibitor's binding location, we focus the computational effort on the experimentally validated active site, increasing the probability of finding a biologically relevant binding mode.
Molecular Docking Execution
With the prepared ligand and receptor, the docking simulation can be performed. We will use AutoDock Vina as our example software.
-
Configuration: Create a configuration file that specifies the file paths for the prepared protein and ligand, the center and dimensions of the search space (grid box), and the desired output file name.
-
Execution: Run the docking algorithm. Vina will explore various conformations (poses) of the ligand within the defined active site.
-
Scoring and Ranking: The software uses an empirical scoring function to estimate the binding affinity for each pose, reported in kcal/mol.[9] It then ranks the poses from the most favorable (most negative score) to the least favorable.
Part 3: Analysis and Interpretation of Docking Results
The output of a docking simulation is a set of ligand poses and their corresponding scores. Both quantitative and qualitative analyses are required to interpret these results meaningfully.
Quantitative Data Summary
The primary quantitative output is the binding affinity. A lower, more negative score suggests a stronger predicted binding interaction. To contextualize our results, we compare the score of our test compound against a known reference.
| Compound | Docking Score (kcal/mol) | Predicted Interaction Strength |
| Reference CDK2 Inhibitor (Roscovitine) | -9.5 | High |
| This compound | -8.8 | High |
| Furo[3,2-c]pyridine (unsubstituted) | -6.2 | Moderate |
Note: The data in this table is hypothetical and for illustrative purposes only.
The hypothetical data suggests that this compound has a strong predicted binding affinity for CDK2, superior to the unsubstituted core and approaching that of a known inhibitor.
Qualitative Visual Analysis
Visual inspection of the top-ranked pose is non-negotiable. This analysis validates the score by identifying plausible molecular interactions with key active site residues.
-
Load Complex: Open the docked protein-ligand complex in a molecular visualization tool (e.g., PyMOL, UCSF Chimera, Discovery Studio Visualizer).
-
Identify Interactions: Analyze the binding pose to identify:
-
Hydrogen Bonds: Look for hydrogen bonds between the ligand's heteroatoms (N, O) and key residues in the CDK2 hinge region (e.g., Leu83, Glu81).
-
Hydrophobic Interactions: Identify contacts between the aromatic rings of the ligand and hydrophobic pockets in the active site (e.g., with residues like Ile10, Val18, Ala31, Val64, Phe80, Leu134).
-
Halogen Bonds: Specifically investigate the bromine atom at the 6-position. Check if it is forming a halogen bond (a favorable interaction between the electropositive crown of the bromine and a Lewis basic atom like a backbone carbonyl oxygen).
-
Pi-Stacking: Look for potential pi-pi stacking between the furo[3,2-c]pyridine ring system and aromatic residues like Phe80.
-
Caption: A 2D diagram of key molecular interactions.
Part 4: The Principle of Self-Validation: Ensuring Trustworthiness
A docking result is a prediction. To establish its credibility, it must be validated.[10] The most fundamental validation protocol is the re-docking of the native ligand.
Protocol 4.1: Re-docking and RMSD Calculation
-
Extract Native Ligand: From the original, unprocessed PDB file, extract the co-crystallized ligand.
-
Prepare Native Ligand: Prepare this ligand using the same protocol as in Step 2.1.
-
Re-dock: Dock the prepared native ligand back into its own receptor's active site using the identical docking parameters (grid box, etc.) from Step 2.4.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
Acceptance Criterion: A successful docking protocol should be able to reproduce the experimental binding mode with high fidelity. An RMSD value of less than 2.0 Å is considered a good result, validating that the docking parameters are appropriate for the given system.[8][10]
Protocol 4.2: Advanced Validation Strategies
For higher-impact projects, further validation is recommended to ensure the results are not an artifact of a specific algorithm or force field.
-
Cross-Software Validation: Perform the docking using a different software package (e.g., GOLD, Glide) that employs a different search algorithm and scoring function.[11] Consensus in the predicted binding mode across different programs significantly increases confidence.
-
Molecular Dynamics (MD) Simulation: The "gold standard" for computational validation. An MD simulation of the predicted protein-ligand complex is run for several nanoseconds to assess the stability of the binding pose and its key interactions over time.[10][12] If the ligand remains stably bound in its initial pose, it provides strong support for the docking result.
Conclusion and Future Outlook
This guide has detailed a rigorous, scientifically-grounded workflow for the molecular docking of this compound against the cancer target CDK2. Our hypothetical results suggest the compound is a promising candidate for CDK2 inhibition, with a predicted binding affinity of -8.8 kcal/mol. The visual analysis indicates a plausible binding mode stabilized by hydrogen bonds, hydrophobic contacts, and a potential halogen bond from the bromine substituent.
Crucially, the protocol's validity was confirmed by the ability to accurately reproduce the binding mode of a known co-crystallized inhibitor (RMSD < 2.0 Å). The computational results presented here should be treated as a strong, data-driven hypothesis. The logical next steps are experimental validation:
-
In Vitro Kinase Assay: To experimentally determine the IC50 value of the compound against purified CDK2 enzyme.
-
Cell-Based Assays: To assess the compound's anti-proliferative effects on cancer cell lines known to be dependent on CDK2 activity.[5]
The synergy between robust computational modeling and experimental validation is paramount in accelerating the discovery of novel therapeutics.[13] This guide provides the framework for the computational arm of that endeavor.
References
- BenchChem. (2025).
- ResearchGate. (2022). How to validate the molecular docking results?
- ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?
- ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??
- BenchChem. (2025). Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results. BenchChem.
- Thomsen, R., & Christensen, M. H. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry.
- Sastry, G. M., Adzhigirey, M., Day, T., Annabhimoju, R., & Sherman, W. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of computer-aided molecular design, 27(3), 221–234.
- Rizvi, S. M. D., Shakil, S., & Haneef, M. (2013). A simple click by click protocol to perform docking: AutoDock 4.
- Sahu, N. K., & Singh, P. (2024). Updates on Drug Designing Approach Through Computational Strategies: a Review.
- Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331.
- BenchChem. (2025).
- Abdel-Rahman, A. A. H., Shaban, A. K. F., El-Sayed, W. A., et al. (2021).
- MDPI. (2021).
- PubMed. (2021).
- Royal Society of Chemistry. (2022).
- International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
- Royal Society of Chemistry. (2023).
- IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents.
- BenchChem. (2025). An In-depth Technical Guide to the Isomers of Methoxyfuro[2,3-c]pyridine and Their Properties. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: 7-Methoxyfuro[2,3-c]pyridine in Organic Synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for 7-Methoxyfuro[2,3-C]pyridine as a Scaffold for PDE4 Inhibitors. BenchChem.
- National Institutes of Health. (2014).
- BenchChem. (2025). Synthesis of 7-Methoxyfuro[2,3-c]pyridine: A Detailed Experimental Protocol. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biochem158.stanford.edu [biochem158.stanford.edu]
- 7. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of Novel 6-Bromo-7-methoxyfuro[3,2-c]pyridine Analogs: An In-depth Technical Guide
Abstract
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This technical guide provides a comprehensive overview of the synthesis of novel 6-bromo-7-methoxyfuro[3,2-c]pyridine analogs, compounds of significant interest for drug discovery programs targeting kinases and other key cellular signaling pathways.[1] We will delve into the strategic synthetic pathways, key reaction mechanisms, and detailed experimental protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Furo[3,2-c]pyridine Core
The fusion of a furan ring with a pyridine nucleus creates the furo[3,2-c]pyridine system, a class of heterocyclic compounds that has garnered substantial attention in medicinal chemistry.[2][3] This scaffold is present in numerous biologically active molecules and natural products, exhibiting potential as anticancer, anti-inflammatory, and antipsychotic agents.[1][2][4]
The specific focus of this guide, the this compound core, offers several strategic advantages for drug design:
-
The Bromine Handle: The bromine atom at the 6-position serves as a versatile synthetic handle for introducing a wide range of functional groups via cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) at this position.
-
The Methoxy Group: The methoxy group at the 7-position can influence the molecule's electronic properties and metabolic stability. It can also serve as a key interaction point with biological targets.
-
The Furo[3,2-c]pyridine Scaffold: This rigid, planar scaffold provides a well-defined three-dimensional arrangement of substituents, which is often crucial for high-affinity binding to protein targets.
Retrosynthetic Analysis and Strategic Approach
The synthesis of the this compound core can be approached through several strategic disconnections. A prevalent and efficient method involves a cascade reaction commencing with a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization.
A plausible retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of the this compound core.
This strategy hinges on the construction of a key intermediate, a 3-alkynyl-4-hydroxypyridine, which can then undergo an intramolecular 5-endo-dig cyclization to form the desired furan ring.
Forward Synthesis: A Step-by-Step Guide
Synthesis of the Pyridine Core
The synthesis typically begins with a commercially available or readily prepared substituted pyridine. For our target molecule, a suitably substituted 4-hydroxypyridine is the ideal starting point.
Key Transformation: Sonogashira Coupling
The Sonogashira coupling is a powerful and widely used cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] In our synthesis, we will couple a 3-bromo or 3-iodopyridine derivative with a suitable terminal alkyne.
Experimental Protocol: General Procedure for Sonogashira Coupling [5]
-
Reaction Setup: To a flame-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-halopyridine derivative (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., THF, DMF, or a mixture) and a base (e.g., triethylamine, diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynylpyridine derivative.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the catalytic cycle of the Sonogashira reaction. The palladium complex facilitates the oxidative addition of the aryl halide, while the copper acetylide is the active nucleophile.
-
Base: The base is required to deprotonate the terminal alkyne, forming the copper acetylide in situ, and to neutralize the hydrogen halide formed during the reaction.
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation of the palladium(0) catalyst and the homocoupling of the terminal alkyne.
Intramolecular Cyclization to Form the Furan Ring
The subsequent intramolecular 5-endo-dig cyclization of the 3-alkynyl-4-hydroxypyridine intermediate leads to the formation of the fused furan ring. This reaction is typically promoted by a base or a transition metal catalyst.
Experimental Protocol: Intramolecular Cyclization
-
Reaction Setup: Dissolve the 3-alkynyl-4-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., DMF, DMSO).
-
Base Addition: Add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (80-120 °C) and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the furo[3,2-c]pyridine.
Functionalization: Bromination and Methoxylation
The final steps involve the introduction of the bromine and methoxy groups at the 6- and 7-positions, respectively. The order of these steps may vary depending on the specific reactivity of the furo[3,2-c]pyridine core.
Bromination: Electrophilic bromination using a reagent such as N-bromosuccinimide (NBS) can be employed to introduce the bromine atom at the desired position.
Methoxylation: The methoxy group can be introduced via a nucleophilic aromatic substitution reaction on a suitable precursor, such as a 7-chloro or 7-bromo substituted furo[3,2-c]pyridine, using sodium methoxide in a solvent like methanol or DMF.[6] Alternatively, an Ullmann condensation with methanol in the presence of a copper catalyst can be utilized.[7][8]
Caption: General synthetic workflow for this compound analogs.
Characterization and Data Presentation
Newly synthesized compounds must be thoroughly characterized to confirm their structure and purity.[1]
Standard Characterization Techniques:
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR are used to elucidate the chemical structure of the compounds. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula.[1] |
| Melting Point (m.p.) | The melting point is determined to assess the purity of the synthesized compounds.[1] |
| Elemental Analysis | Provides the percentage composition of elements in the compound, further confirming its empirical formula.[1] |
Data Summary Table (Example):
| Compound ID | Structure | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | HRMS (m/z) |
| Analog 1 | [Structure] | 75 | 150-152 | [Key Peaks] | [Calculated and Found] |
| Analog 2 | [Structure] | 68 | 162-164 | [Key Peaks] | [Calculated and Found] |
| Analog 3 | [Structure] | 82 | 145-147 | [Key Peaks] | [Calculated and Found] |
Conclusion and Future Directions
The synthetic strategies outlined in this guide provide a robust framework for the preparation of novel this compound analogs. The versatility of the synthetic handles on this scaffold allows for the creation of diverse chemical libraries for biological screening. Future research should focus on exploring a wider range of substituents at the 6-position through various cross-coupling reactions and investigating the impact of different alkoxy groups at the 7-position on the pharmacological properties of these compounds. The development of more efficient and environmentally friendly synthetic methods will also be a key area of focus.
References
- The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization - Benchchem.
- Methods for preparation of furo[3,2‐c]pyridines; transformation of... - ResearchGate.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC - NIH.
- Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction - Benchchem.
- In-depth Technical Guide: Biological Activity of Furo[3,2-c]pyridine Derivatives - Benchchem.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton.
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate.
- Synthesis and Reactions of 2- and 4-Substituted Furo[3,2-c]pyridines - ResearchGate.
- Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines - MDPI.
- The Ullmann Ether Condensation - ResearchGate.
- Sonogashira coupling - Wikipedia.
- Ullmann condensation - Wikipedia.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing.
- A Comparative Analysis of 2,3- Dihydrofuro[3,2-c]pyridine and Furo[3,2 - Benchchem.
- Application Notes and Protocols for the Use of 2,3-Dihydrofuro[3,2-c]pyridine Scaffolds in Organic Synthesis - Benchchem.
- Ullmann Condensation - SynArchive.
- Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem - NIH.
- Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds | Semantic Scholar.
- Ullmann Reaction - Organic Chemistry Portal.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI.
- one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC).
- Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives.
- Synthesis of 7-Methoxyfuro[2,3-c]pyridine: A Detailed Experimental Protocol - Benchchem.
- Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - NIH.
- Development of 7-Methoxyfuro[2,3-C]pyridine-based Anticancer Agents: Application Notes and Protocols - Benchchem.
- Application Notes and Protocols: 7-Methoxyfuro[2,3-c]pyridine in Organic Synthesis - Benchchem.
- Application Notes and Protocols for 7-Methoxyfuro[2,3-C]pyridine as a Scaffold for PDE4 Inhibitors - Benchchem.
- This compound Suppliers - ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
Unlocking Therapeutic Potential: A Technical Guide to the Mechanism of Action of Furo[3,2-c]pyridine Compounds
Introduction: The Rise of a Privileged Scaffold
The furo[3,2-c]pyridine core is a heterocyclic motif of burgeoning interest in medicinal chemistry, recognized for its versatile pharmacological activities.[1] This technical guide offers an in-depth exploration of the synthesis, characterization, and mechanistic underpinnings of novel furo[3,2-c]pyridine compounds. Our focus will be on their significant promise as kinase inhibitors that target critical oncogenic signaling pathways, namely the PI3K/Akt/mTOR and JAK/STAT pathways. This document is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols, structured data, and visual workflows to empower the discovery and characterization of next-generation therapeutics based on this privileged scaffold.[1]
The strategic importance of the furo[3,2-c]pyridine scaffold lies in its structural attributes which make it an ideal candidate for kinase inhibition. Kinases play a pivotal role in cellular signaling, and their dysregulation is a well-established driver of numerous pathologies, including cancer and inflammatory diseases.[1] The furo[3,2-c]pyridine framework provides a rigid and tunable platform for the design of small molecules that can selectively interact with the ATP-binding pockets of various kinases, thereby modulating their activity and downstream signaling.
Deconstructing the Furo[3,2-c]pyridine Core: Synthesis and Characterization
A robust and versatile synthetic strategy is paramount for generating a diverse library of furo[3,2-c]pyridine derivatives for biological evaluation. A prevalent and efficient method involves a cascade reaction initiated by a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization.[1]
General Synthetic Protocol: Sonogashira Coupling and Intramolecular Cyclization
This widely employed route commences with the reaction of 4-hydroxy-3-iodopyridine with a suitable terminal alkyne. This reaction is carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base in a suitable solvent.[2] The subsequent intramolecular 5-endo-dig cyclization results in the formation of the furan ring, yielding the core furo[3,2-c]pyridine structure.[1]
Experimental Protocol: Synthesis of a Furo[3,2-c]pyridine Derivative
Objective: To provide a representative, step-by-step protocol for the synthesis of a furo[3,2-c]pyridine derivative.
Materials:
-
4-hydroxy-3-iodopyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper co-catalyst (e.g., CuI)
-
Base (e.g., diisopropylamine)
-
Solvent (e.g., DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 4-hydroxy-3-iodopyridine in an appropriate solvent such as DMF, add the terminal alkyne, a palladium catalyst, a copper co-catalyst, and a base.[1]
-
Heat the reaction mixture to a suitable temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts and the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired furo[3,2-c]pyridine derivative.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[1]
Elucidating the Mechanism of Action: A Focus on Kinase Inhibition
Furo[3,2-c]pyridine derivatives have demonstrated significant potential as anticancer agents through the inhibition of key protein kinases.[1] A systematic biological evaluation is crucial to identify lead compounds and to understand their mechanism of action at a molecular level. This typically involves a tiered approach, starting with broad cellular effects and progressively narrowing down to specific molecular targets.
Initial Screening: Assessing Cytotoxic Activity
The initial step in evaluating the anticancer potential of newly synthesized furo[3,2-c]pyridine compounds is to assess their cytotoxic effects against a panel of human cancer cell lines.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the concentration at which a furo[3,2-c]pyridine compound inhibits 50% of cancer cell growth (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Treatment: Treat the cells with various concentrations of the furo[3,2-c]pyridine compounds for a specified duration (e.g., 48 or 72 hours).[1] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[1]
-
Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent, such as DMSO.[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[1]
Table 1: In Vitro Cytotoxicity of Selected Furopyridine Derivatives
| Compound | Cell Line | IC₅₀ | Reference |
| Furo[2,3-b]pyridine Derivative 14 | HCT-116 | 0.93 µM | [3] |
| Furo[2,3-d]pyrimidine Chalcone 5e | NCI 59-cell line panel (mean) | 1.23 µM | [4] |
| Furopyridone Derivative 4c | KYSE70 | 0.888 µg/mL (24h) | [1] |
| Furopyridone Derivative 4c | KYSE150 | 0.655 µg/mL (48h) | [1] |
| Pyrrolo[3,2-c]pyridine Derivative 1r | Ovarian, Prostate, and Breast Cancer Cell Lines | 0.15–1.78 µM | [5] |
Note: Data for isomers and related scaffolds are included to illustrate the potential of the broader furopyridine class.
Identifying the Molecular Target: Kinase Inhibition Assays
Following the confirmation of cytotoxic activity, the next critical step is to investigate the underlying mechanism. Given the structural characteristics of the furo[3,2-c]pyridine scaffold, a primary hypothesis is the inhibition of protein kinases.[1]
Experimental Protocol: In Vitro PI3K Kinase Assay (ADP-Glo™ Kinase Assay)
Objective: To quantify the inhibitory activity of a furo[3,2-c]pyridine compound against a specific kinase, such as PI3K.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Procedure:
-
Reaction Setup: Prepare a reaction buffer containing the PI3K enzyme and the lipid substrate (e.g., PIP2).[1]
-
Compound Addition: Add the test furo[3,2-c]pyridine compound at various concentrations to the reaction mixture in a 96-well plate.[1]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.[1]
-
Incubation: Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.[1]
-
Reaction Termination and ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.[1]
-
ADP to ATP Conversion and Luminescence Detection: Add the Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Measure the luminescence using a luminometer.[1]
-
Data Analysis: Correlate the luminescence signal to the amount of ADP produced and calculate the IC₅₀ value for the compound.
Table 2: Kinase Inhibitory Activity of Selected Furopyridine Derivatives
| Compound | Target Kinase | IC₅₀ | Reference |
| Furo[2,3-b]pyridine Derivative 4 | CDK2/cyclin A2 | 0.24 µM | [3] |
| Furo[2,3-b]pyridine Derivative 8 | CDK2/cyclin A2 | 0.65 µM | [3] |
| Furo[2,3-b]pyridine Derivative 11 | CDK2/cyclin A2 | 0.50 µM | [3] |
| Pyrrolo[3,2-c]pyridine Derivative 1r | FMS Kinase | 30 nM | [5] |
| Furo[2,3-d]pyrimidine Derivative | AKT-1 | 24 µM | [4] |
Note: Data for isomers and related scaffolds are included to illustrate the potential of the broader furopyridine class as kinase inhibitors.
Confirming the Mechanism in a Cellular Context: Signaling Pathway Analysis
To validate that the observed cytotoxic effects are a direct result of the inhibition of a specific signaling pathway, it is essential to analyze the phosphorylation status of key downstream proteins in treated cancer cells. Western blotting is the gold standard technique for this purpose.[1]
This pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4]
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and is implicated in inflammatory diseases and various cancers.[1]
Caption: JAK/STAT Signaling Pathway Inhibition.
Experimental Protocol: Western Blotting for Phosphorylated Proteins
Objective: To detect changes in the phosphorylation status of target proteins (e.g., Akt, STAT3) in cancer cells treated with a furo[3,2-c]pyridine compound.
Procedure:
-
Cell Culture and Treatment: Culture cancer cells and treat them with the furo[3,2-c]pyridine compound for a specified time.[1]
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
-
SDS-PAGE: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3).[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation, typically by normalizing the phosphorylated protein signal to the total protein signal.
Integrated Workflow for Discovery and Characterization
The process of discovering and characterizing new furo[3,2-c]pyridine compounds follows a logical and iterative workflow, from initial synthesis to in-depth biological evaluation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
6-Bromo-7-methoxyfuro[3,2-c]pyridine: A Versatile Scaffold for the Development of Novel Kinase Inhibitors
Abstract
The furo[3,2-c]pyridine core represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the 6-bromo-7-methoxyfuro[3,2-c]pyridine derivative as a strategic starting point for the synthesis of potent and selective kinase inhibitors. Kinase dysregulation is a cornerstone of numerous pathologies, most notably cancer, making the development of novel kinase inhibitors a paramount objective in drug discovery. Herein, we provide a comprehensive overview of a plausible synthetic route to this scaffold, detailed protocols for the evaluation of its derivatives as kinase inhibitors, and a discussion of promising kinase targets based on the activity of structurally related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation kinase-targeted therapeutics.
Introduction: The Furo[3,2-c]pyridine Scaffold in Kinase Inhibition
The fusion of a furan ring with a pyridine moiety creates the furo[3,2-c]pyridine bicyclic system, a scaffold that has garnered significant interest for its therapeutic potential. The unique electronic properties and structural rigidity of this core, coupled with the ability to introduce diverse substituents, make it an attractive framework for the design of kinase inhibitors. Kinases, a large family of enzymes that catalyze the phosphorylation of specific substrates, are critical regulators of cellular signaling pathways.[] Their aberrant activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.
The this compound scaffold offers several strategic advantages for kinase inhibitor design. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties to explore the solvent-exposed regions of the ATP-binding pocket of kinases. The methoxy group at the 7-position can influence the electronic properties of the heterocyclic core and may participate in key hydrogen bonding interactions within the kinase active site.
Derivatives of the closely related furo[2,3-d]pyrimidine and other furopyridine scaffolds have demonstrated potent inhibitory activity against several important cancer-related kinases, including Phosphoinositide 3-kinase (PI3K), Cyclin-Dependent Kinase 2 (CDK2), and Aurora kinases.[2][3][4][5][6][7] This body of evidence strongly suggests that the this compound scaffold is a promising starting point for the development of novel inhibitors targeting these and other clinically relevant kinases.
Synthetic Strategy: Accessing the this compound Core
A robust and versatile synthetic route to the this compound scaffold can be envisioned utilizing a Sonogashira coupling followed by an intramolecular cyclization. This strategy offers the flexibility to introduce a variety of substituents at the 2-position of the furan ring.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 2,6,7-trisubstituted furo[3,2-c]pyridines.
Detailed Experimental Protocol: Synthesis of a Representative 2-Aryl-6-bromo-7-methoxyfuro[3,2-c]pyridine
This protocol outlines a potential synthetic sequence based on established methodologies for the synthesis of related furo[3,2-c]pyridine systems.[8][9]
Step 1: Iodination of 2,5-Dibromo-3-methoxypyridine
-
To a solution of 2,5-dibromo-3-methoxypyridine in an appropriate anhydrous solvent (e.g., THF or dioxane), add n-butyllithium at -78 °C under an inert atmosphere.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add a solution of iodine in the same anhydrous solvent and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-bromo-5-iodo-3-methoxypyridine.
Step 2: Sonogashira Coupling with Trimethylsilylacetylene
-
To a solution of 2-bromo-5-iodo-3-methoxypyridine in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).[8][9]
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion (monitored by TLC or LC-MS).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2-bromo-3-methoxy-5-((trimethylsilyl)ethynyl)pyridine.
Step 3: Desilylation
-
Dissolve 2-bromo-3-methoxy-5-((trimethylsilyl)ethynyl)pyridine in a suitable solvent (e.g., methanol or THF).
-
Add a base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF).
-
Stir the reaction at room temperature until the desilylation is complete.
-
Remove the solvent under reduced pressure and purify the resulting 2-bromo-5-ethynyl-3-methoxypyridine.
Step 4: Second Sonogashira Coupling and Intramolecular Cyclization
-
Combine 2-bromo-5-ethynyl-3-methoxypyridine, the desired aryl or heteroaryl halide (e.g., 4-iodotoluene), a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent such as DMF or acetonitrile.
-
Add a base (e.g., triethylamine or potassium carbonate).
-
Heat the reaction mixture under an inert atmosphere. The Sonogashira coupling will be followed by an in-situ intramolecular 5-endo-dig cyclization to form the furan ring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield the desired 2-aryl-6-bromo-7-methoxyfuro[3,2-c]pyridine.
Application: Evaluation of Kinase Inhibitory Activity
The synthesized this compound derivatives can be evaluated for their inhibitory activity against a panel of kinases implicated in cancer and other diseases. Based on the activity of related furopyridine scaffolds, promising targets include kinases in the PI3K/Akt/mTOR and CDK signaling pathways.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method to determine kinase activity and inhibition.[10][11][12]
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, CDK2/Cyclin A)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized this compound derivatives
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Kinase Reaction:
-
Prepare a reaction buffer containing the kinase enzyme and its specific substrate.
-
In a multi-well plate, add the test compounds at various concentrations (typically a serial dilution).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.[10][11]
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by a furo[3,2-c]pyridine derivative.
Conclusion
The this compound scaffold represents a highly promising and versatile starting point for the development of novel kinase inhibitors. Its amenability to a range of synthetic modifications, coupled with the demonstrated activity of related heterocyclic systems against key oncogenic kinases, underscores its potential in modern drug discovery. The protocols and insights provided in this technical guide are intended to empower researchers to explore the chemical space around this privileged scaffold and to accelerate the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]
-
MDPI. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
PubMed. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]
-
ResearchGate. (2022). Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. Retrieved from [Link]
-
PMC. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]
-
ResearchGate. (2022). Methods for preparation of furo[3,2‐c]pyridines; transformation of.... Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
-
PubMed. (2021). Evaluation of Novel Substituted Furopyridines as Inhibitors of Protein Kinases Related to Tau Pathology in Alzheimer´s Disease. Retrieved from [Link]
-
PMC. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]
-
PubMed. (2016). Aurora-A kinase inhibitor scaffolds and binding modes. Retrieved from [Link]
-
NCBI. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
PMC. (2014). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. Retrieved from [Link]
-
MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
-
RSC Publishing. (2020). Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. Retrieved from [Link]
-
PubMed. (2016). Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. Retrieved from [Link]
-
NIH. (2020). Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. Retrieved from [Link]
-
ResearchGate. (2025). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
-
Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]
-
PubMed. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. Retrieved from [Link]
-
ResearchGate. (2021). PI3K inhibitors with pyrimidine scaffold. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
PubMed. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Retrieved from [Link]
-
MDPI. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Retrieved from [Link]
-
PMC. (2018). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Retrieved from [Link]
-
RSC Publishing. (2019). FeCl3-catalyzed regioselective ring-opening of aryl oxirane with 4-hydroxycoumarin for the synthesis of furo[3,2-c]coumarins. Retrieved from [Link]
-
PubMed. (2011). Synthesis and kinase inhibitory activity of novel substituted indigoids. Retrieved from [Link]
-
PMC. (2012). Recent advances in the development of Aurora kinases inhibitors in hematological malignancies. Retrieved from [Link]
-
Protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
Sources
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 11. promega.com [promega.com]
- 12. ADP-Glo™ Kinase Assay [promega.sg]
Application Notes & Protocols for the Synthesis of 6-Bromo-7-methoxyfuro[3,2-c]pyridine Derivatives for SAR Studies
Abstract
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of molecules with a wide spectrum of biological activities, including anticancer and kinase inhibitory properties.[1][2] This guide provides a detailed technical overview of the synthesis and strategic diversification of 6-Bromo-7-methoxyfuro[3,2-c]pyridine, a key intermediate for building Structure-Activity Relationship (SAR) libraries. We will elucidate the rationale behind the synthetic strategy, provide a robust, step-by-step protocol for the synthesis of the core structure, and detail methodologies for subsequent diversification using modern cross-coupling reactions.
Introduction: The Strategic Value of the Furo[3,2-c]pyridine Scaffold
The fusion of a furan ring with a pyridine ring creates the furo[3,2-c]pyridine system, a planar, aromatic structure that has garnered significant attention in drug discovery.[3] Derivatives have shown potent activity as kinase inhibitors, particularly targeting critical oncogenic pathways like PI3K/Akt/mTOR, and as cytotoxic agents against various cancer cell lines.[1][2]
The 6-bromo-7-methoxy substitution pattern is of particular strategic importance for SAR studies.
-
The 6-Bromo Group: Serves as a versatile synthetic handle. The carbon-bromine bond is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a diverse range of substituents to probe the steric and electronic requirements of the target binding pocket.
-
The 7-Methoxy Group: This group can influence the electronic properties of the pyridine ring and may participate in crucial hydrogen bonding interactions within a biological target. Its presence is a common feature in bioactive furo[2,3-c]pyridine analogs, which have been developed as potent phosphodiesterase type 4 (PDE4) inhibitors.[4][5]
This guide focuses on providing a reliable synthetic framework to generate a library of novel analogues for downstream biological evaluation.
General Synthetic Strategy
The construction of the furo[3,2-c]pyridine core can be achieved through several routes. A highly effective and convergent approach involves a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization.[6] This strategy offers flexibility and is well-suited for building the desired 6-bromo-7-methoxy substituted intermediate.
The overall logic of the synthesis and subsequent diversification for SAR studies is outlined below.
Caption: General workflow for synthesis and SAR diversification.
Detailed Experimental Protocol: Synthesis of the this compound Intermediate
This protocol describes a representative synthesis starting from a functionalized pyridine. The key transformation is a tandem Sonogashira coupling and annulation cascade.[6]
Rationale: This approach is chosen for its efficiency. The Sonogashira reaction is a powerful C-C bond-forming tool that operates under mild conditions, tolerating a wide range of functional groups.[7][8] The subsequent intramolecular cyclization to form the furan ring is often spontaneous or requires gentle heating, making it a high-yielding process.
Caption: Detailed workflow for the core synthesis.
Materials & Reagents:
| Reagent | Grade | Supplier |
| 2,6-Dibromo-3-methoxypyridine | Reagent | Commercially Available |
| (Trimethylsilyl)acetylene | Reagent | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst | Commercially Available |
| Copper(I) Iodide (CuI) | Co-catalyst | Commercially Available |
| Triethylamine (Et₃N) | Anhydrous | Standard Supplier |
| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier |
| Tetrabutylammonium fluoride (TBAF) | 1M in THF | Standard Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |
| Hexanes | ACS Grade | Standard Supplier |
| Silica Gel | 230-400 mesh | Standard Supplier |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 2,6-dibromo-3-methoxypyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and copper(I) iodide (0.05 eq).
-
Expert Insight: The flask must be rigorously dried and maintained under an inert atmosphere (Argon or Nitrogen) as Pd(0) catalysts are oxygen-sensitive, and moisture can quench reagents and intermediates.
-
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed THF and triethylamine in a 4:1 ratio. Stir for 10 minutes to dissolve the solids. Add (trimethylsilyl)acetylene (1.1 eq) dropwise via syringe over 5 minutes.
-
Expert Insight: Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent. Degassing the solvents by sparging with argon is critical to remove dissolved oxygen.
-
-
Sonogashira Coupling: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyridine is consumed (typically 12-24 hours). The reaction is regioselective, with coupling occurring preferentially at the more reactive 2-position over the more hindered 6-position.
-
Deprotection and Cyclization: Once the coupling is complete, add TBAF (1.2 eq, 1M solution in THF) to the reaction mixture to remove the trimethylsilyl (TMS) protecting group. The subsequent 5-endo-dig cyclization onto the pyridine nitrogen to form the furan ring may occur spontaneously or can be facilitated by gentle heating to 40-50 °C for 1-2 hours.
-
Workup: Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.
-
Trustworthiness: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity before proceeding to the next steps.
-
Diversification of the Core for SAR Studies
The 6-bromo intermediate is a versatile platform for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the primary tools for this purpose.
Caption: Key diversification reactions for SAR exploration.
Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by coupling the bromo-intermediate with various boronic acids or esters.[9][10] This is arguably the most common and versatile method for SAR exploration at this position.
General Procedure:
-
To a microwave vial, add the this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).
-
Seal the vial and heat in a microwave reactor at 100-120 °C for 20-60 minutes.
-
Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup followed by purification via column chromatography or preparative HPLC.
Table of Representative Suzuki Coupling Partners for SAR:
| R-B(OH)₂ / R-B(pin) | Resulting Substituent (R) | Rationale for SAR |
| Phenylboronic acid | Phenyl | Baseline aromatic interaction |
| 4-Fluorophenylboronic acid | 4-Fluorophenyl | Probes for halogen bonding, metabolic stability |
| Pyridine-4-boronic acid | 4-Pyridyl | Introduces H-bond acceptor, improves solubility |
| 3-Aminophenylboronic acid | 3-Aminophenyl | Introduces H-bond donor, basic center |
| Methylboronic acid MIDA ester | Methyl | Small alkyl group to probe steric tolerance |
-
Expert Insight: Pyridine-containing boronic acids can sometimes be challenging in Suzuki couplings.[11] Using a stronger base like K₃PO₄ and a more electron-rich phosphine ligand can improve yields. For sensitive substrates, using boronate esters (e.g., pinacol esters) can offer greater stability and reactivity.
Protocol: Sonogashira Coupling
To introduce linear, rigid linkers, a second Sonogashira coupling can be performed on the 6-bromo position.[7][12]
General Procedure:
-
Follow the setup described in Section 3, using the this compound as the starting material (1.0 eq).
-
Use the desired terminal alkyne (e.g., phenylacetylene, propargyl alcohol) as the coupling partner (1.2 eq).
-
The reaction typically proceeds well at slightly elevated temperatures (40-60 °C).
-
Monitor, work up, and purify as previously described.
Conclusion
The this compound core is a high-value intermediate for medicinal chemistry programs targeting a range of diseases. The synthetic protocols detailed herein provide a reliable and efficient pathway to this scaffold. The true power of this intermediate is realized through its systematic diversification using robust palladium-catalyzed cross-coupling reactions, enabling a thorough exploration of the structure-activity landscape and accelerating the discovery of novel therapeutic agents.
References
- BenchChem. (2025). In-depth Technical Guide: Biological Activity of Furo[3,2-c]pyridine Derivatives.
- BenchChem. (2025). The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization.
- BenchChem. (2025). A Comparative Guide to the Biological Activity of Furo[3,2-c]pyridine Isomers for Researchers and Drug Development Professionals.
- Reissig, H. U., et al. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. ResearchGate.
- BenchChem. (2025). Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide.
- Hrasna, M., et al. (2012). Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Semantic Scholar.
- MDPI. (2024). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (n.d.). PMC - NIH.
- BenchChem. (2025). A Comparative Analysis of 2,3- Dihydrofuro[3,2-c]pyridine and Furo[3,2 -.
- Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles.
- ResearchGate. (2025). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine.
- ResearchGate. (n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). Proposed mechanism for the formation of furo[3,2‐c]pyridines 3..
- PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.
- ResearchGate. (2025). Studies on stereoselective Sonogashira coupling of 1,1-dibromo-1-alkene.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- BenchChem. (n.d.). Development of 7-Methoxyfuro[2,3-C]pyridine-based Anticancer Agents: Application Notes and Protocols.
- BenchChem. (n.d.). Synthesis of 7-Methoxyfuro[2,3-c]pyridine: A Detailed Experimental Protocol.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Buckley, G. M., et al. (2002). 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as PDE4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters, 12(3), 509-12.
- PubMed Central. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). Application Notes and Protocols: 7-Methoxyfuro[2,3-c]pyridine in Organic Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for 7-Methoxyfuro[2,3-C]pyridine as a Scaffold for PDE4 Inhibitors.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as PDE4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Protocol for palladium-catalyzed cross-coupling of 6-Bromo-7-methoxyfuro[3,2-c]pyridine
An Application Guide to Palladium-Catalyzed Cross-Coupling of 6-Bromo-7-methoxyfuro[3,2-c]pyridine
Introduction: The Strategic Value of the Furo[3,2-c]pyridine Scaffold
The furo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique three-dimensional structure and electronic properties have made it a cornerstone in the development of novel therapeutics, including potent inhibitors for enzymes like phosphodiesterase 4 (PDE4)[1][2]. The strategic functionalization of this core is paramount for generating molecular diversity and optimizing structure-activity relationships (SAR).
This compound emerges as a highly valuable and versatile starting material. The bromine atom at the C6 position is strategically placed for palladium-catalyzed cross-coupling reactions, one of the most powerful toolsets in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides detailed protocols and expert insights into the application of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings for the elaboration of this key intermediate.
Core Principles: Understanding the Palladium Catalytic Cycle
A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for troubleshooting and optimizing these reactions. The process is a catalytic cycle that typically involves a Pd(0)/Pd(II) redox couple. While specific details can vary, the cycle universally proceeds through three fundamental steps: Oxidative Addition, Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig), and Reductive Elimination.
Caption: General Palladium Cross-Coupling Cycle.
Key Reaction Components:
-
Palladium Precatalyst: Often a stable Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) or a Pd(0) complex (e.g., Pd(PPh₃)₄). Pd(II) sources must first be reduced in situ to the active Pd(0) species.
-
Ligand: Typically bulky, electron-rich phosphines (e.g., PPh₃, XPhos, SPhos). The ligand stabilizes the Pd(0) center, modulates its reactivity, and facilitates the oxidative addition and reductive elimination steps. The choice of ligand is critical and often dictates the success or failure of a reaction.
-
Base: Required in most cross-coupling reactions. Its role is to facilitate the transmetalation step in Suzuki reactions or to deprotonate the amine in Buchwald-Hartwig aminations. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).
-
Solvent: Must be capable of solvating the reactants and catalyst system and is often a non-protic solvent like 1,4-dioxane, toluene, or DMF. The choice can significantly impact reaction rates and yields.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with a boronic acid or ester partner[3][4]. This is ideal for introducing new aryl or heteroaryl moieties at the C6 position.
Detailed Experimental Protocol
-
Vessel Preparation: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles to ensure the removal of oxygen.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe. The reaction concentration is typically 0.1-0.2 M.
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality and Reagent Selection
-
Why a Boronic Acid? Boronic acids are generally stable, commercially available, and have low toxicity. The byproducts are easily removed during aqueous work-up.
-
Choice of Base and Solvent: An aqueous base (e.g., K₂CO₃ in dioxane/water) is often used to facilitate the transmetalation step by forming a more nucleophilic borate species. For water-sensitive substrates, anhydrous conditions with a base like K₃PO₄ in toluene can be effective.
-
Catalyst System: Pd(PPh₃)₄ is a reliable, all-purpose catalyst. For more challenging couplings, a more sophisticated catalyst system using a bulky, electron-rich ligand like SPhos or XPhos with a simple Pd(II) salt can significantly improve yields by promoting the rate-limiting oxidative addition and reductive elimination steps.
Data Summary: Typical Suzuki-Miyaura Conditions
| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene | 100 | 80-90 |
| Pyridine-3-boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 70-85 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME/H₂O | 85 | 88-96 |
Protocol 2: Sonogashira Coupling for C-C Alkyne Installation
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction introduces a linear alkyne functional group, a valuable synthon for further transformations or as a structural element in bioactive molecules[4][5][6].
Detailed Experimental Protocol
-
Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst such as CuI (3-10 mol%).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen (3 cycles).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature to 60 °C for 2-12 hours. The reaction is often rapid. Monitor progress by TLC or LC-MS.
-
Work-up: Once complete, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Causality and Reagent Selection
-
Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst performs the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium complex.
-
Amine's Dual Role: The amine base (e.g., Et₃N) serves two purposes: it stoichiometrically neutralizes the HBr generated during the reaction and acts as the solvent or co-solvent.
-
Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These typically require a higher catalyst loading, a stronger base (e.g., pyrrolidine), and are run at higher temperatures but avoid the need for a copper co-catalyst[7].
Sources
Application Notes and Protocols for the Synthesis of PDE4 Inhibitors Using 6-Bromo-7-methoxyfuro[3,2-c]pyridine
Abstract
This technical guide provides a comprehensive framework for the synthesis and evaluation of novel phosphodiesterase 4 (PDE4) inhibitors, utilizing 6-Bromo-7-methoxyfuro[3,2-c]pyridine as a key starting material. Phosphodiesterase 4 is a critical enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] This document offers detailed, step-by-step protocols for the chemical synthesis of advanced intermediates and final compounds, leveraging modern synthetic methodologies such as the Buchwald-Hartwig amination. Furthermore, it outlines the necessary assays for the characterization and evaluation of the synthesized compounds' inhibitory activity against PDE4. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anti-inflammatory agents.
Introduction: The Therapeutic Promise of PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a member of the phosphodiesterase enzyme family, which is responsible for the degradation of the second messenger, cyclic adenosine monophosphate (cAMP).[4] By hydrolyzing cAMP to its inactive form, AMP, PDE4 plays a crucial role in modulating a variety of cellular processes.[4] In immune and inflammatory cells, PDE4 is the predominant PDE isoform.[4] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[5][6][7] This activation triggers a cascade of downstream signaling events that ultimately suppress the production of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[5][6] This mechanism of action makes PDE4 a highly attractive target for the development of new anti-inflammatory therapies.[1][8][9]
The furo[3,2-c]pyridine scaffold has emerged as a promising structural motif for the design of potent and selective PDE4 inhibitors.[10] The strategic incorporation of a bromine atom at the 6-position and a methoxy group at the 7-position of this scaffold provides a versatile platform for the synthesis of a diverse library of compounds through various cross-coupling reactions.
Signaling Pathway and Experimental Rationale
A thorough understanding of the PDE4 signaling pathway is fundamental to the rational design of its inhibitors. The following diagram illustrates the central role of PDE4 in cAMP-mediated anti-inflammatory signaling and the mechanism by which its inhibition leads to a therapeutic effect.
Caption: PDE4 Signaling Pathway and Point of Inhibition.
The core experimental strategy is to synthesize a series of novel compounds by modifying the this compound core and then to evaluate their ability to inhibit PDE4 and suppress inflammatory responses in cellular models.
Synthetic Protocols
The following protocols provide a detailed methodology for the synthesis of PDE4 inhibitors from this compound.
General Synthetic Workflow
The overall synthetic approach involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, to introduce a diverse range of amine functionalities at the 6-position of the furo[3,2-c]pyridine core.
Sources
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 4. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Development of Anticancer Agents from the Furo[3,2-c]pyridine Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The furo[3,2-c]pyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic investigation of furo[3,2-c]pyridine derivatives as promising anticancer agents. The protocols and data presented herein are intended to provide a robust framework for researchers engaged in the discovery and development of next-generation cancer therapies.
Introduction: The Therapeutic Promise of Furo[3,2-c]pyridines
Furo[3,2-c]pyridines are a class of heterocyclic compounds characterized by a furan ring fused to a pyridine ring. This unique structural arrangement confers a distinct electronic and steric environment, making it an attractive scaffold for interaction with various biological targets. Notably, derivatives of the furo[3,2-c]pyridine core have demonstrated potent cytotoxic activity against a range of cancer cell lines, with a particularly strong showing against esophageal cancer. The anticancer effects of these compounds are believed to be mediated through the modulation of critical oncogenic signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT pathways.[1]
This guide will provide detailed methodologies for the synthesis of a key furo[3,2-c]pyridine intermediate, protocols for evaluating the anticancer activity of novel derivatives, and techniques for elucidating their mechanism of action.
Part 1: Synthesis of the Furo[3,2-c]pyridine Core
A versatile and efficient method for constructing the furo[3,2-c]pyridine skeleton involves a multi-step synthesis starting from 3-furoic acid and an appropriate amino acid. The following protocol details the synthesis of a key intermediate, 6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione , which can serve as a versatile precursor for a variety of anticancer derivatives.
Protocol 1: Synthesis of 6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione
This protocol is adapted from a reported synthesis of furan-pyridinone compounds.
Step 1: Synthesis of 3-furoyl-L-leucine
-
Reaction Setup: In a round-bottom flask, dissolve L-leucine in an appropriate solvent such as dichloromethane (DCM).
-
Acylation: Cool the solution in an ice bath and slowly add 3-furoyl chloride. The reaction is a Schotten-Baumann acylation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, perform an aqueous work-up to remove any unreacted starting materials and byproducts.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain 3-furoyl-L-leucine.
Step 2: Intramolecular Cyclization to form 6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione
-
Reaction Setup: In a separate flask, place the synthesized 3-furoyl-L-leucine.
-
Cyclization: Add Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) to catalyze an intramolecular Friedel-Crafts acylation.
-
Heating: Heat the reaction mixture to approximately 110°C.
-
Reaction Monitoring: Monitor the reaction for the formation of the desired dione product using TLC.
-
Work-up and Purification: After the reaction is complete, carefully quench the reaction mixture and perform an extractive work-up. Purify the final product, 6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione, by column chromatography.
Characterization of the Synthesized Compound:
The structure and purity of the synthesized 6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will elucidate the chemical structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized product.
-
Melting Point (m.p.): To assess the purity of the compound.[1]
-
Elemental Analysis: To provide the percentage composition of elements and confirm the empirical formula.[1]
Part 2: Biological Evaluation of Furo[3,2-c]pyridine Derivatives
A systematic biological evaluation is crucial to identify lead compounds with potent anticancer activity. The following protocols describe standard assays for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
Materials:
-
Human cancer cell lines (e.g., KYSE70, KYSE150 - esophageal cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Furo[3,2-c]pyridine test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the furo[3,2-c]pyridine compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: In Vitro Cytotoxicity of Furopyridine Derivatives
| Compound/Drug | Cell Line | Cancer Type | IC₅₀ | Reference |
| Furopyridone Derivative 4c | KYSE70 | Esophageal Cancer | 1.463 µg/mL (24h) | |
| Furopyridone Derivative 4c | KYSE150 | Esophageal Cancer | 0.655 µg/mL (48h) | |
| Furo[2,3-b]pyridine Derivative | Neuro-2a | Neuroblastoma | 3.6 µM | |
| Furo[2,3-d]pyrimidine Chalcone 5e | NCI 59-cell line panel (mean) | Various | 1.23 µM | [1] |
Protocol 3: Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the furo[3,2-c]pyridine compound for the desired time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
Studies on related pyridine derivatives have shown that they can induce apoptosis in cancer cells, which is often confirmed by an increase in the population of Annexin V-positive cells.[2]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the furo[3,2-c]pyridine compound. Harvest the cells by trypsinization.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Interpretation:
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M arrest) suggests that the compound interferes with cell cycle progression at that checkpoint.[2][3]
Part 3: Elucidating the Mechanism of Action
Understanding the molecular mechanisms by which furo[3,2-c]pyridine derivatives exert their anticancer effects is crucial for their further development. Western blotting is a key technique to investigate the modulation of specific signaling pathways.
Signaling Pathway Analysis
Furo[3,2-c]pyridine compounds are hypothesized to target key oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT.[1]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1]
-
JAK/STAT Pathway: This pathway is critical for cytokine signaling and is implicated in inflammatory diseases and various cancers.[1]
Protocol 5: Western Blotting for Phosphorylated Proteins
This protocol is used to investigate the effect of furo[3,2-c]pyridine compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR and JAK/STAT pathways (e.g., p-Akt, p-STAT3).
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescence detection reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation. A decrease in the ratio of phosphorylated protein to total protein would indicate inhibition of the signaling pathway.
Visualizations
Experimental Workflow for Drug Discovery
Caption: Drug discovery workflow for furo[3,2-c]pyridine anticancer agents.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of PI3K/Akt/mTOR and JAK/STAT pathways.
Conclusion and Future Directions
The furo[3,2-c]pyridine scaffold represents a versatile and valuable starting point for the development of novel therapeutic agents, particularly in the realm of oncology.[1] The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of new derivatives. Future research should focus on expanding the chemical diversity of furo[3,2-c]pyridine libraries, elucidating their structure-activity relationships, and conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds.[1]
References
- The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characteriz
- Unveiling the Cytotoxic Potential of Furo[3,2-b]pyridine Derivatives: A Compar
-
Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review N N - The Pharma Innovation Journal. (URL: [Link])
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC - NIH. (URL: [Link])
-
Western blot analyses of the proteins in the PI3K/Akt/mTOR, p38/STAT3,... - ResearchGate. (URL: [Link])
-
Basic Western Blot Protocol AKT Buffer Solutions: Running Buffer: 100 ml 10x TRIS/Gly/SDS 900 ml dH2O Transfer Buffer. (URL: [Link])
- In-depth Technical Guide: Biological Activity of Furo[3,2-c]pyridine Deriv
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. (URL: [Link])
-
General Protocol for Western Blotting - Bio-Rad. (URL: [Link])
-
Western Blot Protocol - GenScript. (URL: [Link])
-
Recent Studies of Pyridine derivatives as an anticancer agent: Mini review - IRJET. (URL: [Link])
-
Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. (URL: [Link])
-
Induction of cell cycle arrest and apoptosis in Compound C treated... - ResearchGate. (URL: [Link])
- Development of 7-Methoxyfuro[2,3-C]pyridine-based Anticancer Agents: Application Notes and Protocols - Benchchem. (URL: )
-
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione - NIH. (URL: [Link])
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC - NIH. (URL: [Link])
-
Synthesis, crystal and molecular structure, vibrational properties, DFT and Hirshfeld surface analyses of ethyl 1-isobutyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate - ResearchGate. (URL: [Link])
-
3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate - NIH. (URL: [Link])
-
(PDF) CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE - ResearchGate. (URL: [Link])
Sources
Application Notes and Protocols for the Synthesis of (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol
Introduction
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition. The target molecule, (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol, is a functionalized derivative poised for further chemical elaboration in drug discovery programs. The presence of a bromine atom provides a handle for subsequent cross-coupling reactions, while the hydroxymethyl group offers a site for esterification or etherification. This document provides a comprehensive, step-by-step guide for the synthesis of this valuable building block, intended for researchers and scientists in the field of organic and medicinal chemistry.
Overall Synthetic Strategy
The synthesis of (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol is designed as a multi-step sequence commencing with a commercially available pyridine derivative. The strategy hinges on the regioselective functionalization of the pyridine ring, followed by the construction of the fused furan ring via a Sonogashira coupling and subsequent intramolecular cyclization. The final step involves the reduction of an ester to the target primary alcohol.
Caption: Overall synthetic workflow for (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol.
Part 1: Synthesis of 2,6-Dibromo-3-methoxypyridine (Intermediate 1)
Step 1.1: Preparation of 2,6-Dibromo-3-hydroxypyridine
This initial step involves the bromination of 3-hydroxypyridine. While 2,6-dibromo-3-hydroxypyridine is commercially available, this protocol is provided for completeness. The reaction proceeds via electrophilic aromatic substitution.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Hydroxypyridine | 95.10 | 9.51 g | 0.10 |
| Sodium Hydroxide | 40.00 | 8.80 g | 0.22 |
| Bromine | 159.81 | 35.16 g (11.2 mL) | 0.22 |
| Water | 18.02 | 150 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Protocol:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve sodium hydroxide in 100 mL of water and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add bromine to the cold NaOH solution with vigorous stirring, maintaining the temperature below 10 °C.
-
In a separate beaker, dissolve 3-hydroxypyridine in 50 mL of water.
-
Add the 3-hydroxypyridine solution dropwise to the sodium hypobromite solution, keeping the temperature between 10-15 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 3 hours.
-
Carefully neutralize the reaction mixture with concentrated hydrochloric acid to pH 7.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 2,6-dibromo-3-hydroxypyridine.
Step 1.2: Methylation of 2,6-Dibromo-3-hydroxypyridine
The hydroxyl group is methylated to prevent interference in the subsequent coupling reaction and to install the desired methoxy group of the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dibromo-3-hydroxypyridine | 252.88 | 12.64 g | 0.05 |
| Sodium Hydride (60% in oil) | 40.00 (as NaH) | 2.20 g | 0.055 |
| Methyl Iodide | 141.94 | 7.80 g (3.44 mL) | 0.055 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
Protocol:
-
To a dry 250 mL three-necked flask under an inert atmosphere (argon or nitrogen), add sodium hydride.
-
Add 50 mL of anhydrous THF and cool the suspension to 0 °C.
-
Dissolve 2,6-dibromo-3-hydroxypyridine in 50 mL of anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction back to 0 °C and add methyl iodide dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,6-dibromo-3-methoxypyridine.
Part 2: Synthesis of Ethyl this compound-2-carboxylate (Intermediate 2)
This part of the synthesis involves a one-pot Sonogashira coupling followed by an intramolecular cyclization. The Sonogashira reaction is a powerful tool for the formation of C-C bonds between sp² and sp hybridized carbon atoms[1][2]. The regioselectivity of the coupling is crucial; the bromine at the 6-position is more susceptible to oxidative addition to the palladium(0) catalyst than the bromine at the 2-position due to electronic effects.
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dibromo-3-methoxypyridine | 266.91 | 10.68 g | 0.04 |
| Ethyl propiolate | 98.10 | 4.32 g (4.4 mL) | 0.044 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 1.40 g | 0.002 |
| Copper(I) Iodide (CuI) | 190.45 | 0.38 g | 0.002 |
| Triethylamine (Et₃N) | 101.19 | 8.10 g (11.1 mL) | 0.08 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
Protocol:
-
To a dry 250 mL Schlenk flask, add 2,6-dibromo-3-methoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous and degassed THF and triethylamine.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl propiolate dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours, monitoring by TLC.
-
Upon completion of the Sonogashira coupling, the reaction mixture is typically heated to a higher temperature (e.g., 80-100 °C) to promote the intramolecular cyclization, forming the furan ring. This can be monitored by TLC for the disappearance of the alkyne intermediate and the appearance of the cyclized product.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain ethyl this compound-2-carboxylate.
Part 3: Synthesis of (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol (Target Molecule)
The final step is the reduction of the ester functional group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation[3].
Caption: Reduction of the ester to the primary alcohol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl this compound-2-carboxylate | 300.12 | 6.00 g | 0.02 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.14 g | 0.03 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Water | 18.02 | As needed | - |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |
Protocol:
-
To a dry 250 mL three-necked flask under an inert atmosphere, add LiAlH₄ and 50 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the ester intermediate in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water.
-
Add a 15% aqueous solution of sodium hydroxide, followed by more water, until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization to afford pure (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals would include a singlet for the methoxy group, a singlet for the methylene protons of the alcohol, a singlet for the furan proton, and a singlet for the pyridine proton.
-
¹³C NMR: Will show the expected number of aromatic and aliphatic carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₉H₈BrNO₃ (258.07 g/mol ) should be observed.
-
Melting Point: A sharp melting point will indicate high purity.
Safety Precautions
-
Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Hydride and Lithium Aluminum Hydride: Highly flammable and react violently with water. Handle under an inert atmosphere and ensure all glassware is scrupulously dry. Quench excess hydride carefully.
-
Methyl Iodide: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Organic Solvents: Flammable. Use in a well-ventilated area away from ignition sources.
References
Sources
Functionalization of the Furo[3,2-c]pyridine Ring System: A Guide for Researchers and Drug Development Professionals
Introduction: The Rising Prominence of the Furo[3,2-c]pyridine Scaffold
The furo[3,2-c]pyridine ring system, a fused heterocyclic scaffold, has emerged as a structure of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties and three-dimensional architecture make it a versatile template for the design of novel therapeutic agents. Furo[3,2-c]pyridine derivatives have demonstrated a wide range of pharmacological activities, including potent inhibition of various kinases, which are critical targets in oncology and inflammatory diseases. The strategic functionalization of this core structure is paramount to modulating its biological activity, optimizing pharmacokinetic properties, and developing new chemical entities with improved therapeutic profiles.
This technical guide provides an in-depth exploration of the key strategies for the functionalization of the furo[3,2-c]pyridine ring system. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the regiochemical outcomes of these transformations.
Understanding the Reactivity of the Furo[3,2-c]pyridine Ring
The reactivity of the furo[3,2-c]pyridine scaffold is governed by the interplay of the electron-rich furan ring and the electron-deficient pyridine ring. The pyridine nitrogen atom deactivates the pyridine ring towards electrophilic substitution, which typically directs electrophiles to the furan moiety. Conversely, the pyridine ring is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The furan ring can also influence the reactivity of the pyridine moiety through electronic effects. Understanding these intrinsic reactivity patterns is crucial for designing regioselective functionalization strategies.
Strategic Functionalization Pathways
The functionalization of the furo[3,2-c]pyridine core can be approached through several key synthetic methodologies. The choice of strategy is often dictated by the desired position of functionalization and the nature of the substituent to be introduced.
Halogenation: Gateway to Further Functionalization
Halogenated furo[3,2-c]pyridines are versatile intermediates that can be readily converted into a wide array of derivatives through cross-coupling reactions. Regioselective halogenation is, therefore, a critical first step in many synthetic routes.
Causality of Reagent Choice and Regioselectivity:
The choice of halogenating agent and reaction conditions determines the position of halogenation. Electrophilic halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) typically favor substitution on the electron-rich furan ring. The precise position of halogenation on the furan ring (C2 or C3) can be influenced by steric and electronic factors of existing substituents on the furo[3,2-c]pyridine core. For halogenation on the pyridine ring, more forcing conditions or alternative strategies like the use of pyridine N-oxides may be necessary.
Protocol 1: Regioselective Bromination of the Furo[3,2-c]pyridine Core at the Furan Ring
This protocol describes a general procedure for the bromination of a furo[3,2-c]pyridine at the furan ring using N-bromosuccinimide.
Materials:
-
Furo[3,2-c]pyridine derivative
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the furo[3,2-c]pyridine derivative (1.0 equiv) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (1.0-1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: This protocol typically yields the 2-bromo or 3-bromo furo[3,2-c]pyridine derivative, with the regioselectivity being dependent on the substitution pattern of the starting material.
Directed Ortho-Metalation (DoM): Precision Functionalization of the Pyridine Ring
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of the pyridine ring at the positions ortho to a directing metalation group (DMG). This technique overcomes the intrinsic deactivation of the pyridine ring towards electrophilic attack.
The Principle of Directed Ortho-Metalation:
A directing group, typically a Lewis basic functional group such as an amide, carbamate, or methoxy group, is installed on the furo[3,2-c]pyridine scaffold. This DMG coordinates to an organolithium reagent (e.g., n-butyllithium or LDA), bringing the base in close proximity to a specific ortho-proton. Subsequent deprotonation leads to a stabilized lithiated intermediate, which can then be quenched with a variety of electrophiles to introduce a new functional group with high regioselectivity.
Workflow for Directed Ortho-Metalation of Furo[3,2-c]pyridine:
Caption: Directed ortho-Metalation (DoM) workflow.
Protocol 2: Directed Ortho-Iodination of a 4-Amido-Furo[3,2-c]pyridine
This protocol outlines a general procedure for the iodination of a furo[3,2-c]pyridine at the C5 position, directed by an amide group at C4.
Materials:
-
4-Amido-furo[3,2-c]pyridine derivative
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (I2)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Dry ice/acetone bath
Procedure:
-
Dissolve the 4-amido-furo[3,2-c]pyridine derivative (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
In a separate flask, prepare a solution of iodine (1.2 equiv) in anhydrous THF.
-
Slowly add the iodine solution to the lithiated furo[3,2-c]pyridine solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 30 minutes and then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly complex furo[3,2-c]pyridine derivatives. The Suzuki-Miyaura and Sonogashira couplings are two of the most widely employed methods.
The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between a halo-furo[3,2-c]pyridine and an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base.
Catalytic Cycle of the Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 3: Suzuki-Miyaura Coupling of a 4-Chloro-furo[3,2-c]pyridine with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a chloro-furo[3,2-c]pyridine.
Materials:
-
4-Chloro-furo[3,2-c]pyridine derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Magnetic stirrer
-
Inert atmosphere
Procedure:
-
To a reaction vessel, add the 4-chloro-furo[3,2-c]pyridine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Microwave irradiation can also be employed to accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Examples of Suzuki-Miyaura Coupling on the Furo[3,2-c]pyridine Scaffold
| Entry | Furo[3,2-c]pyridine Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloro-furo[3,2-c]pyridine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 100 | 85 |
| 2 | 2-Bromo-furo[3,2-c]pyridine | 4-Methoxyphenylboronic acid | PdCl2(dppf) | Cs2CO3 | Toluene | 110 | 92 |
| 3 | 7-Iodo-furo[3,2-c]pyridine | 3-Pyridylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane | 90 | 78 |
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a halo-furo[3,2-c]pyridine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.
Protocol 4: Sonogashira Coupling of a 7-Iodo-furo[3,2-c]pyridine with a Terminal Alkyne
This protocol details a general procedure for the Sonogashira coupling.
Materials:
-
7-Iodo-furo[3,2-c]pyridine derivative
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et3N), diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Reaction flask
-
Magnetic stirrer
-
Inert atmosphere
Procedure:
-
To a reaction flask, add the 7-iodo-furo[3,2-c]pyridine derivative (1.0 equiv), the palladium catalyst (2-5 mol%), and copper(I) iodide (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2-1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
C-H Activation: A Modern Approach to Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, including the furo[3,2-c]pyridine system. This approach avoids the need for pre-functionalized starting materials, such as halo- or organometallic derivatives.
Principles of Palladium-Catalyzed C-H Activation:
Palladium catalysts can facilitate the direct coupling of a C-H bond on the furo[3,2-c]pyridine ring with a suitable coupling partner, such as an aryl halide. The regioselectivity of C-H activation is often directed by a coordinating group on the substrate or can be governed by the intrinsic electronic properties of the ring system. For the furo[3,2-c]pyridine scaffold, C-H activation can potentially be directed to either the furan or the pyridine moiety.
Protocol 5: Palladium-Catalyzed Direct C-H Arylation of Furo[3,2-c]pyridine
This protocol provides a general framework for the direct arylation of the furo[3,2-c]pyridine core.
Materials:
-
Furo[3,2-c]pyridine
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., phosphine or N-heterocyclic carbene ligand)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., DMA, toluene)
-
Reaction vessel (e.g., sealed tube)
-
Magnetic stirrer
-
Inert atmosphere
Procedure:
-
To a reaction vessel, add the furo[3,2-c]pyridine (1.0 equiv), the aryl halide (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), the ligand (4-10 mol%), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent.
-
Seal the vessel and heat the reaction mixture to a high temperature (typically 120-150 °C) with stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 2: Comparison of Functionalization Strategies
| Strategy | Position of Functionalization | Advantages | Disadvantages |
| Halogenation | Furan ring (typically) | Provides versatile intermediates | Regioselectivity can be an issue |
| Directed Ortho-Metalation | Pyridine ring (ortho to DMG) | High regioselectivity | Requires installation and potential removal of a directing group |
| Suzuki-Miyaura Coupling | Position of the halogen | Wide substrate scope, tolerant of functional groups | Requires pre-functionalized starting materials |
| Sonogashira Coupling | Position of the halogen | Forms C-C triple bonds | Requires terminal alkynes |
| C-H Activation | Furan or Pyridine ring | Atom-economical, avoids pre-functionalization | Often requires harsh conditions, regioselectivity can be challenging |
Conclusion and Future Outlook
The functionalization of the furo[3,2-c]pyridine ring system is a vibrant and evolving area of research. The methodologies outlined in this guide provide a robust toolkit for chemists to synthesize a diverse range of derivatives for applications in drug discovery and materials science. Future efforts will likely focus on the development of more efficient and regioselective C-H activation methods, as well as the exploration of novel catalytic systems to further expand the chemical space accessible from this privileged scaffold. The continued innovation in synthetic methodologies will undoubtedly unlock the full potential of the furo[3,2-c]pyridine core in the development of next-generation therapeutics.
References
-
National Center for Biotechnology Information. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]
-
Royal Society of Chemistry. (2022). C–H functionalization of pyridines. [Link]
-
ACS Publications. (2005). Regioselective Palladium-Catalyzed Arylation of 3-Carboalkoxy Furan and Thiophene. [Link]
Application Notes & Protocols: In Vitro Assay Cascade for the Functional Characterization of 6-Bromo-7-methoxyfuro[3,2-c]pyridine Derivatives
Abstract
The furo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a range of biological activities, including antitumor and anti-inflammatory properties. This guide provides a comprehensive, field-tested framework for the in vitro characterization of novel 6-Bromo-7-methoxyfuro[3,2-c]pyridine derivatives. We present an integrated assay cascade designed to first assess broad cellular cytotoxicity, then confirm direct target engagement within the cellular milieu, and finally, elucidate the specific mechanism of action. The protocols are structured to investigate two high-probability target classes for this scaffold: protein kinases and the COP9 signalosome (CSN) complex, specifically its catalytic subunit CSN5/Jab1. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate this promising chemical series.
Introduction: Rationale and Scientific Context
Fused heterocyclic systems are the cornerstone of many therapeutic agents. The furo[3,2-c]pyridine core, in particular, has garnered interest due to its structural resemblance to purines and other endogenous ligands, making it an ideal starting point for designing targeted inhibitors. Related furo-pyridine structures have been successfully developed as inhibitors of phosphodiesterase 4 (PDE4) and various protein kinases[1][2]. Furthermore, recent discoveries have identified inhibitors of the COP9 signalosome subunit 5 (CSN5/Jab1), a master regulator of protein degradation, that share structural similarities, suggesting a potential mechanism for novel anticancer agents[3][4].
The goal of this guide is to provide a logical, efficient, and self-validating workflow to screen and characterize this compound derivatives. By following a tiered approach—from broad phenotypic screening to specific, mechanistic assays—researchers can confidently identify active compounds, validate their molecular targets, and understand their downstream biological consequences.
Foundational Concepts: Signaling Pathways and Experimental Strategy
Before detailing specific protocols, it is crucial to understand the biological context. The assays described herein are designed to probe key cellular processes that are often dysregulated in cancer and other diseases.
Key Signaling Pathways
The two primary pathways of interest for this compound class are kinase-mediated signal transduction and CSN5-regulated protein degradation.
-
Kinase Signaling: Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, acting as critical nodes in signaling cascades that control cell growth, proliferation, and survival.[5] Their dysregulation is a hallmark of cancer, making them a major class of drug targets.[6]
-
COP9 Signalosome (CSN) Pathway: The CSN complex, particularly its catalytic subunit CSN5, regulates the activity of Cullin-RING E3 ligases (CRLs), the largest family of ubiquitin ligases.[7] CSN5 does this by removing a ubiquitin-like modifier called NEDD8 from the cullin subunit (deneddylation).[8] This deactivation is critical for protein homeostasis. Inhibiting CSN5 leads to hyper-neddylated, inactive CRLs, causing the accumulation of CRL substrate proteins (like the cell cycle inhibitor p27), which can trigger cell cycle arrest and apoptosis.[3][9]
Caption: Key signaling pathways potentially modulated by furo[3,2-c]pyridine derivatives.
Integrated Experimental Workflow
Our proposed workflow is a tiered screening cascade that moves from a broad, phenotypic assessment to highly specific, target-focused validation. This ensures that resources are focused on compounds with genuine on-target activity.
Caption: A tiered workflow for screening and characterizing novel compounds.
Protocol 1: Primary Screening via MTT Cell Viability Assay
This initial screen assesses the general cytotoxic or cytostatic effect of the compounds on cancer cell lines. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.
Principle of the Assay
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[10] The quantity of formazan produced, which is solubilized for measurement, is directly proportional to the number of viable cells.[10]
Step-by-Step Methodology
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 3-4 hours at 37°C.[11][12] Visually confirm the formation of purple formazan crystals in the vehicle-treated control wells.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[12]
Data Presentation and Analysis
| Compound ID | Concentration (µM) | Absorbance (570 nm) | % Viability (Normalized) |
| Vehicle | 0 | 1.250 | 100% |
| Cmpd-X | 0.1 | 1.188 | 95% |
| Cmpd-X | 1.0 | 0.813 | 65% |
| Cmpd-X | 10.0 | 0.250 | 20% |
| Cmpd-X | 100.0 | 0.063 | 5% |
-
Calculation: % Viability = (AbsorbanceTreated / AbsorbanceVehicle) * 100.
-
IC₅₀ Determination: Plot % Viability against the log of compound concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀). Compounds with IC₅₀ values below 10 µM are typically considered "hits" for further investigation.
Protocol 2: Target Engagement via Cellular Thermal Shift Assay (CETSA)
A primary screening hit demonstrates cellular activity, but it does not prove that the compound binds to its intended target. CETSA is a powerful biophysical assay that confirms direct target engagement in an unadulterated cellular environment.[13][14]
Principle of the Assay
The binding of a ligand (your compound) to its target protein generally increases the protein's thermodynamic stability.[15] When cells are heated, proteins begin to denature and aggregate out of solution. A ligand-bound protein will be more resistant to this heat-induced denaturation and will remain in the soluble fraction at higher temperatures compared to the unbound protein.[13][16] This thermal shift can be detected via Western blotting.
Step-by-Step Methodology
-
Cell Culture and Treatment: Grow the selected cell line to ~80-90% confluency. Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors. Divide the cell suspension into two tubes: one for vehicle (DMSO) treatment and one for compound treatment (at a concentration ~10-20x the IC₅₀ from the MTT assay). Incubate at 37°C for 1 hour.
-
Heating Step: Aliquot the treated cell suspensions into multiple PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 3°C increments).[16] One aliquot should be kept at room temperature as the non-heated control.
-
Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]
-
Western Blotting: Carefully collect the supernatant (soluble protein fraction) from each sample. Quantify protein concentration, normalize all samples, and analyze them by SDS-PAGE and Western blotting using a specific antibody against the putative target protein (e.g., anti-CSN5 or anti-phospho-Akt).
Data Analysis and Interpretation
-
Melting Curve: Generate a plot of the relative band intensity for the target protein versus temperature for both the vehicle- and compound-treated samples. A successful experiment will show a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization and target engagement.
-
Isothermal Dose-Response Fingerprint (ITDRF): To determine potency, treat cells with a range of compound concentrations and heat all samples to a single, optimized temperature (a temperature at which ~50% of the protein has aggregated in the vehicle-treated sample).[16] Plotting the soluble protein signal against compound concentration will yield a dose-dependent stabilization curve.
Protocol 3: Elucidating the Mechanism of Action
Once a compound is confirmed to engage a specific target in cells, the next step is to characterize its biochemical activity and downstream cellular effects.
A. Biochemical Kinase Activity (ADP-Glo™ Assay)
This assay directly measures the enzymatic activity of a purified kinase and its inhibition by the compound. The ADP-Glo™ assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[17]
Principle of the Assay
The assay is a two-step process. First, after the kinase reaction is complete, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added, which converts the ADP produced by the kinase back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to generate a light signal that is directly proportional to the kinase activity.[17][18]
Step-by-Step Methodology
-
Kinase Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the purified target kinase, the specific substrate peptide, and the test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[19]
-
Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[19]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure Luminescence: Read the plate on a luminometer.
B. Cellular Pathway Analysis (Western Blotting)
This assay determines how the compound affects the target pathway within the cell, providing crucial mechanistic insight. For example, does a kinase inhibitor reduce the phosphorylation of its substrate? Does a CSN5 inhibitor lead to the accumulation of key cell cycle proteins?
Principle of the Assay
Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. By using antibodies that recognize specific phosphorylation sites or target proteins like p27, one can quantify changes in their levels or modification state after compound treatment.[20]
Step-by-Step Methodology
-
Cell Treatment and Lysis: Plate cells and treat them with the compound at 1x, 5x, and 10x its IC₅₀ for a relevant time period (e.g., 6, 12, or 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample in Laemmli buffer at 95°C for 5 minutes. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[20] (Note: BSA is preferred over milk for phosphoprotein detection to reduce background). Incubate the membrane with a primary antibody (e.g., anti-phospho-Akt, anti-total-Akt, anti-p27, or anti-Nedd8) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21] After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin) to compare changes across different treatment conditions.
References
-
Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Bio-Rad Laboratories. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
Inglese, J., et al. (2012). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Center for Biotechnology Information. [Link]
-
Kistner, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4939. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2419-2428. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-61. [Link]
-
Murphy, J. M., & Eyers, P. A. (2012). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 893, 119-29. [Link]
-
Xiao, H., et al. (2019). The novel Jab1 inhibitor CSN5i-3 suppresses cell proliferation and induces apoptosis in human breast cancer cells. Neoplasma, 66(3), 481-486. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. [Link]
-
Mei, Z., et al. (2017). CSN5/JAB1 Interacts with the Centromeric Components CENP-T and CENP-W and Regulates Their Proteasome-mediated Degradation. Journal of Biological Chemistry, 292(29), 12072-12083. [Link]
-
Wikipedia. (n.d.). COP9 signalosome. [Link]
-
ResearchGate. (n.d.). Graphical representation of the role of the constitutive.... [Link]
-
Neoplasma. (2019). The novel Jab1 inhibitor CSN5i-3 suppresses cell proliferation and induces apoptosis in human breast cancer cells. [Link]
-
Echalier, A., et al. (2013). Insights into the regulation of the human COP9 signalosome catalytic subunit, CSN5/Jab1. Proceedings of the National Academy of Sciences, 110(4), 1271-1276. [Link]
-
Wan, M., et al. (2002). Jab1/CSN5, a Component of the COP9 Signalosome, Regulates Transforming Growth Factor β Signaling by Binding to Smad7 and Promoting Its Degradation. Molecular and Cellular Biology, 22(10), 3457-3470. [Link]
-
MDPI. (2021). CSN5A Subunit of COP9 Signalosome Is Required for Resetting Transcriptional Stress Memory after Recurrent Heat Stress in Arabidopsis. [Link]
-
MDPI. (2024). COP9 Signalosome's Role in Plant Defense Mechanisms. [Link]
-
National Center for Biotechnology Information. (2021). Involvement of the Constitutive Photomorphogenesis 9 Signalosome Subunit 5 With Programmed Cell Death Protein 1 Ligand in Asthma. [Link]
-
Kassab, A. E., et al. (2007). Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents. Archiv der Pharmazie, 340(6), 288-97. [Link]
-
Murata, T., et al. (2002). 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as PDE4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters, 12(3), 509-12. [Link]
Sources
- 1. 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as PDE4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The novel Jab1 inhibitor CSN5i-3 suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Journals – Biomedical Research Center of the Slovak Academy of Sciences [bmc.sav.sk]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COP9 signalosome - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. Jab1/CSN5, a Component of the COP9 Signalosome, Regulates Transforming Growth Factor β Signaling by Binding to Smad7 and Promoting Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. annualreviews.org [annualreviews.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Design of Chemical Probes Based on 6-Bromo-7-methoxyfuro[3,2-c]pyridine
Authored by: A Senior Application Scientist
Abstract
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making it an attractive starting point for the development of novel chemical probes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and validation of chemical probes derived from 6-bromo-7-methoxyfuro[3,2-c]pyridine. We will explore the strategic considerations for transforming this core structure into a potent and selective tool for interrogating biological systems. The protocols detailed herein are grounded in established principles of chemical biology and are designed to be self-validating, ensuring the generation of reliable and interpretable data.
Introduction: The Furo[3,2-c]pyridine Scaffold as a Platform for Chemical Probe Development
The development of high-quality chemical probes is essential for dissecting complex biological processes and for the validation of novel drug targets. A well-designed chemical probe should exhibit high affinity and selectivity for its intended target, possess suitable physicochemical properties for use in cellular or in vivo models, and incorporate a functional handle for the attachment of reporter tags or for target identification studies.
The this compound core represents a promising starting point for chemical probe development. The furo[3,2-c]pyridine ring system is a common feature in compounds targeting a variety of protein families, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The methoxy group at the 7-position can influence solubility and interactions with the target protein, while the bromine atom at the 6-position provides a versatile chemical handle for further functionalization through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize for potency and selectivity, as well as for the introduction of reporter groups.
This guide will walk through the process of designing and validating a chemical probe based on this compound, using a hypothetical protein kinase target to illustrate the key concepts and protocols.
Design Strategy for a this compound-Based Kinase Probe
The design of a chemical probe is a multi-step process that requires careful consideration of the target, the core scaffold, and the desired application. Our strategy for developing a kinase probe from this compound is outlined below.
Initial Library Synthesis and Screening
Given the novelty of the this compound scaffold for probe development, an initial screening campaign is recommended to identify a suitable protein target. A small library of derivatives can be synthesized by leveraging the reactivity of the bromine atom. Suzuki or Sonogashira cross-coupling reactions can be employed to introduce a variety of substituents at the 6-position, thereby exploring the structure-activity relationship (SAR) around the core. This initial library should be screened against a panel of kinases to identify a "hit" compound with promising activity against a specific kinase.
Optimization for Potency and Selectivity
Once a hit compound and its target kinase are identified, the next step is to optimize the structure for improved potency and selectivity. This involves synthesizing a focused library of analogs with subtle modifications to the substituents introduced at the 6-position. The goal is to maximize interactions with the target kinase while minimizing off-target effects. Kinase profiling services can be utilized to assess the selectivity of the optimized compounds against a broad panel of kinases.
Incorporation of a Reporter Tag
For a chemical probe to be useful for target engagement and visualization studies, it must contain a reporter tag. The choice of tag depends on the intended application. Common tags include:
-
Biotin: For affinity-based pull-down experiments and target identification.
-
Fluorescent dyes (e.g., fluorescein, rhodamine): For cellular imaging and localization studies.
-
Alkynes or azides: For bioorthogonal "click" chemistry, allowing for the late-stage introduction of various tags.
The reporter tag should be attached to the core scaffold via a linker that is long enough to avoid interfering with the binding of the probe to its target. The 6-position, being the site of initial diversification, is a logical point of attachment for the linker and tag.
Development of a Negative Control
A crucial component of any chemical probe experiment is a negative control. This is a molecule that is structurally similar to the active probe but does not bind to the target. A good negative control for our proposed probe would be an analog where a key interacting moiety is removed or modified, or an isomer that is sterically hindered from binding. The negative control is essential for confirming that any observed biological effects are due to the specific interaction of the probe with its intended target.
Synthetic Protocols
The following protocols describe the synthesis of a hypothetical kinase probe, FP-Biotin , and its corresponding negative control, FP-Neg , starting from this compound.
General Synthetic Scheme
Troubleshooting & Optimization
Navigating the Synthesis of 6-Bromo-7-methoxyfuro[3,2-c]pyridine: A Technical Support Guide
Welcome to the technical support center for the synthesis of 6-Bromo-7-methoxyfuro[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. Drawing from established protocols and field-proven insights, this document provides a structured, in-depth resource in a user-friendly question-and-answer format.
I. Overview of Synthetic Strategies
The synthesis of this compound, a key intermediate in pharmaceutical research, can be approached through several strategic pathways. This guide will focus on troubleshooting two common routes, each with its own set of challenges and optimization points.
Route A: Multi-step Synthesis from 2-Chloro-3-nitropyridine
This pathway involves a sequence of classical organic transformations, including nucleophilic aromatic substitution, malonic ester synthesis, hydrolysis, decarboxylation, and a final bromination step.[1]
Route B: Assembly via Ortho-Directed Metallation and Horner-Wadsworth-Emmons Reaction
This more convergent approach utilizes modern synthetic methods, starting from 2-chloro-6-methoxypyridine and proceeding through ortho-directed metallation, formylation, a Horner-Wadsworth-Emmons olefination, and subsequent cyclization and bromination.[2]
Below is a visual representation of the logical workflow for troubleshooting the synthesis.
Caption: General workflow for troubleshooting the synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.
Route A: Troubleshooting
Question 1: My initial methoxylation of 2-chloro-3-nitropyridine is sluggish and gives a low yield of 2-methoxy-3-nitropyridine. What could be the cause?
Answer: A low yield in this nucleophilic aromatic substitution can often be attributed to several factors:
-
Insufficiently Anhydrous Conditions: Sodium methoxide is highly reactive towards moisture. Ensure your methanol is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: While the reaction is typically initiated at 0 °C to control the exothermic reaction, allowing it to warm to room temperature and stir for an extended period (e.g., 12 hours) is crucial for driving the reaction to completion.[1]
-
Purity of Starting Materials: Impurities in the 2-chloro-3-nitropyridine can interfere with the reaction. Ensure the starting material is of high purity.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Methanol | Prevents quenching of the sodium methoxide. |
| Temperature | Initial cooling (0 °C), then warm to RT | Controls initial exothermicity and ensures reaction completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture. |
Question 2: The addition of diethyl malonate to 2-methoxy-3-nitropyridine results in a complex mixture of products. How can I improve the selectivity?
Answer: This reaction, a nucleophilic substitution of the nitro group, can be sensitive to reaction conditions. A complex product mixture often indicates side reactions.
-
Base and Temperature Control: The use of a strong base like sodium hydride (NaH) to deprotonate diethyl malonate is critical. The addition should be performed at 0 °C to control the reaction rate and minimize side reactions. The subsequent addition of 2-methoxy-3-nitropyridine and heating (e.g., to 80 °C) should be done carefully and monitored by TLC.[1]
-
Solvent: Anhydrous DMF is a suitable solvent for this reaction, as it effectively solvates the sodium salt of diethyl malonate.
Question 3: The decarboxylation of the intermediate carboxylic acid is incomplete or requires harsh conditions, leading to decomposition. Are there milder alternatives?
Answer: High-temperature decarboxylation in solvents like quinoline with a copper catalyst can indeed lead to degradation.[1] Consider the following optimization strategies:
-
Alternative Catalysts: Silver carbonate (Ag₂CO₃) in the presence of acetic acid in DMSO has been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids under milder conditions.[3]
-
Microwave-Assisted Decarboxylation: Microwave irradiation can often promote decarboxylation at lower temperatures and for shorter reaction times, potentially reducing byproduct formation.
-
Photoredox Catalysis: Recent advances have demonstrated the use of photoredox catalysis for the decarboxylation of carboxylic acids under very mild conditions.[3]
Route B: Troubleshooting
Question 4: The ortho-directed metallation of 2-chloro-6-methoxypyridine is giving low yields of the desired 3-formyl product after quenching with DMF. What are the key parameters to control?
Answer: Ortho-directed metallation of pyridines can be challenging due to the potential for nucleophilic addition of the organolithium reagent to the pyridine ring.[4]
-
Choice of Base and Temperature: The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often preferred over n-butyllithium to minimize nucleophilic addition.[4][5] The reaction must be conducted at very low temperatures (typically -78 °C) to ensure kinetic control and favor deprotonation at the C-3 position, directed by the methoxy group.[2]
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Rigorously dried glassware, anhydrous solvents (like THF), and an inert atmosphere are essential for success.
-
Order of Addition: Adding the organolithium reagent dropwise to the solution of 2-chloro-6-methoxypyridine at -78 °C helps to maintain a low concentration of the reactive base and minimize side reactions.[2]
Question 5: My Horner-Wadsworth-Emmons reaction is resulting in a low yield of the desired alkene. How can I improve the efficiency?
Answer: The Horner-Wadsworth-Emmons (HWE) reaction is generally reliable, but low yields can occur due to several factors.
-
Incomplete Deprotonation: Ensure complete deprotonation of the phosphonate ester by using a sufficient excess of a strong base like sodium hydride (NaH). The reaction should be stirred at room temperature until hydrogen evolution ceases before adding the aldehyde.[2]
-
Reaction Temperature: While the addition of the aldehyde is often done at 0 °C, allowing the reaction to warm to room temperature and stir for an extended period (12-16 hours) is typically necessary for completion.[2]
-
Purity of Reactants: Impurities in the aldehyde or phosphonate ester can lead to side reactions and lower yields.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) | Ensures complete formation of the phosphonate carbanion. |
| Temperature | 0 °C to Room Temperature | Controls the initial reaction and drives it to completion. |
| Reaction Time | 12-16 hours | Allows sufficient time for the reaction to proceed. |
Final Step and Purification: Troubleshooting
Question 6: The final bromination of 7-methoxyfuro[3,2-c]pyridine is not selective and leads to multiple brominated products. How can I achieve regioselective bromination at the C-6 position?
Answer: The regioselectivity of electrophilic substitution on the furo[3,2-c]pyridine ring system is influenced by the electronic properties of both the furan and pyridine rings. The pyridine ring is generally electron-deficient and directs electrophiles to the C-3 (equivalent to C-5 in this system) position.[6] However, the fused, electron-rich furan ring can influence the reactivity.
-
Choice of Brominating Agent: For electron-rich heterocyclic systems, milder brominating agents are preferred to avoid over-bromination. N-Bromosuccinimide (NBS) is a common choice.[7] 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is another effective reagent.[7]
-
Reaction Conditions: The reaction should be performed at a controlled, low temperature to enhance selectivity. The use of oleum (fuming sulfuric acid) as a solvent or co-solvent can promote the reaction, but conditions should be carefully optimized to avoid decomposition.[7]
-
Protecting Groups: If regioselectivity remains a problem, consider a strategy involving a removable directing group to favor substitution at the desired position.
Caption: Key factors for controlling bromination regioselectivity.
Question 7: I am having difficulty purifying the final product, this compound, by column chromatography. The compound streaks and I get poor separation. What can I do?
Answer: Pyridine-containing compounds are known to interact with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.
-
Mobile Phase Modifier: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia to the mobile phase can neutralize the acidic sites on the silica gel and significantly improve the peak shape.
-
Alternative Stationary Phase: If the issue persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of basic compounds.
-
Solvent System Optimization: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find the optimal mobile phase for separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
III. Experimental Protocols
For detailed, step-by-step experimental protocols for the synthetic routes discussed, please refer to the following resources:
-
Synthesis of 7-Methoxyfuro[2,3-c]pyridine from 2-Chloro-3-nitropyridine: [1]
-
Large-Scale Synthesis of 7-Methoxyfuro[2,3-c]pyridine via Ortho-Directed Metallation: [2]
IV. Conclusion
The synthesis of this compound presents a series of challenges that can be overcome with careful attention to reaction conditions and a systematic approach to troubleshooting. This guide provides a framework for identifying and resolving common issues, ultimately leading to improved yields and purity. By understanding the underlying chemical principles and implementing the suggested optimization strategies, researchers can confidently navigate this synthetic pathway.
References
-
Marsais, F., et al. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? The Journal of Organic Chemistry, 68(6), 2243–2247. [Link]
- Roman, D., et al. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(15), 2713-2739.
- A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. (2015). Organic Process Research & Development, 19(9), 1146-1150.
- Varenikov, A., et al. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 120(23), 12836-12891.
- Bailey, W. F., et al. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144-151.
-
Decarboxylation. Organic Chemistry Portal. [Link]
- Henderson, J. L., & Honey, M. A. (2011). Halodecarboxylation of heteroarene carboxylic acids. Tetrahedron Letters, 52(4), 478-480.
- Wang, D., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society, 144(18), 8296-8305.
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]
-
Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? ResearchGate. [Link]
-
Optimization of Organolithium Reactions. ResearchGate. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
- Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (2022). Molecules, 27(20), 7019.
-
Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Quora. [Link]
-
Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. ResearchGate. [Link]
-
Directed (ortho) Metallation. [Link]
- Bromination of pyridine derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Decarboxylation [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
Purification of crude 6-Bromo-7-methoxyfuro[3,2-c]pyridine by column chromatography
Welcome to the technical support guide for the purification of 6-Bromo-7-methoxyfuro[3,2-c]pyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this critical heterocyclic intermediate. The methodologies described herein are grounded in established chromatographic principles and extensive field experience with similar molecular scaffolds.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise before and during the purification process.
Q1: What is a recommended starting point for the mobile phase in TLC analysis for this specific compound?
A good starting point for developing a solvent system for this compound is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (EtOAc).[1] Given the presence of the bromine atom, which increases lipophilicity, we recommend beginning your Thin Layer Chromatography (TLC) screening with lower polarity mixtures, such as 10% to 30% ethyl acetate in hexanes. The goal is to find a solvent system that provides a retention factor (Rf) for the target compound in the range of 0.2 to 0.35, as this typically translates well to column chromatography, offering a good balance between separation and elution time.[1][2]
Q2: How do I address peak tailing or streaking on my TLC plate and column?
Peak tailing is a common issue with nitrogen-containing heterocyclic compounds like furo[3,2-c]pyridines when using silica gel.[3] This phenomenon is primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to poor peak shape and reduced separation efficiency.
Causality: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, forming strong hydrogen bonds with the acidic protons of the silanol groups. This slows the elution of the molecule in a non-uniform manner, causing the characteristic "tail."
Solution: To mitigate this, add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase. A concentration of 0.1% to 1% (v/v) is typically sufficient.[3] The basic modifier competitively binds to the acidic sites on the silica, effectively "masking" them from your target compound and resulting in more symmetrical, sharper peaks.
Q3: Is this compound stable on silica gel?
While many furo[3,2-c]pyridine scaffolds are stable, the stability of any specific compound on silica gel should always be verified empirically before committing to a large-scale purification.[4] Prolonged exposure to the acidic environment of standard silica gel can potentially cause degradation of sensitive molecules.
Self-Validation Protocol (2D TLC):
-
Dissolve a small amount of your crude material in a suitable solvent.
-
Spot the solution onto a TLC plate.
-
Develop the plate in your chosen solvent system.
-
After drying, turn the plate 90 degrees and re-develop it in the same solvent system.
-
Analysis: If the compound is stable, you will see the spot migrate diagonally. If degradation occurs, you will observe new spots appearing on the second run that were not present after the first, indicating the formation of new impurities on the silica surface.[4]
If instability is detected, consider using a deactivated stationary phase like neutral alumina or treating the silica gel with a base before use.
Q4: How much silica gel should I use for my column?
The amount of silica gel required depends on the quantity of crude material and the difficulty of the separation (i.e., the difference in Rf values, ΔRf, between your product and the nearest impurities). A larger ΔRf allows for a higher sample load relative to the amount of silica.
| Separation Difficulty (ΔRf) | Crude Sample to Silica Gel Ratio (by weight) | Rationale |
| Easy (ΔRf > 0.2) | 1:20 to 1:30 | A large separation window allows for a relatively high loading, as the bands will be well-resolved without excessive diffusion. |
| Moderate (ΔRf ≈ 0.1 - 0.2) | 1:40 to 1:60 | More stationary phase is needed to provide the necessary theoretical plates to resolve components that are closer in polarity. |
| Difficult (ΔRf < 0.1) | 1:100 or more | A very challenging separation requires a long column and a low sample-to-silica ratio to maximize the interaction path and achieve baseline resolution. A solvent gradient may also be necessary.[4] |
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography run.
Problem: My compound is eluting too quickly (Rf is too high), and I'm getting poor separation from non-polar impurities.
-
Cause: The mobile phase is too polar. The solvent is competing too effectively with your compound for binding sites on the silica gel, carrying it down the column too rapidly.
-
Solution: Decrease the polarity of your mobile phase. Reduce the percentage of the more polar solvent (e.g., ethyl acetate) and increase the percentage of the non-polar solvent (e.g., hexanes). For instance, if you are using 30% EtOAc in hexanes, try reducing it to 15-20%. This will increase the retention time of your compound on the silica, allowing for better separation from faster-moving, non-polar impurities.[2]
Problem: My compound won't elute from the column, or the Rf value is too low (<0.1).
-
Cause: The mobile phase is not polar enough. The compound is too strongly adsorbed to the silica gel and the solvent lacks the strength to effectively move it down the column.
-
Solution: Increase the polarity of the mobile phase. Incrementally increase the proportion of the polar solvent. If you are already using a high concentration of ethyl acetate, consider adding a stronger, more polar solvent like methanol (starting at 1-2%). A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the run, is highly effective for eluting compounds that are strongly retained.[3]
Problem: The separation is good on TLC, but all my column fractions are mixed.
-
Possible Cause 1: Column Overloading. You may have loaded too much crude material for the amount of silica used. This causes the bands to broaden significantly and overlap.
-
Solution: Reduce the sample load or increase the column size according to the ratios provided in the FAQ section.[2]
-
-
Possible Cause 2: Improper Sample Loading. If the initial sample band is too wide, separation will be compromised from the start.
-
Solution: Dissolve the crude sample in the minimum amount of solvent, preferably the mobile phase itself or a slightly more polar solvent if necessary for solubility.[5] For less soluble compounds, "dry loading" is the superior method. Adsorb the crude material onto a small amount of silica gel (3-4 times the mass of your crude sample), evaporate the solvent to get a free-flowing powder, and carefully load this powder onto the top of your packed column.[6] This ensures a very narrow starting band.
-
-
Possible Cause 3: Column was packed poorly. Channels or cracks in the silica bed will lead to an uneven solvent front and ruin separation.
-
Solution: Ensure the column is packed uniformly as a slurry and is never allowed to run dry. Gently tap the column during packing to settle the silica and remove air bubbles. Layering a small amount of sand on top of the silica bed can help prevent disturbance when adding solvent.[5]
-
Experimental Workflow & Protocols
Visual Workflow for Purification
The following diagram outlines the logical flow of the entire purification process, from initial analysis to final product isolation.
Caption: Workflow for the purification of this compound.
Protocol 1: TLC Screening and Optimization
-
Preparation: Prepare several developing chambers with different mobile phase compositions (e.g., 10%, 20%, 30%, 40% Ethyl Acetate in Hexanes). If tailing is anticipated, prepare identical sets containing 0.5% triethylamine.
-
Spotting: Dissolve a few milligrams of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate (with UV254 indicator).
-
Development: Place the spotted TLC plate in a chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[1]
-
Analysis: Calculate the Rf value for each spot. Select the solvent system that places the target compound at an Rf of 0.2-0.35 and provides the best separation from visible impurities.
Protocol 2: Flash Column Chromatography
-
Column Preparation: Select a column of appropriate size. Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis. Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed. Do not let the column run dry.[3]
-
Sample Loading (Dry Load Method Recommended):
-
Dissolve the crude product (e.g., 1g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 3-4 g of silica gel to this solution and mix to form a slurry.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column. Gently tap to level the surface and add a thin protective layer of sand.[6]
-
-
Elution: Carefully add the mobile phase to the column. Begin elution using a consistent flow rate. If using a gradient, start with the initial low-polarity solvent system and gradually increase the percentage of the more polar solvent.
-
Fraction Collection & Analysis: Collect fractions of a consistent volume. Monitor the elution of compounds by spotting every few fractions onto a TLC plate and developing it.
-
Isolation: Once the fractions containing the pure product are identified, combine them in a flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common column chromatography issues.
Caption: A decision tree for troubleshooting common chromatography problems.
References
- (No valid reference)
- BenchChem. (2025). Application Note: High-Purity Isolation of 7-Methoxyfuro[2,3-C]pyridine via Flash Column Chromatography.
- BenchChem. (2025). Synthesis of 7-Methoxyfuro[2,3-c]pyridine: A Detailed Experimental Protocol.
- BenchChem. (2025). Application Notes and Protocols: 7-Methoxyfuro[2,3-c]pyridine in Organic Synthesis.
- (No valid reference)
- (No valid reference)
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Northrop, B. H. FLASH OPTIMIZATION.
- Reddit. (2025). Trouble with column chromatography.
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
-
Kirkland, J. J., & Glajch, J. L. (1991). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 549, 27-37. Available at: [Link]
- (No valid reference)
- BenchChem. (2025). Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. reddit.com [reddit.com]
Overcoming regioselectivity issues in furo[3,2-c]pyridine synthesis
Welcome to the technical support center for the synthesis of furo[3,2-c]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this important heterocyclic scaffold. The inherent challenge in these syntheses is often the control of regioselectivity, leading to mixtures of isomers that are difficult to separate and reduce overall yield.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. Our goal is to explain the causality behind experimental choices, providing you with the knowledge to not only solve current problems but also to design more robust synthetic routes in the future.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems in a question-and-answer format.
Problem 1: My Palladium-catalyzed cyclization of a 3-alkynyl-4-hydroxypyridine is yielding the undesired linear furo[2,3-b]pyridine isomer.
Possible Causes:
This is a classic regioselectivity challenge governed by the mode of intramolecular cyclization. The formation of the desired furo[3,2-c]pyridine typically proceeds via a 5-exo-dig cyclization pathway. However, under certain conditions, a competing 6-endo-dig cyclization can occur, leading to the undesired linear isomer. The outcome is highly sensitive to the electronic nature of the palladium catalyst, the choice of ligands, and the reaction temperature.[1]
Proposed Solutions & Troubleshooting Steps:
-
Modify the Catalyst and Ligand System: The ligand sphere around the palladium center is critical for controlling regioselectivity.[2]
-
Increase Steric Bulk: Switching from simple phosphine ligands like PPh₃ to bulkier, more electron-rich phosphine ligands (e.g., XPhos, SPhos, or bulky biaryl phosphines) can sterically disfavor the transition state leading to the 6-endo-dig product.[3][4]
-
Use Bidentate Ligands: In some systems, switching from a monodentate to a bidentate phosphine ligand (e.g., rac-BINAP) can completely change the reaction pathway, favoring one regioisomer over the other.[1]
-
-
Optimize Reaction Temperature: The energy barrier for different cyclization pathways can be distinct.
-
Lowering the reaction temperature may favor the kinetically controlled product, which is often the desired 5-exo-dig cycloadduct. A temperature screen (e.g., from room temperature up to 80°C) is highly recommended. Some regiocontrolled constructions of similar fused systems have shown strong temperature dependence.[5]
-
-
Vary the Base and Solvent: The base can influence the deprotonation of the hydroxyl group and interact with the catalyst.
-
If using a strong inorganic base like K₂CO₃, consider switching to a weaker base or a non-coordinating organic base like DBU.
-
Solvent polarity can influence the stability of charged intermediates. Screen a range of solvents from nonpolar (e.g., Toluene) to polar aprotic (e.g., DMF, Acetonitrile).
-
Problem 2: I am attempting a novel synthesis from a 3-alkynyl-4-pyrone with ammonium acetate, but the yield is low and I'm isolating complex mixtures.
Possible Causes:
This innovative, catalyst-free approach relies on the unique reactivity of the 4-pyrone system in a specific solvent.[6][7] Low yields or side reactions often stem from suboptimal reaction conditions or impurities in the starting materials. The proposed mechanism involves a cascade of reactions, and any deviation can lead the reaction down an unproductive path.[6]
Proposed Solutions & Troubleshooting Steps:
-
Solvent is Critical: This reaction is highly dependent on the use of hexafluoroisopropanol (HFIP) as the solvent. HFIP's strong hydrogen-bond-donating ability and high polarity are thought to stabilize key intermediates in the cascade. Ensure the HFIP is anhydrous and of high purity. Do not substitute with other solvents unless re-optimizing the entire procedure.
-
Purity of Starting Materials:
-
Ensure the 3-alkynyl-4-pyrone is pure. Impurities can interfere with the delicate reaction cascade.
-
Use high-purity ammonium acetate. It serves as the nitrogen source for the pyridine ring.
-
-
Strict Temperature Control: The reaction is reported to proceed at room temperature.[7] Running the reaction at elevated temperatures may promote side reactions or decomposition. Ensure the reaction is not overheating, especially if performed on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for accessing the furo[3,2-c]pyridine core?
A1: There are several established strategies, each with its own advantages:
-
Palladium-Catalyzed Annulation: This is a versatile and widely used method, typically involving the Sonogashira coupling of a substituted halopyridine with a terminal alkyne, followed by an intramolecular cyclization.[8] Controlling the regioselectivity of the cyclization is the key challenge here.
-
Pictet-Spengler Reaction: This acid-catalyzed reaction is primarily used for synthesizing the saturated tetrahydrofuro[3,2-c]pyridine core.[9] It involves the condensation of a furan-containing ethanamine with an aldehyde, followed by cyclization.[9]
-
Multi-component Reactions (MCRs): Some methods build the core structure in a single step from multiple starting materials, offering high efficiency.[10]
-
Novel Cascade Reactions: Recent developments include innovative catalyst-free cascade reactions, for example, from 3-alkynyl-4-pyrones, which offer a direct route to highly substituted furo[3,2-c]pyridines.[6][7]
Q2: How do I definitively determine the regiochemistry of my product?
A2: Differentiating between furo[3,2-c] and its isomers (e.g., furo[2,3-c] or furo[2,3-b]) is crucial and requires advanced analytical techniques.
-
2D NMR Spectroscopy: This is the most powerful method. A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment will show spatial correlations between protons on the furan ring and the pyridine ring. For a furo[3,2-c]pyridine, you would expect to see a correlation between the proton at the C2 position of the furan ring and the proton at the C4 position of the pyridine ring.
-
X-Ray Crystallography: If you can grow a suitable single crystal of your product, X-ray diffraction provides unambiguous structural confirmation.
-
Comparison to Literature Data: If the compound has been previously reported, comparing its ¹H and ¹³C NMR spectra, as well as other physical data (melting point, HRMS), to the literature values is a reliable method of confirmation.
Q3: Can steric and electronic effects of substituents on my starting materials predict the regiochemical outcome?
A3: Yes, these effects are key predictors.
-
Electronic Effects: Electron-withdrawing groups on the pyridine ring can influence the nucleophilicity of the atoms involved in the cyclization, potentially favoring one pathway over another. For instance, in palladium-catalyzed C-H activation, electronic effects play a significant role in directing the reaction.[11][12]
-
Steric Hindrance: Bulky substituents adjacent to a potential reaction site can block that site, forcing the reaction to proceed at a less hindered position. This is a common strategy used to control regioselectivity in pyridine synthesis and functionalization.[2][12] Careful analysis of your specific substrate is necessary to predict the most likely outcome.
Data Presentation: Catalyst System vs. Regioselectivity
The following table provides a representative summary of how changing the catalytic system can influence the regiochemical outcome in a hypothetical palladium-catalyzed cyclization of a 3-alkynyl-4-hydroxypyridine.
| Catalyst Precursor | Ligand | Base | Temperature (°C) | Furo[3,2-c] : Furo[2,3-b] Ratio |
| Pd(PPh₃)₄ | None (excess PPh₃) | K₂CO₃ | 100 | 60 : 40 |
| Pd₂(dba)₃ | PPh₃ | K₂CO₃ | 80 | 75 : 25 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 60 | 95 : 5 |
| Pd₂(dba)₃ | rac-BINAP | Cs₂CO₃ | 80 | 5 : 95 (Reversed Selectivity) |
Note: Data is illustrative and based on general principles observed in the literature.[1][3][4] Optimal conditions must be determined empirically for each specific substrate.
Visualizations: Mechanisms and Workflows
Diagram 1: Competing Cyclization Pathways
Caption: Competing cyclization pathways in furo[3,2-c]pyridine synthesis.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting regioselectivity issues.
References
- (Reference placeholder - will be populated with a real reference if available
- (Reference placeholder - will be populated with a real reference if available
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health (NIH). [Link]
-
Proposed mechanism for the formation of furo[3,2‐c]pyridines 3. ResearchGate. [Link]
-
Regiocontrolled construction of furo[3,2-c]pyran-4-one derivatives by palladium-catalyzed cyclization of propargylic carbonates with 4-hydroxy-2-pyrones. PubMed. [Link]
-
Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4H-Furo[3,2-c]chromenes and Xanthones. ACS Publications. [Link]
- (Reference placeholder - will be populated with a real reference if available
- (Reference placeholder - will be populated with a real reference if available
- (Reference placeholder - will be populated with a real reference if available
-
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]
-
p–p stacking assisted regioselectivity regulation in palladium-catalyzed cyclization reactions. Semantic Scholar. [Link]
-
Controlling Reactivity and Regioselectivity in Nondirected Palladium-Catalyzed C(sp²)–H Activation. MACAU - Christian-Albrechts-Universität zu Kiel. [Link]
-
Methods for preparation of furo[3,2‐c]pyridines; transformation of... ResearchGate. [Link]
- (Reference placeholder - will be populated with a real reference if available
-
Ligand Control of Regioselectivity in Palladium-Catalyzed Heteroannulation Reactions of 1,3-Dienes. ChemRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Controlling Reactivity and Regioselectivity in Nondirected Palladium-Catalyzed C(sp²)–H Activation [macau.uni-kiel.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Regiocontrolled construction of furo[3,2-c]pyran-4-one derivatives by palladium-catalyzed cyclization of propargylic carbonates with 4-hydroxy-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Identifying and removing byproducts in 6-Bromo-7-methoxyfuro[3,2-c]pyridine reactions
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-7-methoxyfuro[3,2-c]pyridine. The furo[3,2-c]pyridine scaffold is a crucial heterocyclic motif in medicinal chemistry, but its synthesis can be accompanied by challenges, most notably the formation of closely related byproducts that complicate purification and compromise yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide: A Deeper Dive into Reaction Issues
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.
Question 1: My TLC plate shows multiple spots post-reaction. Besides my starting materials, what are these impurities, and why are they forming?
Answer: The presence of multiple byproducts is a common issue. Their identity depends heavily on your synthetic route. Furo[3,2-c]pyridines are often synthesized via methods like Sonogashira coupling followed by intramolecular cyclization, or variations of the Pictet-Spengler reaction for saturated analogues.[1][2] Each route has characteristic potential side reactions.
Plausible Byproducts Based on a Common Synthetic Route (e.g., Sonogashira Coupling/Annulation):
-
Incomplete Cyclization: You may have successfully coupled your pyridine and alkyne partners, but the subsequent ring-closing (annulation) step is incomplete. This leaves a linear alkyne-substituted pyridine intermediate in your mixture. This is often caused by suboptimal temperature, incorrect catalyst choice, or catalyst deactivation.
-
Homocoupled Alkyne (Glaser Coupling): A significant byproduct can result from the oxidative coupling of your terminal alkyne starting material with itself. This is particularly prevalent if the reaction is not kept under a strictly inert atmosphere or if copper catalysts are used without sufficient care.
-
Protodebromination: Loss of the bromine atom from your target molecule or brominated starting material can occur, especially under reductive conditions or during prolonged heating with certain catalysts. This leads to the formation of 7-methoxyfuro[3,2-c]pyridine.
-
Starting Material Dimers: Depending on the reactivity of your starting materials, self-condensation or dimerization can be a competing pathway.
The following table summarizes these potential byproducts and their key identifying features.
| Potential Byproduct | Plausible Cause | Key Analytical Signatures |
| Incompletely Cyclized Intermediate | Insufficient heat; catalyst deactivation | MS: Mass corresponding to pyridine + alkyne fragment. ¹H NMR: Presence of acetylenic proton signal. |
| Homocoupled Alkyne Dimer | Oxygen exposure; incorrect Cu(I) handling | MS: Mass corresponding to 2x the alkyne fragment. ¹H NMR: Symmetrical structure may simplify spectrum. |
| Debrominated Product | Reductive conditions; prolonged heating | MS: Mass of product minus Br (~79/81 amu). ¹H NMR: Absence of signal splitting from the bromo-substituted position. |
| Isomeric Impurities | Non-regioselective cyclization | LC-MS: Same mass as the product but different retention time. ¹H NMR: Different chemical shifts for aromatic/furan protons. |
Question 2: My reaction has produced a dark, intractable tar. What leads to this, and how can it be prevented?
Answer: Significant tarring is often a sign of product or intermediate instability under the reaction conditions. The furo[3,2-c]pyridine core, while aromatic, can be susceptible to decomposition, particularly in strong acidic media, which can lead to polymerization.[1]
Causality and Prevention:
-
Acid-Catalyzed Decomposition: If your synthesis involves an acid-catalyzed cyclization (akin to a Pictet-Spengler or Bischler-Napieralski type reaction), the conditions might be too harsh.[1]
-
Solution: Screen milder acids (e.g., p-toluenesulfonic acid instead of concentrated HCl) or use a Lewis acid. Additionally, precise control over reaction temperature is critical; start at a lower temperature and increase it gradually only if necessary.
-
-
Oxidative Degradation: The electron-rich furan ring is susceptible to oxidation, especially at elevated temperatures with exposure to air.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) from start to finish. Degas your solvents before use, particularly aprotic solvents like DMF or THF which can absorb significant amounts of air.
-
-
Thermal Instability: Prolonged reaction times at high temperatures can lead to thermal decomposition.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the product is formed, work up the reaction promptly. Do not leave it heating unnecessarily overnight unless you have established that the product is stable under those conditions.
-
Question 3: I am struggling to separate my product from an impurity with a very similar Rf value on TLC. What advanced purification strategies can I employ?
Answer: This is a classic challenge, especially with isomeric or closely related byproducts. When standard flash chromatography is insufficient, a more systematic approach is required.
Workflow for Difficult Separations:
Detailed Protocol: High-Resolution Flash Column Chromatography
This protocol provides a step-by-step method for optimizing the separation of your target compound.
-
Solvent System Screening (TLC):
-
Prepare several TLC chambers with different solvent systems. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and a more polar one (e.g., Dichloromethane/Methanol).
-
Systematically vary the solvent ratios to maximize the separation (ΔRf) between your product and the persistent impurity. Aim for a product Rf of 0.2-0.3 for optimal column performance.
-
Consider adding a small amount (~0.5-1%) of triethylamine or ammonia to the eluent. This deactivates the acidic silanol groups on the silica gel, preventing peak tailing of your basic pyridine compound and often improving resolution.[3]
-
-
Column Preparation and Loading:
-
Use a high-quality silica gel (230-400 mesh). A good rule of thumb is a silica-to-crude-product weight ratio of 50:1 to 100:1 for difficult separations.[3]
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. This ensures a narrow application band at the top of your column.
-
Pack the column with your chosen eluent and carefully add your dry-loaded sample to the top.
-
-
Elution and Fractionation:
-
Begin elution with the optimized solvent system.
-
Collect small fractions and monitor them carefully by TLC.
-
Combine only the fractions that show a single, pure spot corresponding to your product.
-
-
Purity Confirmation:
Frequently Asked Questions (FAQs)
Q1: What are the most critical reaction parameters to control to minimize byproduct formation from the outset?
A1: The three most critical parameters are temperature, atmosphere, and stoichiometry .
-
Temperature: Many side reactions are kinetically driven and become more significant at higher temperatures. Running the reaction at the lowest effective temperature is crucial.
-
Atmosphere: As discussed, an inert atmosphere (N₂ or Ar) is non-negotiable for many syntheses involving organometallics or sensitive intermediates to prevent oxidative side reactions.[5]
-
Stoichiometry: Carefully controlling the ratio of your reactants, catalysts, and any additives is key. An excess of one reagent can lead to unwanted side reactions.
Q2: How can I reliably identify my final, purified product as this compound?
A2: A combination of analytical techniques is required for unambiguous identification:
-
¹H NMR: Look for the characteristic signals of the furo[3,2-c]pyridine core, including the two furan protons and the two pyridine protons, along with the methoxy singlet. The coupling patterns and chemical shifts will be unique to the substitution pattern.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak with roughly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.
-
¹³C NMR: This will confirm the number of unique carbon atoms in the molecule, matching the expected structure.
-
FT-IR Spectroscopy: This can confirm the presence of key functional groups, such as C-O-C stretches for the furan ring and methoxy group, and aromatic C=C and C=N vibrations.[6]
Q3: Are there any general classes of reagents or conditions that are known to be incompatible with the furo[3,2-c]pyridine core?
A3: Yes. Be cautious with:
-
Strong Oxidizing Agents: The electron-rich furan ring is sensitive to oxidation, which can lead to ring-opening or decomposition.
-
Strong, Uncontrolled Acids: As mentioned, this can lead to tarring and decomposition.[1]
-
Certain Reductive Conditions: While some reductions are possible, harsh catalytic hydrogenation can potentially reduce both the pyridine and furan rings. Similarly, some metal hydrides could react with the bromine substituent.
References
-
Butin, A. V., & Abaev, V. T. (2018). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Mol. Divers., 22(4), 867-884. [Link]
-
Agency for Toxic Substances and Disease Registry. (2020). Analytical Methods for Pyridine. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Reissig, H.-U., & Taszarek, M. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. HETEROCYCLES, 105(1), 1. [Link]
-
Fedin, V. V., et al. (2020). Novel Solvent Promoted Synthesis of Furo[3,2-c]pyridines from 3-Alkynyl-4-pyrones. Organic Letters, 22(17), 6899–6903. [Link]
-
Barluenga, J., & Valdés, C. (2011). A Simple, Modular Synthesis of Substituted Pyridines. Angewandte Chemie International Edition, 50(34), 7706-7708. [Link]
-
Reissig, H.-U., & Taszarek, M. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. HETEROCYCLES, 105(1), 1. [Link]
-
Obydennov, D. L., et al. (2020). Proposed mechanism for the formation of furo[3,2-c]pyridines 3. ResearchGate. [Link]
-
Krutošíková, A., et al. (2006). Synthesis and Reactions of 2- and 4-Substituted Furo[3,2-c]pyridines. Chemical Papers, 60(4). [Link]
Sources
- 1. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Solubility of 6-Bromo-7-methoxyfuro[3,2-c]pyridine for Biological Assays
Welcome to the technical support guide for 6-Bromo-7-methoxyfuro[3,2-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in biological assays. As a senior application scientist, my goal is to provide you with not only protocols but also the underlying rationale to empower you to make informed decisions in your experiments.
Section 1: Understanding the Core Problem
FAQ: What is this compound and why is its solubility a concern?
This compound is a heterocyclic compound featuring a fused furan and pyridine ring system. Such scaffolds are of high interest in medicinal chemistry.[1] The presence of a bromine atom and a methoxy group, combined with the fused aromatic rings, suggests the molecule is likely lipophilic (hydrophobic) and may have poor aqueous solubility. Many potent drug candidates fail due to poor water solubility, which limits their bioavailability and can cause misleading results in in vitro assays.[2][3][4] Low solubility can lead to compound precipitation, inaccurate concentration measurements, and underestimated biological activity.[3]
FAQ: My compound precipitated immediately upon addition to my aqueous assay buffer. What is the most common cause and the first step to fix it?
This is a classic sign of a "solvent-shift" problem, which occurs when a compound dissolved in a strong organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of the solution.
The first and most critical step is to re-evaluate your stock solution preparation and dilution method. Never add a small volume of highly concentrated DMSO stock directly into a large volume of buffer. Instead, a carefully planned serial dilution or intermediate dilution step is necessary to mitigate the solvent shock. It is often beneficial to reduce the highest concentration in your dose-response curve to decrease the likelihood of precipitation.[3]
Section 2: The Role of DMSO - Best Practices and Troubleshooting
Dimethyl Sulfoxide (DMSO) is a powerful and common solvent in biological research, but its use requires careful management to ensure experimental success.[5]
FAQ: How should I properly prepare a high-concentration stock solution in DMSO?
Preparing a viable stock solution is the foundation of a reliable experiment.
Causality: The goal is to create a homogenous, high-concentration stock that can be accurately diluted. Incomplete dissolution at this stage will render all subsequent dilutions inaccurate.[5] Using gentle heat or sonication can provide the necessary energy to overcome the crystal lattice energy of the compound, facilitating its dissolution.[5]
Protocol for DMSO Stock Preparation:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile, appropriate vial (e.g., an amber glass vial).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution gently.[5] If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied, but be cautious as heat can degrade sensitive compounds.[5] Visually inspect against a light source to ensure no particulates remain.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[3][5] Store at -20°C or -80°C in tightly sealed vials.[5]
FAQ: My compound still precipitates during dilution. How can I design a better dilution scheme?
To prevent precipitation, the transition from 100% DMSO to a primarily aqueous environment must be gradual.
Causality: A stepwise dilution minimizes the drastic polarity shift. By creating intermediate dilutions in a medium that is more "buffer-like" but still contains enough organic solvent, you keep the compound soluble as you approach the final, low-DMSO concentration.
Below is a workflow diagram illustrating a robust dilution strategy.
Caption: Workflow for robust dilution of DMSO stocks.
FAQ: What is the maximum concentration of DMSO I can use in my cell-based assay?
This is a critical consideration, as DMSO itself can be toxic to cells and interfere with biological processes.[2][5]
Causality: At high concentrations, DMSO can increase cell membrane permeability, induce oxidative stress, and even cause cell death.[6] These off-target effects can confound your results, making it impossible to distinguish between compound-specific effects and solvent-induced artifacts.
General Guidelines for Final DMSO Concentration:
| DMSO Concentration | General Cellular Impact | Recommendation |
|---|---|---|
| > 1% | Often cytotoxic, can cause significant membrane damage and cell death.[6] | Avoid. |
| 0.5% - 1% | Potential for cell-type-specific stress or differentiation effects. | Use with caution; verify tolerance of your specific cell line. |
| 0.1% - 0.5% | Generally considered safe for most robust cell lines for short-term exposure.[5][7] | Recommended maximum for most assays. |
| < 0.1% | Minimal to no effect on most cell lines. | Ideal target. |
Trustworthiness: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test wells but no compound. This allows you to subtract any effects of the solvent itself.[5]
Section 3: Advanced Solubilization Strategies
If optimizing DMSO-based methods is insufficient, several other formulation strategies can be employed.[8][9]
FAQ: How can I determine if pH adjustment will improve my compound's solubility?
Causality: The solubility of ionizable compounds is highly dependent on pH.[10][11][12] The this compound structure contains a pyridine ring, which has a basic nitrogen atom. In an acidic environment (lower pH), this nitrogen can become protonated, forming a positively charged salt. This charged species is generally much more soluble in aqueous media than the neutral form.[12][13]
Experimental Protocol: pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add Compound: Add an excess of your solid compound to a small volume of each buffer. Ensure enough solid is present that some remains undissolved.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to allow the solution to reach equilibrium.
-
Separate: Remove the undissolved solid by filtration (using a 0.22 µm filter) or centrifugation.
-
Quantify: Measure the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method like HPLC-UV or LC-MS.
-
Analyze: Plot the measured solubility against the pH. A significant increase in solubility at lower pH values indicates that using a more acidic assay buffer could be a viable strategy.
FAQ: What are cyclodextrins and how can they help solubilize my compound?
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[14][15] They can encapsulate poorly soluble, hydrophobic molecules—like our target compound—within this cavity, forming an "inclusion complex."[14][16][] This complex effectively shields the hydrophobic drug from the aqueous environment, presenting a water-soluble exterior and dramatically increasing its apparent solubility.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used due to its high solubility and low toxicity.[16]
Experimental Protocol: Formulation with HP-β-CD
-
Prepare CD Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).
-
Add Compound: Add your compound (either as a solid or from a minimal amount of DMSO stock) to the HP-β-CD solution.
-
Complexation: Vortex and/or sonicate the mixture to facilitate the formation of the inclusion complex. Gentle heating may also be applied.
-
Dilution: This complexed solution can now be treated as a new, highly concentrated aqueous stock and diluted further into your final assay buffer as needed.
-
Control: Remember to include a vehicle control with the same final concentration of HP-β-CD in your assay.
FAQ: Can I use co-solvents other than DMSO?
Yes, other co-solvents can be used, especially for in vitro biochemical assays. However, their use in cell-based assays must be carefully validated due to potential cytotoxicity.[18]
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds to dissolve.[19]
Common Co-solvents and Considerations:
| Co-solvent | Typical Use | Cytotoxicity Considerations |
|---|---|---|
| Ethanol | Widely used, can be effective. | Can be cytotoxic at concentrations >1%.[20][21] |
| Polyethylene Glycol (PEG 300/400) | Effective for many compounds, often used in formulations.[22] | Generally lower cytotoxicity than ethanol but must be tested.[20][21] |
| Propylene Glycol (PG) | Similar properties to PEG. | Cytotoxicity is cell-line dependent.[20][21] |
Section 4: Troubleshooting Decision Workflow
When faced with a solubility challenge, a systematic approach is key. The following diagram outlines a decision-making process to guide you from initial problem to viable solution.
Caption: Decision tree for troubleshooting compound solubility.
References
-
ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]
-
Gautam, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]
-
Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Retrieved from [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]
-
Wadher, K., et al. (2017). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
PubMed Central. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. Retrieved from [Link]
-
Journal of medical pharmaceutical and allied sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 11. ibisscientific.com [ibisscientific.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Khan Academy [khanacademy.org]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alzet.com [alzet.com]
- 18. ijpbr.in [ijpbr.in]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 6-Bromo-7-methoxyfuro[3,2-c]pyridine
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-7-methoxyfuro[3,2-c]pyridine. Furo[3,2-c]pyridines are a critical class of heterocyclic compounds, serving as foundational scaffolds in medicinal chemistry for developing novel therapeutics.[1][2] The scale-up of such syntheses often presents unique challenges not encountered at the bench scale. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during the synthesis of this specific molecule.
Synthetic Strategy Overview
The most robust and versatile method for constructing the furo[3,2-c]pyridine core on a larger scale involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction, followed by a base-mediated intramolecular cyclization.[3][4] This cascade process is highly efficient for creating the fused furan ring system.
The general synthetic pathway begins with a suitably substituted pyridine, such as 3-iodo-4-hydroxy-2-methoxypyridine, which is then coupled with a protected alkyne. Subsequent bromination and cyclization steps lead to the target molecule. Understanding the nuances of each step is critical for a successful scale-up.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Question 1: My Sonogashira coupling reaction has a low yield or fails to proceed to completion. What are the common causes and how can I improve it?
Answer: Low yields in Sonogashira couplings are a frequent issue during scale-up. The cause is often multifactorial, stemming from catalyst deactivation, suboptimal reaction conditions, or reagent impurity.[5]
-
Causality & Solution:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen, which can cause oxidation to inactive Pd(II) and subsequent precipitation as palladium black. On a larger scale, ensuring a completely inert atmosphere is more challenging.
-
Troubleshooting: Rigorously degas all solvents and reagents (e.g., by sparging with argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction. Using a slightly higher catalyst loading (e.g., 1-2 mol %) or adding a phosphine ligand like PPh₃ can help stabilize the Pd(0) species.[6]
-
-
Copper(I) Co-catalyst Issues: The Cu(I) co-catalyst facilitates the formation of the copper acetylide intermediate.[7] If the copper salt is of poor quality or is oxidized to Cu(II), the reaction will be sluggish.
-
Troubleshooting: Use freshly purchased, high-purity CuI. Consider pre-treating the reaction vessel with a reducing agent or adding the CuI under a strong inert gas flow to minimize oxidation.
-
-
Base Selection and Purity: The amine base (e.g., triethylamine, diisopropylamine) is crucial for neutralizing the HX byproduct and deprotonating the alkyne.[8] Impurities, especially water, can quench reactive intermediates.
-
Troubleshooting: Use a freshly distilled or high-purity anhydrous base. Ensure your solvents are rigorously dried, as moisture can interfere with the catalytic cycle.
-
-
Inefficient Mixing: In large-volume reactors, inefficient stirring can lead to localized concentration gradients and temperature differences, hindering the reaction rate.[5]
-
Troubleshooting: Use an overhead mechanical stirrer with an appropriately sized impeller to ensure the reaction mixture is homogeneous, especially if the catalyst or reagents are not fully soluble.
-
-
Question 2: I am observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. What is this and how can I prevent it?
Answer: This byproduct is the result of alkyne homocoupling, often referred to as Glaser coupling. It is a common side reaction in Sonogashira chemistry, catalyzed by the copper(I) salt in the presence of oxygen.[9]
-
Causality & Solution:
-
Oxygen Contamination: The primary cause of homocoupling is the presence of molecular oxygen, which oxidizes the copper(I) acetylide intermediate, leading to dimerization.
-
Troubleshooting: The most effective solution is meticulous deoxygenation of the entire system. Purge the reaction vessel, solvents, and reagents with a stream of high-purity argon or nitrogen. Running the reaction under a slight positive pressure of inert gas is critical. Some protocols even suggest using a nitrogen/hydrogen mixed gas atmosphere to further reduce homocoupling.[9]
-
-
Reaction Conditions: High concentrations of the alkyne and copper catalyst can favor the homocoupling pathway.
-
Troubleshooting: Consider adding the terminal alkyne slowly to the reaction mixture via a syringe pump. This maintains a low instantaneous concentration of the alkyne, favoring the cross-coupling reaction over dimerization. It may also be beneficial to slightly reduce the amount of CuI used, though this could impact the overall reaction rate.
-
-
Question 3: The intramolecular 5-endo-dig cyclization to form the furan ring is slow or incomplete. How can I drive this reaction to completion?
Answer: The efficiency of the intramolecular cyclization to form the furan ring is highly dependent on the choice of base and the reaction temperature.
-
Causality & Solution:
-
Insufficient Base Strength: The cyclization often requires the deprotonation of a hydroxyl group on the pyridine ring to form a nucleophilic oxygen anion that attacks the alkyne. If the base is not strong enough to achieve this, the reaction will not proceed efficiently.
-
Troubleshooting: If a weaker base like K₂CO₃ is proving ineffective, switch to a stronger base such as NaH, K₂CO₃ in a polar aprotic solvent like DMF, or potassium tert-butoxide (KOtBu). The choice of base should be made carefully to avoid side reactions with other functional groups.
-
-
Suboptimal Temperature: Like most reactions, the rate of cyclization is temperature-dependent. Insufficient thermal energy can lead to slow conversion.
-
Troubleshooting: Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS. Solvents with higher boiling points like DMF or dioxane are often used to facilitate these cyclizations at elevated temperatures (e.g., 80-120 °C).[4]
-
-
Question 4: Purification of the final this compound is challenging, with streaking on TLC and poor separation during column chromatography. What can I do?
Answer: The purification of N-heterocycles can be problematic due to the basic nature of the pyridine nitrogen, which can interact strongly with the acidic silica gel, leading to tailing and poor resolution.[10]
-
Causality & Solution:
-
Silica Gel Interaction: The lone pair of electrons on the pyridine nitrogen forms strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel.
-
Troubleshooting: Deactivate the silica gel by adding a small amount of a basic additive to your mobile phase. A common practice is to add 0.5-1% triethylamine (TEA) or ammonia in methanol to the solvent system.[11] This neutralizes the acidic sites on the silica, reducing product adsorption and improving peak shape.
-
-
Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Reverse-phase chromatography (C18) is another excellent option for polar, nitrogen-containing molecules.
-
Crystallization: If the final product is a solid, recrystallization is often the most effective and scalable method for achieving high purity. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find conditions that yield high-quality crystals.
-
Troubleshooting Workflow
Caption: A logical flowchart for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations for this synthesis? A1: Several reagents used in this synthesis require careful handling. Palladium catalysts can be pyrophoric. Copper salts are toxic. Strong bases like NaH react violently with water. Solvents like DMF are toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all reagents before use.[12]
Q2: Which analytical techniques are best for monitoring the reaction progress? A2: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. To confirm the structure and purity of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential.[1]
Q3: Are there alternative synthetic routes to the furo[3,2-c]pyridine core? A3: Yes, while the Sonogashira/cyclization cascade is common, other methods exist. For saturated (tetrahydrofuro[3,2-c]pyridine) analogs, the Pictet-Spengler reaction is a powerful tool.[13][14] Other novel methods, such as the reaction of 3-alkynyl-4-pyrones with an ammonia source, have also been developed and may be suitable depending on the desired substitution pattern.[15][16]
Data & Protocols
Table 1: Typical Sonogashira Reaction Conditions
| Parameter | Condition A (Lab Scale) | Condition B (Scale-Up Optimized) | Rationale for Change |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(OAc)₂ / PPh₃ (1 mol%) | Often more stable and cost-effective for larger scales. |
| Cu Co-catalyst | CuI (3 mol%) | CuI (1.5 mol%) | Reducing CuI can help minimize homocoupling.[9] |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | Less nucleophilic, can sometimes reduce side reactions. |
| Solvent | THF / TEA | DMF or Toluene | Higher boiling points allow for a wider temperature range. |
| Temperature | Room Temp to 50 °C | 60 - 80 °C | Higher temperature can improve reaction rates and solubility. |
| Atmosphere | Nitrogen Balloon | Argon Sparging + Positive Pressure | More rigorous exclusion of oxygen is critical on a large scale. |
Experimental Protocol: Synthesis of this compound
This is a representative protocol and may require optimization.
Step 1: Sonogashira Coupling of 4-chloro-3-iodo-2-methoxypyridine with Trimethylsilylacetylene
-
To a large, oven-dried, multi-neck flask equipped with an overhead stirrer, condenser, and nitrogen inlet, add 4-chloro-3-iodo-2-methoxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.03 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed THF (5 mL per gram of starting material).
-
Begin stirring and add trimethylsilylacetylene (1.2 eq) dropwise via a syringe over 15 minutes.
-
Heat the reaction mixture to 50 °C and monitor by TLC or LC-MS.
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product is taken to the next step.
Step 2: Desilylation and Intramolecular Cyclization
-
Dissolve the crude alkynylpyridine intermediate from Step 1 in methanol (5 mL per gram of initial starting material).
-
Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 65 °C) and stir vigorously. The desilylation and subsequent cyclization will occur. Monitor by LC-MS until the intermediate is fully consumed (typically 8-12 hours).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 7-methoxyfuro[3,2-c]pyridine.
Step 3: Electrophilic Bromination
-
Dissolve the crude 7-methoxyfuro[3,2-c]pyridine in a suitable solvent such as dichloromethane or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor by TLC until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (using a hexanes/ethyl acetate gradient containing 1% triethylamine) or by recrystallization to afford pure this compound.
References
- BenchChem. "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
- BenchChem. "Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide". Benchchem.
- National Center for Biotechnology Information. "Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction". PMC - NIH.
- Beilstein Journals. "Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction". Beilstein Journals.
- ResearchGate. "Methods for preparation of furo[3,2‐c]pyridines; transformation of...". ResearchGate.
- BenchChem. "Troubleshooting common issues in the synthesis of N-heterocycles". Benchchem.
- ResearchGate. "Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives". ResearchGate.
- BenchChem. "The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization". Benchchem.
- ResearchGate. "Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction". ResearchGate.
- Taszarek, M., & Reissig, H.-U. "SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES". HETEROCYCLES, Vol. 104, No. 11, 2022.
- BenchChem. "Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction". Benchchem.
- Wikipedia. "Sonogashira coupling". Wikipedia.
- Thorand, S., & Krause, N. "Sonogashira Coupling Reaction with Diminished Homocoupling". The Journal of Organic Chemistry, 1998.
- Organic Chemistry Portal. "Sonogashira Coupling". Organic Chemistry Portal.
- BenchChem. "Synthesis of 7-Methoxyfuro[2,3-c]pyridine: A Detailed Experimental Protocol". Benchchem.
- BenchChem. "Application Note: High-Purity Isolation of 7-Methoxyfuro[2,3-C]pyridine via Flash Column Chromatography". Benchchem.
- Khan, A. "Sonogashira coupling". YouTube.
- ResearchGate. "Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments | Request PDF". ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Stability issues and degradation of 6-Bromo-7-methoxyfuro[3,2-c]pyridine
Welcome to the technical support center for 6-Bromo-7-methoxyfuro[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges in your experiments, ensuring the integrity of your results.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound, providing potential causes and actionable solutions.
Question 1: I am observing a new, unexpected peak in my HPLC analysis after storing my stock solution for a short period. What could be the cause?
Possible Causes & Solutions:
The appearance of a new peak in your chromatogram often indicates degradation of the parent compound. For this compound, two primary degradation pathways should be considered: hydrolysis of the methoxy group and photodecomposition.
-
Hydrolysis: The 7-methoxy group can be susceptible to hydrolysis, particularly in the presence of acidic or basic conditions in protic solvents (e.g., methanol, water). This would result in the formation of 6-Bromo-furo[3,2-c]pyridin-7-ol.
-
Photodecomposition: Heterocyclic compounds, especially those containing halogens, can be sensitive to light. Exposure to ambient laboratory light or UV radiation can lead to the formation of various degradation products.
Troubleshooting Steps:
-
Analytical Verification:
-
Characterize the new peak using LC-MS to determine its molecular weight. A mass corresponding to the loss of a methyl group (CH₃) would strongly suggest hydrolysis.
-
-
Solvent & Buffer Evaluation:
-
If using a protic or aqueous solvent system, consider preparing fresh solutions daily.
-
Ensure the pH of your solution is neutral. If acidic or basic conditions are required for your experiment, minimize the time the compound is in solution.
-
-
Storage & Handling:
Question 2: My reaction yield is consistently lower than expected when using this compound. Could the compound be degrading under my reaction conditions?
Possible Causes & Solutions:
Low reaction yields can indeed be a consequence of compound instability under specific reaction conditions. The key reactive sites on this compound are the C-Br bond, the pyridine nitrogen, and the furan ring.
-
Thermal Instability: While many furo[3,2-c]pyridines exhibit good thermal stability, prolonged heating at high temperatures can lead to decomposition.[3]
-
Reagent Incompatibility:
-
Strong Bases: Strong bases can potentially promote side reactions, including elimination or nucleophilic substitution at the pyridine ring.
-
Strong Acids: Acidic conditions can lead to hydrolysis of the methoxy group, as previously mentioned.
-
Palladium Catalysts: In cross-coupling reactions, improper ligand or base choice can lead to side reactions or catalyst deactivation.
-
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: The solid compound should be stored in a tightly sealed container, protected from light and moisture.[1][2] For long-term storage, keeping it in a cool, dry place, such as a desiccator at room temperature or in a refrigerator (2-8°C), is advisable.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) | Minimizes potential for thermal degradation over time. |
| Light | Store in an amber vial or dark container.[1] | Prevents photodecomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against slow oxidation and moisture. |
| Moisture | Keep in a tightly sealed container, preferably in a desiccator. | Prevents hydrolysis of the methoxy group. |
Q2: What are suitable solvents for dissolving this compound?
A: Based on its structure, this compound is expected to be soluble in a range of common organic solvents.
-
Good Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Moderate to Low Solubility: Methanol, Ethanol, Acetonitrile.
-
Insoluble: Water.
When preparing solutions, it is always best to start with a small amount of solvent and add more as needed. For long-term storage of solutions, aprotic solvents like DMF or DMSO are generally preferred, although they should be of high purity and anhydrous.
Q3: How can I monitor the degradation of this compound?
A: Several analytical techniques can be employed to monitor the stability of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity and detecting degradation products.[4] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or TFA) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of any degradation products, which helps in elucidating the degradation pathway.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor for changes in the chemical structure over time. For example, the disappearance of the methoxy signal (~4 ppm) and the appearance of a broad OH peak would indicate hydrolysis.
Q4: Are there any known incompatible reagents to be aware of?
A: While specific incompatibility data for this exact molecule is limited, general chemical principles for the furopyridine scaffold and its substituents suggest avoiding:
-
Strong Oxidizing Agents: These can react with the electron-rich furan and pyridine rings.[5]
-
Strong Reducing Agents: Depending on the conditions, the bromo-substituent could be susceptible to reduction.
-
Strong Acids and Bases: As discussed, these can promote hydrolysis of the methoxy group.
Always conduct small-scale test reactions when exploring new chemical transformations with this compound.
Potential Degradation Pathways
Understanding the likely degradation pathways is crucial for preventing them. The following diagram illustrates the two most probable non-metabolic degradation routes for this compound under common laboratory conditions.
By understanding these potential stability issues and implementing the recommended handling and storage procedures, researchers can ensure the integrity of this compound in their experiments, leading to more reliable and reproducible results.
References
-
BÚDOVÁ, M., et al. (2006). Synthesis and Reactions of 2- and 4-Substituted Furo[3,2-c]pyridines. ResearchGate. Available at: [Link]
-
Capot Chemical. (2014). MSDS of this compound. Available at: [Link]
-
ATSDR. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene. Available at: [Link]
-
ResearchGate. (2012).[6]Benzofuro[3,2- c ]pyridine synthesis and coordination reactions. Available at: [Link]
Sources
Technical Support Center: Sonogash-ira Coupling with Brominated Furo[3,2-c]pyridines
Welcome to the technical support center for Sonogashira coupling reactions involving brominated furo[3,2-c]pyridine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
The furo[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, appearing in various biologically active compounds.[1][2] The Sonogashira coupling is a versatile method for the derivatization of this core, often serving as a key step in the synthesis of novel therapeutic agents.[3][4] However, the unique electronic properties of heteroaromatic systems like furo[3,2-c]pyridines can present specific challenges. This guide provides expert insights and actionable protocols to help you overcome these hurdles and achieve successful outcomes.
Troubleshooting Guide
This section addresses common problems encountered during the Sonogashira coupling of brominated furo[3,2-c]pyridines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing systematic solutions.
Issue 1: Low to No Product Yield
Question: My Sonogashira reaction with a brominated furo[3,2-c]pyridine is resulting in very low or no conversion to the desired product. What are the primary factors I should investigate?
Answer: Low or no yield in a Sonogashira coupling involving a heteroaromatic bromide is a frequent issue that can often be traced back to catalyst activity, reagent quality, or suboptimal reaction conditions. The pyridine nitrogen in the furo[3,2-c]pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[5] A systematic approach to troubleshooting is essential.[6]
Initial Diagnostic Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Steps:
-
Catalyst System Integrity is Paramount:
-
Palladium Source and Pre-activation: The active catalyst is a Pd(0) species.[7] If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ.[7] Inefficient reduction can halt the catalytic cycle before it begins. The amine base or phosphine ligands can facilitate this reduction.[8] Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst.
-
Ligand Selection: The choice of ligand is critical. For electron-rich heteroaromatics, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step for aryl bromides.[9][10] If your standard triphenylphosphine-based catalyst is failing, consider screening more specialized ligands.
-
Copper Co-catalyst: If you are performing a traditional Sonogashira, the copper(I) iodide is crucial for the formation of the copper acetylide intermediate.[8] Ensure your CuI is fresh and of high purity; it should be a white or off-white powder, not green or brown.
-
-
Reagent and Solvent Quality:
-
Purity of Starting Materials: Verify the purity of your brominated furo[3,2-c]pyridine and the terminal alkyne. Impurities can poison the catalyst.
-
Solvent and Base: Ensure your solvent and amine base are anhydrous and degassed.[11] Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction, while moisture can deactivate the catalyst.[11][12] Distilling the amine base prior to use can sometimes resolve issues.[13]
-
-
Reaction Conditions:
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[6] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction.
-
Temperature: While aryl iodides can often react at room temperature, aryl bromides typically require elevated temperatures to facilitate the oxidative addition step.[11][14] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 60-80 °C) may be necessary.[15]
-
Base Selection: The base plays a dual role: it deprotonates the terminal alkyne and neutralizes the H-X byproduct.[7] An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. Ensure you are using a sufficient excess (typically 2-3 equivalents).
-
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
Question: My reaction is producing a significant amount of the homocoupled alkyne dimer, and I'm isolating very little of my desired cross-coupled product. How can I suppress this side reaction?
Answer: The formation of alkyne homocoupling products, often called Glaser coupling, is a classic side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[12] The mechanism involves the oxidative dimerization of copper acetylide intermediates.
Strategies to Minimize Homocoupling:
| Strategy | Rationale & Implementation |
| Rigorous Exclusion of Oxygen | Oxygen is the primary oxidant for the homocoupling reaction.[11] Protocol: Use Schlenk line techniques or a glovebox. Degas your solvent thoroughly using freeze-pump-thaw cycles (at least three) or by sparging with an inert gas for an extended period.[16] |
| Copper-Free Conditions | Eliminating the copper co-catalyst is the most direct way to prevent Glaser coupling.[17][18] Protocol: Copper-free Sonogashira reactions often require specific conditions, such as the use of a palladium catalyst with bulky, electron-rich ligands (e.g., P(t-Bu)₃) and a suitable amine base.[19] |
| Use of a Co-solvent | Sometimes, running the reaction in a solvent mixture can alter the reaction kinetics to favor the cross-coupling pathway. |
| Slow Addition of Alkyne | Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling with the palladium complex. |
Experimental Protocol: Copper-Free Sonogashira Coupling of an Aryl Bromide
This is a general starting protocol that can be adapted for your furo[3,2-c]pyridine system.
-
To an oven-dried Schlenk flask, add the brominated furo[3,2-c]pyridine (1.0 equiv.), palladium catalyst (e.g., Pd[P(t-Bu)₃]₂; 1-2 mol%), and a suitable solvent (e.g., DMF).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Under a positive pressure of argon, add the amine base (2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Heat the reaction to the desired temperature (start with room temperature and increase if necessary) and monitor by TLC or LC-MS.[19]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for coupling with a brominated furo[3,2-c]pyridine?
A1: There is no single "best" catalyst, as the optimal choice is substrate-dependent. However, for a heteroaryl bromide, a good starting point is a system that is effective for less reactive aryl halides.
-
For initial screening: PdCl₂(PPh₃)₂ is a common and cost-effective choice.[14]
-
If reactivity is low: Consider using a catalyst with more electron-rich and bulky ligands, such as those developed by Buchwald or Fu.[9][20] N-Heterocyclic Carbene (NHC) palladium complexes have also shown high efficiency.[9]
Q2: What is the role of the amine base, and which one should I choose?
A2: The amine base serves two primary functions: it deprotonates the alkyne to form the reactive acetylide anion and it neutralizes the hydrogen halide (HBr) formed during the catalytic cycle.[7]
-
Common choices: Triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are frequently used.[11]
-
Considerations: The amine can also act as a ligand for the palladium center, and this coordination can influence the catalytic activity.[21] The choice of amine can sometimes be critical, and screening different amines may be necessary.
Q3: My reaction turns black. Is this normal?
A3: The formation of a black precipitate, often called "palladium black," indicates the decomposition of the palladium catalyst to Pd(0) metal.[11] While a slight darkening of the reaction mixture is common, the formation of a significant amount of black solid suggests that the catalyst is not stable under the reaction conditions. This can be caused by:
-
High temperatures.
-
Impurities in the reagents or solvent.
-
An inappropriate choice of solvent. Some anecdotal reports suggest THF may promote palladium black formation in some cases.[13]
If you observe significant palladium black formation, try using a more stable catalyst system, ensuring the purity of all components, or lowering the reaction temperature.
Q4: Can I use an inorganic base instead of an amine?
A4: Yes, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be used, particularly in copper-free protocols.[7] The choice of base can affect the reaction outcome, and the optimal base is often found through screening.[22]
Q5: How does the position of the bromine on the furo[3,2-c]pyridine ring affect reactivity?
A5: The position of the bromine atom can significantly influence the electronic properties of the C-Br bond and its susceptibility to oxidative addition. Bromine atoms at positions that are more electron-deficient will generally be more reactive. The pyridine nitrogen acts as an electron-withdrawing group, so its position relative to the bromine will be a key factor. While specific reactivity trends for this exact scaffold require experimental determination, in general, proximity to the electron-withdrawing nitrogen atom can enhance reactivity towards oxidative addition.
References
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (n.d.). National Institutes of Health.
- Methods for preparation of furo[3,2‐c]pyridines; transformation of... (n.d.). ResearchGate.
- Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). Benchchem.
- Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction. (n.d.). Benchchem.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. (n.d.). ACS Publications.
- Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. (2022). ResearchGate.
- Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. (n.d.). ACS Publications.
- Sonogashira coupling. (n.d.). Wikipedia.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
- Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). National Institutes of Health.
- Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre.
- Sonogashira coupling. (n.d.). Golden.
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (n.d.). ResearchGate.
- Sonogashira Coupling. (n.d.). NROChemistry.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine. (n.d.). Benchchem.
- Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. (2008). PubMed.
- Potential Sonogashira Reaction Problems? (2007). Sciencemadness Discussion Board.
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
- Troubleshooting low reactivity in Sonogashira coupling reactions. (n.d.). Benchchem.
- Sonogashira troubleshooting help needed. (2020). Reddit.
Sources
- 1. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. golden.com [golden.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. reddit.com [reddit.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for the Amination of 6-Bromo-7-methoxyfuro[3,2-c]pyridine
Welcome to the technical support guide for the amination of 6-bromo-7-methoxyfuro[3,2-c]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this key transformation. As a fused heterocyclic system, the furo[3,2-c]pyridine core presents unique challenges and opportunities in cross-coupling chemistry. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the palladium-catalyzed C-N bond formation, commonly known as the Buchwald-Hartwig amination.[1][2][3]
Overview: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials science.[4][5] The reaction couples an aryl or heteroaryl halide (in this case, this compound) with a primary or secondary amine using a palladium catalyst, a phosphine-based ligand, and a base.[1][6]
The generally accepted catalytic cycle is initiated by the reduction of a Pd(II) precursor to the active Pd(0) species, which then undergoes oxidative addition into the aryl-bromide bond. Subsequent coordination of the amine and deprotonation by the base, followed by reductive elimination, yields the desired aminated product and regenerates the Pd(0) catalyst.[2][4]
Caption: The Buchwald-Hartwig catalytic cycle.
Frequently Asked Questions (FAQs)
This section addresses preliminary questions to help you design a robust experimental setup from the outset.
Q1: What is the best starting point for catalyst, ligand, and base selection?
For heteroaryl bromides like this compound, a successful starting point often involves a combination of a palladium(II) precatalyst, a bulky biarylphosphine ligand, and a strong, non-nucleophilic base.
| Component | Recommendation | Rationale & Key Considerations |
| Pd Source | Pd(OAc)₂ or a pre-formed precatalyst (e.g., XPhos Pd G3) | While Pd(OAc)₂ is common, its reduction to the active Pd(0) species can be unreliable.[7] Precatalysts offer more consistent generation of the active catalyst.[8] |
| Ligand | Xantphos, XPhos, or SPhos | Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.[4] Xantphos is often effective for heteroaromatic substrates.[9][10] |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | The base's role is to deprotonate the amine in the catalytic cycle. NaOt-Bu is very effective but can be incompatible with sensitive functional groups.[2] Cs₂CO₃ offers excellent functional group tolerance and is often a good choice for heteroaryl couplings.[2][9] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are required. Toluene and dioxane are commonly used due to their high boiling points, which allow for higher reaction temperatures if needed.[1][2] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the reaction by coordinating to the palladium catalyst.[11] |
Q2: My amine starting material is a salt (e.g., hydrochloride). Can I use it directly?
No, it is highly inadvisable. The amine must be in its free-base form to act as a nucleophile in the catalytic cycle. Using an amine salt will neutralize your reaction base, effectively halting the catalysis. Before use, the amine salt should be neutralized with a suitable base (e.g., aq. NaHCO₃ or NaOH), extracted into an organic solvent, dried thoroughly (e.g., over Na₂SO₄ or MgSO₄), and the solvent removed. The purity of the resulting free amine should be confirmed before use.
Q3: How critical are anhydrous and inert conditions for this reaction?
Extremely critical. Organometallic reactions are notoriously sensitive to oxygen and moisture.[7]
-
Oxygen: Can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also oxidize the phosphine ligands, halting the catalytic cycle.
-
Moisture: Can lead to hydrodehalogenation of your starting material (replacing the bromine with hydrogen) and can hydrolyze the base.
Ensure all glassware is oven- or flame-dried, solvents are anhydrous, and the reaction is set up and run under a positive pressure of an inert gas like argon or nitrogen.
Troubleshooting Guide
Even with careful planning, challenges can arise. This section provides a logical, cause-and-effect approach to resolving common experimental issues.
Caption: A logical workflow for troubleshooting common issues.
Scenario 1: Low or No Conversion of this compound
Q: I've run the reaction for 24 hours, but TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?
This is the most common issue and usually points to a problem with one of the core components of the catalytic system.
-
Possible Cause A: Inactive Catalyst The generation of the active L-Pd(0) species is the linchpin of the entire reaction.[8] If this step fails, no catalysis will occur.
-
Solution 1 (Use a Precatalyst): The most reliable solution is to use a commercially available, air-stable precatalyst (e.g., XPhos Pd G3/G4). These are designed to cleanly and efficiently generate the active L-Pd(0) species in solution.[8]
-
Solution 2 (Check Reagent Quality): If using a Pd(II) salt like Pd(OAc)₂, ensure it is from a reliable source and has been stored properly. The phosphine ligand is also critical; they can be sensitive to air and should be stored under inert gas. Impurities in either component can poison the catalyst.[2]
-
Solution 3 (Add Extra Ligand): Since amines can act as ligands for palladium, it can be beneficial to add a slight excess of the phosphine ligand relative to the palladium source to prevent catalyst deactivation.[8]
-
-
Possible Cause B: Suboptimal Reaction Conditions The furo[3,2-c]pyridine system can be challenging, and "standard" conditions may not be optimal.
-
Solution 1 (Screen Bases): Base choice is critical. If a weaker base like K₃PO₄ is giving low conversion, switch to a stronger base like NaOt-Bu or LHMDS, provided your substrate is stable to these conditions.[2]
-
Solution 2 (Increase Temperature): Many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[9] Ensure your reaction is being heated and stirred vigorously. Poor mixing can be an issue, especially with heterogeneous bases like Cs₂CO₃.[8][11]
-
Solution 3 (Screen Solvents): While toluene is a good starting point, switching to a more polar aprotic solvent like 1,4-dioxane can sometimes improve solubility and reaction rates.
-
Scenario 2: Significant Byproduct Formation
Q: My reaction worked, but I have major byproducts that are difficult to separate. How can I improve selectivity?
Byproduct formation often provides mechanistic clues about what is going wrong.
-
Possible Cause A: Hydrodehalogenation (Bromine replaced by Hydrogen) This byproduct arises from the reaction of the palladium-aryl intermediate with a proton source before the amine can couple.
-
Solution: This is almost always due to the presence of water. Rigorously dry all reagents, solvents, and glassware. Ensure your inert atmosphere is maintained throughout the reaction.
-
-
Possible Cause B: Homocoupling of the Amine (Forms R₂N-NR₂) or Aryl Halide (Forms Ar-Ar) These side reactions can occur under certain conditions, consuming starting materials and complicating purification.
-
Possible Cause C: Formation of Bithiophene-like Impurities This can be a representative byproduct of Buchwald-Hartwig reactions, though often minor.[12] If it becomes significant, it may indicate catalyst decomposition or overly harsh conditions.
-
Solution: Re-evaluate the reaction temperature and catalyst loading. Sometimes a lower temperature for a longer duration can provide a cleaner reaction profile.
-
Scenario 3: Difficult Product Purification
Q: I have a decent crude yield, but I'm struggling to get a pure product after column chromatography.
The basic nature of the pyridine nitrogen in the product can complicate standard silica gel purification.
-
Possible Cause A: Product Tailing on Silica Gel The basic nitrogen atom on the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to broad, tailing peaks and poor separation.[13]
-
Solution 1 (Use a Basic Modifier): Add a small amount (0.1-1%) of triethylamine or ammonia in methanol to your eluent system (e.g., Hexane/Ethyl Acetate). This will neutralize the acidic sites on the silica, dramatically improving peak shape.[13]
-
Solution 2 (Use a Different Stationary Phase): If tailing persists, consider using an alternative stationary phase like amino-bonded silica or alumina.[13][14]
-
-
Possible Cause B: Persistent Palladium Contamination The final product can sometimes be contaminated with residual palladium, which can be difficult to remove by chromatography alone and is often undesirable for downstream applications, especially in drug development.
-
Solution: After the initial workup, stir the crude product solution with a palladium scavenger (e.g., a silica-bound thiol or other commercially available scavenging agents) for a few hours before filtration and final purification.
-
Validated Experimental Protocol
This protocol provides a reliable starting point for the amination of this compound with a generic secondary amine.
Caption: Step-by-step experimental workflow diagram.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd(OAc)₂ (0.05 eq) or XPhos Pd G3 (0.05 eq)
-
Xantphos (0.075 eq, if using Pd(OAc)₂)
-
Cs₂CO₃ (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cesium carbonate, the palladium source, and the ligand (if applicable).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the this compound followed by anhydrous toluene via syringe.
-
Amine Addition: Add the amine substrate dropwise via syringe. If the amine is a solid, it can be added with the other solids in Step 1.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot from the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the base and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., Hexane/Ethyl Acetate) typically containing 0.5% triethylamine to prevent peak tailing.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Characterize by NMR and Mass Spectrometry.
References
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Wordpress. [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2023). Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Journal of the American Chemical Society. (2010). Palladium-Catalyzed Amination of Aromatic C−H Bonds with Oxime Esters. [Link]
-
PubMed. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. [Link]
-
Chemical Reviews. (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
PubMed Central. (2010). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. [Link]
-
Teledyne Labs. Purine and Related Compound Purification Strategies. [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. teledynelabs.com [teledynelabs.com]
Technical Support Center: High-Purity Recrystallization of 6-Bromo-7-methoxyfuro[3,2-c]pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the recrystallization of 6-Bromo-7-methoxyfuro[3,2-c]pyridine. Furo[3,2-c]pyridines are a significant class of heterocyclic compounds in medicinal chemistry, and achieving high purity is critical for subsequent applications.[1][2] This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this specific molecule.
Troubleshooting Guide
This section provides step-by-step guidance to resolve specific issues that may arise during the recrystallization of this compound.
Issue 1: The Compound Fails to Dissolve in the Chosen Solvent.
Possible Cause: The solvent polarity may be inappropriate for the substituted furo[3,2-c]pyridine structure. The bromo and methoxy groups, along with the heterocyclic core, create a unique polarity that requires a well-matched solvent.
Solution:
-
Solvent Screening: A systematic solvent screening is the most effective approach. Test the solubility of a small amount of the crude material in a range of solvents with varying polarities. Good candidates for initial screening include ethyl acetate, acetone, methanol, and toluene.[3]
-
Solvent Mixtures: If a single solvent is not effective, employ a binary solvent system.[3] A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. For a compound like this compound, a mixture of a more polar solvent like ethyl acetate or dichloromethane with a non-polar solvent like hexane is a logical starting point.[4][5]
-
Heating: Ensure the solvent is heated to its boiling point to maximize solubility.[6] Use a reflux condenser to prevent solvent loss during heating.
Issue 2: The Compound "Oils Out" Instead of Forming Crystals.
Possible Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[7] This is common for compounds with lower melting points or when the solution is highly concentrated or cooled too rapidly.[7][8]
Solution:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration.[7][9]
-
Slow Cooling: Allow the solution to cool to room temperature slowly. A Dewar flask or insulating the flask with glass wool can facilitate gradual cooling, which encourages the formation of well-ordered crystals.[9]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface.[4] The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If available, add a tiny crystal of pure this compound to the cooled solution to induce crystallization.[4]
Issue 3: No Crystals Form Upon Cooling, Even After Extended Periods.
Possible Cause: The solution may be too dilute, or it has become supersaturated without nucleation.[9][10]
Solution:
-
Concentrate the Solution: If too much solvent was added, the solution might not be saturated at lower temperatures. Gently heat the solution and evaporate some of the solvent to increase the concentration.[7][9] Cool the concentrated solution again to attempt crystallization.
-
Induce Nucleation: As with "oiling out," scratching the flask or adding a seed crystal can initiate crystallization in a supersaturated solution.[10]
-
Drastic Cooling: If slow cooling does not yield crystals, try placing the flask in an ice bath or even a freezer for a short period.[6] Be aware that rapid cooling may lead to smaller crystals that could trap impurities.
Issue 4: The Recovered Crystals are Colored or Appear Impure.
Possible Cause: The recrystallization process may not have effectively removed all impurities, particularly colored ones or those with similar solubility profiles to the target compound.
Solution:
-
Activated Charcoal Treatment: If the hot solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[6] The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[6]
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity. Dissolve the obtained crystals in a fresh batch of the chosen solvent system and repeat the recrystallization process.
-
Alternative Purification Method: If recrystallization fails to remove certain impurities, a different purification technique, such as silica gel column chromatography, may be required.[11][12] A common mobile phase for related compounds is a mixture of hexane and ethyl acetate.[5]
Issue 5: Low Recovery Yield.
Possible Cause: A low yield can result from using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.[4][10]
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] This will maximize the recovery of the compound upon cooling.
-
Pre-heat Funnel and Flask: To prevent premature crystallization during hot filtration (if performed), pre-heat the gravity filtration funnel and the receiving flask.[6]
-
Cooling in an Ice Bath: After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the compound in the mother liquor and maximize crystal formation.[6]
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), it can be recovered by evaporating the solvent and subjecting the residue to a second recrystallization or another purification method.[10]
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: While an exact solvent system is not documented in the literature for this specific molecule, a good starting point for a bromo-methoxy substituted heterocyclic compound would be a moderately polar solvent. Based on structurally similar compounds, ethyl acetate is a strong initial candidate.[6] Other potential single solvents to screen include methanol, ethanol, and acetone. Mixed solvent systems like ethyl acetate/hexane or dichloromethane/hexane are also highly recommended to fine-tune the solubility.[3]
Q2: How do I determine the purity of my recrystallized this compound?
A2: The purity of the recrystallized product should be assessed using a combination of analytical techniques:[11]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point range. Impurities typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying the purity of the compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the synthesized compound.[11]
Q3: Is it necessary to perform a hot filtration?
A3: A hot filtration is only necessary if there are insoluble impurities (like dust or residual reagents) or if activated charcoal was used for decolorization.[6] If the hot solution is clear, you can proceed directly to the cooling step.
Q4: My compound is a solid, but the melting point is still broad after recrystallization. What should I do?
A4: A broad melting point indicates the presence of impurities. Consider the following:
-
Inadequate Solvent: The chosen solvent may not be effective at excluding a particular impurity. Try a different solvent or solvent system for a second recrystallization.
-
Persistent Impurity: The impurity may have very similar physical properties to your target compound. In this case, purification by column chromatography may be necessary to achieve separation.[2]
Q5: Can I use a rotary evaporator to speed up the crystallization process?
A5: A rotary evaporator is used to remove solvent and recover the crude compound if the crystallization fails, not to induce crystallization.[9] Rapid removal of solvent will lead to the formation of a powder or an amorphous solid, which will likely trap impurities, defeating the purpose of recrystallization. Slow cooling is crucial for the formation of pure crystals.[6]
Data Presentation
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethyl Acetate | 77 | Moderate | A good starting point for many heterocyclic compounds.[6] |
| Methanol | 65 | High | May be too polar, but useful in mixed solvent systems. |
| Ethanol | 78 | High | Similar to methanol, good for dissolving polar compounds.[3] |
| Acetone | 56 | Moderate | A versatile solvent, but its low boiling point requires careful handling.[3] |
| Toluene | 111 | Low | Effective for less polar compounds and can lead to good crystal formation.[3] |
| Hexane | 69 | Very Low | Typically used as a "poor" solvent in a binary system with a more polar solvent.[3] |
| Dichloromethane | 40 | Moderate | A good solvent, but its volatility can be a challenge. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethyl acetate).
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration into a pre-heated flask.[6]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethyl acetate).
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single Solvent Recrystallization protocol.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- BenchChem. (2025).
- BenchChem. (2025).
- Biocyclopedia. (2026).
- University of Rochester, Department of Chemistry.
- University of York, Chemistry Teaching Labs.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- LabSolu. (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol.
- ResearchGate. (2025). Synthesis and Reactions of 2- and 4-Substituted Furo[3,2-c]pyridines.
- ResearchGate. (2025).
- BenchChem. (2025). This compound | 1261366-01-1. Benchchem.
- BenchChem. (2025). solvent selection for efficient recrystallization of 4'-Bromomethyl-2-cyanobiphenyl. Benchchem.
- BenchChem. (2025).
- BenchChem. (2025). Synthesis of 7-Methoxyfuro[2,3-c]pyridine: A Detailed Experimental Protocol. Benchchem.
- BenchChem. (2025).
- National Genomics Data Center (CNCB-NGDC).
- BenchChem. (2025). An In-depth Technical Guide to the Isomers of Methoxyfuro[2,3-c]pyridine and Their Properties. Benchchem.
- BenchChem. (2025). An In-depth Technical Guide to 7-Methoxyfuro[2,3-c]pyridine: Chemical Structure and Numbering. Benchchem.
- Sigma-Aldrich. 6-Bromo-2-(dimethoxymethyl)furo 3,2-b pyridine AldrichCPR 1186311-21-6.
- Sigma-Aldrich. This compound AldrichCPR.
- BLD Pharm. 89466-18-2|6-Bromo-2-methoxypyridin-3-amine.
- PubChem - NIH. 7-Bromo-6-methoxy-4-methyl-thieno[3,2-c]pyridine.
- MDPI. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
- BenchChem. (2025). Application Notes and Protocols: 7-Methoxyfuro[2,3-c]pyridine in Organic Synthesis. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 1261366-01-1 | Benchchem [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of Furo[3,2-c]pyridine and Furo[2,3-c]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of a furan ring with a pyridine ring gives rise to a class of heterocyclic compounds known as furopyridines. These scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules and their versatile nature for chemical modification.[1] Among the six possible isomers of furopyridine, this guide provides a comparative analysis of the biological activities of furo[3,2-c]pyridine and furo[2,3-c]pyridine .
While direct head-to-head comparative studies of these two isomers are limited in the existing scientific literature, this guide synthesizes available experimental data to offer a comprehensive overview of their anticancer, antimicrobial, and other biological activities. By examining the distinct pharmacological profiles of these isomers, we aim to provide researchers and drug development professionals with valuable insights to inform future discovery and optimization efforts. The isomeric arrangement of the furan and pyridine rings plays a crucial role in determining the biological target and, consequently, the therapeutic potential of these compounds.[2]
Comparative Anticancer Activity
Derivatives of both furo[3,2-c]pyridine and furo[2,3-c]pyridine scaffolds have demonstrated promising cytotoxic effects against a range of cancer cell lines. The available data, while not from direct comparative studies, allows for an initial assessment of their potential in oncology.
In Vitro Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for various derivatives of furo[3,2-c]pyridine, furo[2,3-c]pyridine, and related isomers against several human cancer cell lines.
| Isomer Scaffold | Derivative | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Furo[3,2-c]pyridine | Furanopyridinone 4c | KYSE70 | Esophageal | 1.463 (as µg/mL) | [3] |
| Furanopyridinone 4c | KYSE150 | Esophageal | 0.888 (as µg/mL) | [3] | |
| Furo[2,3-b]pyridine | Compound 14 | HCT-116 | Colorectal | >31.3, <49.0 | [4] |
| Compound 2d | Various | Various | < 20 | ||
| Compound 3e | Various | Various | < 20 | ||
| Compound 7 | HepG2 | Liver | 22.7 | ||
| Compound 17d | MDA-MB-435 | Melanoma | 0.023 | ||
| Compound 17d | MDA-MB-468 | Breast | 0.046 | ||
| Furo[2,3-d]pyrimidine | Compound VIa | NCI 59-cell panel | Various | 2.41 (mean) | [2] |
| Compound VIb | NCI 59-cell panel | Various | 1.23 (mean) | [2] |
Mechanisms of Anticancer Action
The anticancer effects of furo[3,2-c]pyridine and furo[2,3-c]pyridine derivatives are attributed to their ability to modulate key cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Furo[3,2-c]pyridine Derivatives: Targeting Oncogenic Signaling
Recent studies suggest that furo[3,2-c]pyridine derivatives may exert their anticancer effects through the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR and JAK/STAT pathways.[1] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in many cancers.[5] The JAK/STAT pathway is crucial for cytokine signaling and is implicated in both inflammatory diseases and various malignancies.[1] Molecular docking studies of a potent furo[3,2-c]pyridine derivative have also suggested potential binding to and inhibition of Methionine Aminopeptidase 2 (METAP2) and the Epidermal Growth Factor Receptor (EGFR), both of which are important targets in cancer therapy.[3]
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by furo[3,2-c]pyridine derivatives.
Furo[2,3-c]pyridine Derivatives: Modulators of Cell Cycle and Immunity
While less is known about the specific anticancer mechanisms of furo[2,3-c]pyridine derivatives, research on the closely related furo[2,3-b]pyridine isomer has identified potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[4] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. One furo[2,3-b]pyridine derivative, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate, exhibited a potent IC50 value of 0.93 µM against the CDK2/cyclin A2 complex.[4] It is plausible that furo[2,3-c]pyridine derivatives could be designed to target the same or similar kinases.
Caption: Mechanism of cell cycle arrest through CDK2 inhibition by furopyridine derivatives.
Comparative Antimicrobial Activity
Some furo[3,2-c]pyridine derivatives have been synthesized and evaluated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
In Vitro Antimicrobial Data for Furo[3,2-c]pyridine Derivatives
| Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| A | Xanthomonas sp. | 50 | [6] |
| B | Erwinia amylovora | 100 | [6] |
| C | Pyrenophora avenae | 25 | [6] |
| D | Fusarium graminearum | 50 | [6] |
Currently, there is a lack of publicly available data on the antimicrobial activity of furo[2,3-c]pyridine derivatives, representing a gap in our understanding of the comparative biological profiles of these two isomers.
Anti-inflammatory and Other Biological Activities
A significant gap in the current literature is the lack of studies specifically investigating the anti-inflammatory properties of both furo[3,2-c]pyridine and furo[2,3-c]pyridine isomers. While furan and pyridine moieties are present in various compounds with anti-inflammatory effects, direct evidence for these specific scaffolds is wanting.[7][8]
Interestingly, some furo[3,2-c]pyridine derivatives have been explored for their potential as antipsychotic agents. These compounds have shown an affinity for serotonin receptors while having a weak interaction with dopamine D2 receptors, suggesting a potential mechanism of action for treating psychiatric disorders.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (furo[3,2-c]pyridine and furo[2,3-c]pyridine derivatives) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights
While a direct comparative SAR for furo[3,2-c]pyridine and furo[2,3-c]pyridine is not well-established, insights can be gleaned from studies on various furopyridine isomers. For furopyridine derivatives targeting CDK2, substitutions at the C2 and C3 positions of the furopyridine ring have been shown to significantly influence inhibitory activity.[1] For instance, the presence of an ester functionality at the C2 position of a furo[2,3-b]pyridine derivative was found to be important for its activity.[4]
In the case of furo[3,2-c]pyridone derivatives with activity against esophageal cancer, the pyridone C=O group was suggested to play a crucial role in binding to target proteins.[3] These initial findings underscore the importance of systematic modifications around the furopyridine core to optimize biological activity and selectivity.
Conclusion and Future Perspectives
The available evidence indicates that both furo[3,2-c]pyridine and furo[2,3-c]pyridine scaffolds are promising starting points for the development of novel therapeutic agents, particularly in the field of oncology. Furo[3,2-c]pyridine derivatives have demonstrated notable cytotoxicity against esophageal cancer and possess potential as inhibitors of key oncogenic signaling pathways. The furo[2,3-c]pyridine scaffold, by extension from its close isomers, holds promise for the development of kinase inhibitors such as those targeting the cell cycle.
Significant gaps in our understanding remain, most notably the lack of direct comparative studies and the paucity of data on the anti-inflammatory and comprehensive antimicrobial activities of both isomers. Future research should focus on the synthesis and parallel biological evaluation of a diverse library of both furo[3,2-c]pyridine and furo[2,3-c]pyridine derivatives against a broad panel of cancer cell lines, microbial strains, and inflammatory markers. Such studies will be invaluable in elucidating a clearer structure-activity relationship and in determining which isomeric scaffold holds greater promise for specific therapeutic applications. Furthermore, investigations into the pharmacokinetic and toxicological profiles of lead compounds from both series will be essential for their translation into clinical candidates.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Pharmacokinetics and ADME Properties. Drug Design Org.
- Abdel-Rahman, H. M., et al. (2021).
- Hrasna, M., Ürgeová, E., & Krutošíková, A. (2012). Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Semantic Scholar.
- Various Authors. (2020). Representative furocoumarins with anti-inflammatory activity.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Biological Activity of Furo[3,2-c]pyridine Isomers for Researchers and Drug Development Professionals. BenchChem.
- BenchChem Technical Support Team. (2025).
- Various Authors. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central.
- Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(17), 9634.
- Various Authors. (2016). Minimum inhibitory concentration (MIC) of the pyridine derivatives in...
- Gorgani, L., et al. (2020).
- Allehyani, E. S., et al. (2023). Design, Characterization and Antimicrobial Efficiency of Novel Annulated Furo[3'',2'':6',7']Chromeno[3',4'.
- Various Authors. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI.
- TeachOpenCADD. (2021). T002 · Molecular filtering: ADME and lead-likeness criteria.
- Drug Design Org. (n.d.). ADME Properties - Pharmacokinetics.
- Syed, D. N., et al. (2012). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. PubMed Central.
- Asghar, U., et al. (2023). Targeting CDK2 for cancer therapy. PMC - NIH.
- Various Authors. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. NIH.
- Reissig, H.-U., et al. (2019).
- Reissig, H.-U., et al. (2019). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
- Various Authors. (2022).
-
Various Authors. (2021). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][4][9]Thiadiazole Moiety. ResearchGate.
- Various Authors. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
- Al-Suwaidan, I. A., et al. (2017).
- Various Authors. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed.
- Various Authors. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. on Experimental and Theoretical Study. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Kinase Selectivity Profile of 6-Bromo-7-methoxyfuro[3,2-c]pyridine
Abstract
The development of targeted kinase inhibitors is a cornerstone of modern drug discovery. However, achieving high selectivity remains a significant challenge, as off-target effects can lead to unforeseen toxicities and reduced therapeutic efficacy. This guide provides a comprehensive analysis of the kinase selectivity profile of the novel compound, 6-Bromo-7-methoxyfuro[3,2-c]pyridine. Through a hypothetical yet representative kinome-wide screening, we compare its performance against established clinical and preclinical kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals to illustrate a robust methodology for kinase selectivity profiling and to highlight the potential of the furo[3,2-c]pyridine scaffold in developing next-generation targeted therapies.
Introduction: The Critical Role of Kinase Selectivity in Drug Development
Protein kinases are a large family of enzymes that play a crucial role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding sites.[2] This homology presents a significant hurdle in the development of selective inhibitors.
A comprehensive understanding of a compound's kinase selectivity profile is paramount for several reasons:
-
On-Target Potency: Ensuring the compound effectively inhibits the intended target kinase.
-
Off-Target Liabilities: Identifying potential interactions with other kinases that could lead to adverse effects.[1]
-
Polypharmacology: Uncovering opportunities where inhibiting multiple kinases could be therapeutically beneficial.
-
Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity and potency.[2]
This guide focuses on this compound, a novel small molecule based on the furo[3,2-c]pyridine scaffold. While direct biological data for this specific analog is not yet broadly published, related furo-pyridine cores have shown promise as inhibitors of various kinases, including those in the PI3K/Akt/mTOR and CDK pathways.[4][5] To provide a practical and illustrative analysis, we present a hypothetical kinase selectivity profile for this compound, generated using industry-standard methodologies.
Experimental Design: A Framework for Robust Kinase Selectivity Profiling
To ascertain the kinase selectivity of this compound, a comprehensive screening against a panel of kinases is essential. The KINOMEscan™ platform, a high-throughput competition binding assay, is a widely adopted method for such profiling.[6][7] This technology measures the ability of a compound to displace a ligand from the active site of a kinase, providing a direct measure of binding affinity (dissociation constant, Kd).[7] An alternative and complementary approach is an activity-based assay, such as the ADP-Glo™ Kinase Assay, which measures the enzymatic activity of the kinase in the presence of the inhibitor.[8]
For this guide, we will simulate a KINOMEscan™ approach to generate a broad selectivity profile, followed by a hypothetical activity-based IC50 determination for the most potently inhibited kinases.
Kinome-Wide Selectivity Screening Workflow
The following diagram outlines the typical workflow for a KINOMEscan™ experiment.
Caption: KINOMEscan™ experimental workflow for kinase selectivity profiling.
Step-by-Step Protocol for IC50 Determination (ADP-Glo™ Assay)
Following the initial binding screen, an orthogonal, activity-based assay is crucial to confirm the inhibitory activity of the compound. The ADP-Glo™ Kinase Assay is a robust method for determining the half-maximal inhibitory concentration (IC50).[8]
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should be at or near the Km for each specific kinase to accurately reflect the inhibitor's potency.[9]
-
Prepare serial dilutions of this compound and reference inhibitors in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound or vehicle control.
-
Add the 2X kinase solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding the 2X substrate/ATP solution.
-
Incubate the reaction for 1 hour at room temperature.[8]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.[8]
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Selectivity Profile
For the purpose of this guide, we will assume that the kinome-wide screen of this compound revealed potent inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-Kinase Alpha (PI3Kα), with weaker off-target activity against Glycogen Synthase Kinase 3 Beta (GSK3β). This hypothetical profile is informed by the known activity of related furopyridine scaffolds.[5]
The following table compares the hypothetical IC50 values of this compound with those of well-established inhibitors of these kinases.
| Compound | Target Kinase | IC50 (nM) | Selectivity Notes |
| This compound | CDK2 | 85 | Dual CDK2/PI3Kα inhibitor |
| PI3Kα | 120 | ||
| GSK3β | >10,000 | >100-fold selective over GSK3β | |
| Dinaciclib | CDK2 | 1 | Potent pan-CDK inhibitor |
| Alpelisib (Piqray®) | PI3Kα | 5 | Highly selective PI3Kα inhibitor |
| CHIR-99021 | GSK3β | 6.7 | Highly selective GSK3β inhibitor |
Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes only.
Interpretation of Results and Mechanistic Insights
The hypothetical data suggests that this compound is a potent, dual inhibitor of CDK2 and PI3Kα. This profile is of significant interest in oncology, as both kinases are critical nodes in signaling pathways that drive cancer cell proliferation and survival.[5]
The CDK2 and PI3K/Akt Signaling Pathways
The diagram below illustrates the interconnectedness of the CDK2 and PI3K/Akt signaling pathways and the proposed points of inhibition by this compound.
Caption: Proposed dual inhibition of PI3K and CDK2 signaling pathways.
Rationale for Dual Inhibition
A dual inhibitor of CDK2 and PI3Kα could offer several advantages over a more selective agent:
-
Synergistic Anti-tumor Activity: By simultaneously blocking two key pro-survival pathways, it may be possible to achieve a more profound and durable anti-cancer effect.
-
Overcoming Resistance: Tumor cells can often develop resistance to single-agent therapies by upregulating alternative signaling pathways. A dual inhibitor may be more effective at preventing these escape mechanisms.[10]
The high selectivity of this compound over GSK3β is also a favorable attribute, as off-target inhibition of GSK3β has been associated with various toxicities.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for assessing the kinase selectivity profile of a novel compound, using this compound as a representative example. Through the application of established, high-throughput screening technologies and subsequent data analysis, a detailed picture of a compound's on- and off-target activities can be generated.[1]
The hypothetical profile of this compound as a dual CDK2/PI3Kα inhibitor highlights the potential of the furo[3,2-c]pyridine scaffold for the development of multi-targeted cancer therapies. Further investigation into this and related compounds is warranted, including:
-
Cell-based assays to confirm the inhibition of downstream signaling pathways and assess anti-proliferative effects in relevant cancer cell lines.
-
Structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
In vivo efficacy and safety studies in preclinical models.
By employing a rigorous and systematic approach to kinase selectivity profiling, the drug discovery community can more effectively identify and advance promising new therapeutic candidates.
References
-
Hu, G., et al. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today, 20(7), 845-851. Retrieved from [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
-
Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link]
-
Chaudhry, C., et al. (2021). An innovative kinome platform to accelerate small-molecule inhibitor discovery and optimization from hits to leads. Drug Discovery Today, 26(5), 1115-1125. Retrieved from [Link]
-
Eurofins Discovery. (2023, November 13). Recent Trends in Kinase Drug Discovery [Video]. YouTube. Retrieved from [Link]
-
Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(7), 2049-2053. Retrieved from [Link]
-
Gangjee, A., et al. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(11), 3468-3477. Retrieved from [Link]
-
Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. Retrieved from [Link]
Sources
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An innovative kinome platform to accelerate small-molecule inhibitor discovery and optimization from hits to leads [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. technologynetworks.com [technologynetworks.com]
- 8. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating In Vitro Anticancer Activity in Human Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of in vitro anticancer activity in human cell lines. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, emphasizes the establishment of self-validating systems, and is grounded in authoritative scientific principles. Our objective is to empower you to generate robust, reproducible, and meaningful data in the quest for novel cancer therapeutics.
The Foundational Pillar: The Imperative of Cell Line Authentication
Therefore, the first and most crucial step in any in vitro study is to verify the identity of your human cell lines. The gold standard for this is Short Tandem Repeat (STR) profiling .[1][2][3] This technique generates a unique genetic fingerprint for each cell line, which can be compared against established databases to confirm its identity.
Best Practices for Cell Line Authentication:
-
Initial Verification: Authenticate all new cell lines upon receipt from any source.
-
Regular Re-authentication: Perform STR profiling every 10-12 passages or when starting a new series of experiments to ensure the line has not been contaminated.[3]
-
Mycoplasma Testing: Regularly screen your cultures for mycoplasma contamination, as this can significantly alter cellular responses and confound experimental results.[1][4]
Adherence to these practices is not merely a suggestion but a fundamental requirement for producing trustworthy and publishable research. Many reputable journals and funding agencies now mandate cell line authentication.[2][5]
The Core of Anticancer Screening: A Comparative Analysis of Key Assays
The initial assessment of a compound's anticancer potential typically involves evaluating its effect on cell viability and proliferation.[6][7][8][9] A variety of assays are available, each with its own underlying principle, advantages, and limitations. The choice of assay should be guided by the specific research question and the characteristics of the cell lines and compounds being tested.[6][8]
Here, we compare three widely used assays: the MTT, SRB, and apoptosis assays.
Visualizing the Workflow: From Cell Culture to Data Analysis
The following diagram illustrates a generalized workflow for in vitro anticancer drug screening, highlighting the key decision points and experimental stages.
Caption: Generalized workflow for in vitro anticancer drug screening.
Comparison of Primary Screening Assays
| Feature | MTT Assay | SRB Assay | Apoptosis Assays (e.g., Annexin V/PI) |
| Principle | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[10][11][12] | Staining of total cellular protein with sulforhodamine B dye.[13][14][15] | Detection of markers of programmed cell death, such as phosphatidylserine externalization (Annexin V) and loss of membrane integrity (PI).[16][17][18] |
| Endpoint | Measures metabolic activity, an indirect indicator of cell viability.[7][12] | Measures total cellular biomass.[13][15] | Quantifies the percentage of apoptotic and necrotic cells.[16][18][19] |
| Advantages | - High throughput- Relatively inexpensive- Widely used and well-established[12] | - Less interference from compounds- Stable endpoint- Good linearity with cell number- Inexpensive[13][14] | - Provides mechanistic insight (apoptosis vs. necrosis)- Can distinguish between cytostatic and cytotoxic effects[16][20]- High sensitivity[18] |
| Limitations | - Can be affected by changes in cellular metabolism not related to viability.- Interference from colored or reducing compounds.- Solubilization of formazan crystals is an extra step. | - Requires cell fixation, which can lead to cell loss.- Less sensitive than some other assays. | - More complex and time-consuming than viability assays.- Requires specialized equipment (e.g., flow cytometer).- Can be more expensive.[16] |
| Best For | Initial high-throughput screening of large compound libraries.[21][22] | Screening of compounds where metabolic interference is a concern; adherent cell lines.[14] | Mechanistic studies to confirm apoptosis induction; distinguishing between cell death and growth inhibition.[16][18][19] |
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the MTT, SRB, and a common apoptosis assay (Annexin V/PI staining). These protocols are designed to be self-validating by including necessary controls.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is often used as a proxy for cell viability.[12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[23] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound for the desired exposure time (e.g., 48 or 72 hours).[23] Include wells with vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[11][23][24]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[23][24]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11][24]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[25]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures cell density based on the total protein content of fixed cells.[13][15]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently add 50-100 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells.[13][26] Incubate at 4°C for at least 1 hour.[13][26]
-
Washing: Carefully wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and unbound cells.[13][14][15]
-
Staining: Add 50-100 µL of 0.04% or 0.4% SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13][14][15]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[13][14]
-
Solubilization: Allow the plates to air-dry completely. Then, add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[13][15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 540 nm.[13]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).[25]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).
Understanding the Mechanism: The Apoptosis Pathway
Many successful anticancer drugs exert their effects by inducing apoptosis, or programmed cell death.[16][18] Understanding whether a compound triggers this pathway is crucial for its development.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Conclusion: A Framework for Rigorous Validation
The validation of in vitro anticancer activity is a multifaceted process that demands meticulous attention to detail and a strong foundation in cell biology. By prioritizing cell line authentication, selecting the appropriate assays based on the research question, and understanding the mechanistic underpinnings of the observed effects, researchers can generate high-quality, reproducible data that will meaningfully contribute to the development of new cancer therapies. This guide provides a robust framework to achieve that goal, emphasizing not just the "how" but the critical "why" behind each step.
References
-
Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]
-
Bibi, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved January 20, 2026, from [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Retrieved January 20, 2026, from [Link]
-
Tomic, S., et al. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anticancer Drugs, 14(7), 555-561. Retrieved January 20, 2026, from [Link]
-
Cell Viability Assays. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]
-
Moongkarndi, P., et al. (2004). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Pharmacological and Toxicological Methods, 49(3), 187-195. Retrieved January 20, 2026, from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1991. Retrieved January 20, 2026, from [Link]
-
Cell quantitation: SRB Assay. (2024, February 27). Cellculture2 - Altervista. Retrieved January 20, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved January 20, 2026, from [Link]
-
Horbach, R., & Halffman, W. (2022). Cell line authentication: a necessity for reproducible biomedical research. The EMBO Journal, 41(12), e111307. Retrieved January 20, 2026, from [Link]
-
SRB assay for measuring target cell killing V.1. (2023, May 24). Protocols.io. Retrieved January 20, 2026, from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 20, 2026, from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved January 20, 2026, from [Link]
-
In vitro Cancer Drug Screening Services. (2019, February 15). Visikol. Retrieved January 20, 2026, from [Link]
-
Authentication Of The Cancer Cell Line. (2020, September 14). Kosheeka. Retrieved January 20, 2026, from [Link]
-
Geraghty, R. J., et al. (2014). Cell line authentication to improve preclinical cancer research: Policies and training. British Journal of Cancer, 111(Suppl 1), 1-3. Retrieved January 20, 2026, from [Link]
-
Apostolov, E. O., et al. (2003). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. Chemico-Biological Interactions, 143(1-2), 159-168. Retrieved January 20, 2026, from [Link]
-
What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? (2014, October 8). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Kma, L., & Baruah, S. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 316. Retrieved January 20, 2026, from [Link]
-
CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences. Retrieved January 20, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 20, 2026, from [Link]
-
Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. (2025, August 7). LinkedIn. Retrieved January 20, 2026, from [Link]
-
MTT ASSAY. (n.d.). Retrieved January 20, 2026, from [Link]
-
Cell Viability Assays: An Overview. (2025, August 19). MolecularCloud. Retrieved January 20, 2026, from [Link]
-
Calvo, E., et al. (2016). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 21(10), 1647-1653. Retrieved January 20, 2026, from [Link]
-
Cell Line Authentication – Research – UW–Madison. (n.d.). University of Wisconsin-Madison. Retrieved January 20, 2026, from [Link]
-
A Practical Guide to ISO 10993-5: Cytotoxicity. (n.d.). Medical Device and Diagnostic Industry. Retrieved January 20, 2026, from [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved January 20, 2026, from [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. Retrieved January 20, 2026, from [Link]
-
In vitro cytotoxicity test of medical devices. (n.d.). CleanControlling. Retrieved January 20, 2026, from [Link]
-
Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (2021, April 6). Malaysian Journal of Medicine and Health Sciences. Retrieved January 20, 2026, from [Link]
-
Guideline for anticancer assays in cells. (2023, January). Food Science and Human Wellness. Retrieved January 20, 2026, from [Link]
-
Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020, May 4). Advanced Healthcare Materials. Retrieved January 20, 2026, from [Link]
Sources
- 1. Cell line authentication: a necessity for reproducible biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Line Authentication Resources [worldwide.promega.com]
- 3. kosheeka.com [kosheeka.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Line Authentication – Research – UW–Madison [research.pathology.wisc.edu]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. scispace.com [scispace.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 16. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. unlocking-precision-in-cancer-drug-screening-the-power-of-cell-apoptosis-detection-kits [tsktbiotech.com]
- 19. Apoptosis-based drug screening and detection of selective toxicity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. bds.berkeley.edu [bds.berkeley.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. SRB assay for measuring target cell killing [protocols.io]
A Comparative Analysis of 6-Bromo-7-methoxyfuro[3,2-c]pyridine and Clinically Approved Cdk4 Inhibitors
Introduction: The Critical Role of Cdk4 in Oncology and the Quest for Novel Inhibitors
The cell cycle is a fundamental process governing cellular proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are central regulators of cell cycle progression.[1] Specifically, the complex formed by Cdk4 and its regulatory partner, Cyclin D, plays a pivotal role in the G1 to S phase transition.[2] This complex phosphorylates the retinoblastoma protein (Rb), a tumor suppressor, leading to the release of the E2F transcription factor, which in turn activates genes required for DNA synthesis and cell cycle progression.[3] Given its critical role in driving proliferation, the Cdk4/Cyclin D axis is a prime therapeutic target in oncology.
The development of Cdk4/6 inhibitors has revolutionized the treatment landscape for certain cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[4] Three orally bioavailable Cdk4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—have received regulatory approval and demonstrated significant clinical efficacy.[2] These agents, however, exhibit distinct pharmacological profiles, including differences in potency, selectivity, and adverse effects, which underscores the ongoing need for novel Cdk4 inhibitors with improved therapeutic windows.[4][5]
This guide provides a comparative study of the novel compound 6-Bromo-7-methoxyfuro[3,2-c]pyridine and the established Cdk4 inhibitors Palbociclib, Ribociclib, and Abemaciclib. While extensive preclinical and clinical data are available for the approved drugs, this compound represents a potential next-generation inhibitor from the furo[3,2-c]pyridine scaffold, a class of compounds known for diverse biological activities, including kinase inhibition and anticancer properties.[6] We will detail the essential experimental workflows required to characterize a novel inhibitor and compare its hypothetical performance benchmarks against the established data of the known inhibitors.
The Cdk4/Cyclin D Signaling Pathway and Point of Inhibition
To understand the mechanism of action of these inhibitors, it is crucial to visualize their target within the cellular machinery. The following diagram illustrates the Cdk4/Cyclin D signaling pathway and the point of intervention for Cdk4 inhibitors.
Caption: Cdk4/Cyclin D signaling pathway and the mechanism of Cdk4 inhibitors.
Comparative Analysis of Inhibitor Potency and Selectivity
The initial and most critical characterization of a novel kinase inhibitor is the determination of its potency and selectivity. This is typically achieved through in vitro kinase assays.
In Vitro Kinase Assay: A Step-by-Step Protocol
The following protocol describes a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against Cdk4/Cyclin D.
Caption: Workflow for an in vitro Cdk4 kinase assay.
Detailed Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and reference compounds in kinase assay buffer.[7]
-
Reaction Setup: In a 384-well plate, add the diluted compounds. Subsequently, add the Cdk4/Cyclin D1 enzyme to each well and pre-incubate.[8]
-
Initiation: Initiate the kinase reaction by adding a mixture of the Rb substrate and ATP.[8]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 40 minutes).[8]
-
Termination and Detection: Terminate the reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent). Then, add a detection reagent that converts the generated ADP to ATP and measures the light output via a luciferase reaction.[8]
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
Comparative IC50 Data
The following table summarizes the reported IC50 values for the approved Cdk4/6 inhibitors. For this compound, we present hypothetical target values that would be considered promising for further development.
| Compound | Cdk4 IC50 (nM) | Cdk6 IC50 (nM) | Cdk4:Cdk6 Selectivity Ratio |
| This compound | <10 (Hypothetical Target) | >100 (Hypothetical Target) | ~10-fold selective for Cdk4 |
| Palbociclib | 9 - 11 | 15 | ~1:1.5[4][5] |
| Ribociclib | 10 | 39 | ~1:4[1][4][5] |
| Abemaciclib | 2 | 10 | ~1:5[4][5][9] |
Rationale: A novel inhibitor with high potency (low nanomolar IC50) against Cdk4 is desirable. Furthermore, increased selectivity for Cdk4 over Cdk6 may translate to a different safety profile, as Cdk6 inhibition has been linked to myelosuppression.[10] Abemaciclib demonstrates the highest potency and selectivity for Cdk4 among the approved inhibitors.[4]
Kinome-wide Selectivity Profiling
Beyond Cdk4 and Cdk6, it is crucial to assess the selectivity of a novel compound against a broad panel of kinases to identify potential off-target effects. Assays such as KINOMEscan™, which measures the binding of a compound to a large number of kinases, are invaluable for this purpose.[3] Ribociclib and Palbociclib have been shown to be highly selective for Cdk4/6, whereas Abemaciclib is known to inhibit other kinases, including CDK9, at higher concentrations.[3][11] A desirable profile for a new inhibitor would be high selectivity for Cdk4, minimizing off-target activities that could lead to unforeseen toxicities.
Cellular Activity: Assessing Anti-proliferative Effects and Cell Cycle Arrest
While in vitro kinase assays are essential, demonstrating activity in a cellular context is a critical next step. This validates that the compound can penetrate cells and inhibit the target in its native environment.
Cell Proliferation Assay (e.g., CyQuant™ or MTT)
This assay measures the ability of a compound to inhibit the proliferation of cancer cell lines. The IC50 values from these assays can vary depending on the cell line's genetic background, particularly the status of the Rb protein, which is essential for the activity of Cdk4/6 inhibitors.[12]
| Compound | Representative Cell Line (Rb-proficient) | Proliferation IC50 |
| This compound | MCF-7 (Breast Cancer) | <100 nM (Hypothetical Target) |
| Palbociclib | MDA-MB-453 | 106 nM[12] |
| Ribociclib | Neuroblastoma Cell Lines (average) | 307 nM[1] |
| Abemaciclib | MCF-7 | 0.69 µM[13] |
Cell Cycle Analysis via Flow Cytometry
To confirm the mechanism of action, it is essential to demonstrate that the anti-proliferative effects are due to cell cycle arrest in the G1 phase. This is achieved by treating cancer cells with the inhibitor and analyzing the distribution of cells in different phases of the cell cycle using flow cytometry.[14]
Experimental Workflow for Cell Cycle Analysis:
Caption: Workflow for cell cycle analysis by flow cytometry.
A successful Cdk4 inhibitor will show a dose-dependent increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases.
Pharmacokinetic Properties: A Comparative Overview
The clinical utility of a drug is heavily dependent on its pharmacokinetic (PK) properties, which determine its absorption, distribution, metabolism, and excretion (ADME).
| Parameter | Palbociclib | Ribociclib | Abemaciclib |
| Dosing Schedule | Once daily, 3 weeks on/1 week off[4] | Once daily, 3 weeks on/1 week off[4] | Twice daily, continuous[4] |
| Metabolism | Primarily CYP3A4[4][15] | Primarily CYP3A4[4][15] | Primarily CYP3A4[4][15] |
| Active Metabolites | Not clinically significant[15] | Not clinically significant[15] | Yes (M2, M20, M18)[15] |
| Brain Penetration | Limited by efflux transporters[15] | Limited by efflux transporters[15] | Can penetrate the blood-brain barrier[5] |
For a novel compound like this compound, early in vitro ADME and in vivo PK studies in animal models would be necessary to predict its human PK profile. A favorable profile would include good oral bioavailability, a half-life that supports a convenient dosing schedule, and a predictable metabolic pathway with minimal generation of active metabolites, which can complicate dosing and drug-drug interactions.
Conclusion and Future Directions
The established Cdk4 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—have set a high bar for efficacy in the treatment of HR+/HER2- breast cancer. Each possesses a unique profile of potency, selectivity, and pharmacokinetics, leading to differences in their clinical application and toxicity profiles.
For a novel compound such as This compound to emerge as a viable clinical candidate, it must demonstrate a competitive, if not superior, profile. The key experimental data required for this initial assessment include:
-
Potent and selective inhibition of Cdk4 in biochemical assays, ideally with greater selectivity for Cdk4 over Cdk6 to potentially mitigate hematological toxicities.
-
Demonstrated on-target activity in cancer cell lines , resulting in potent anti-proliferative effects and G1 cell cycle arrest.
-
Favorable pharmacokinetic properties that suggest good oral bioavailability and a manageable dosing regimen.
The furo[3,2-c]pyridine scaffold holds promise for the development of novel kinase inhibitors.[6] A thorough characterization of this compound using the methodologies outlined in this guide will be the first step in determining its potential as a next-generation Cdk4 inhibitor for cancer therapy.
References
- Boonstra, J., et al. (2021). Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib. Clinical Pharmacokinetics, 60(3), 273-286.
- Al-Quraini, H., et al. (2020). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Cancers, 13(1), 11.
- Selleck Chemicals. Abemaciclib | CDK4/6 Inhibitor | CAS 1231929-97-7.
- Selleck Chemicals. Ribociclib is a Highly Specific CDK4/6 Inhibitor for Breast Cancer Research.
- BenchChem. (2025).
- O'Brien, N. A., et al. (2018). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. PLoS ONE, 13(10), e0205735.
- Pascual, T., et al. (2023). Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer. Cancers, 15(9), 2636.
- BenchChem. (2025).
- Tiedt, R., et al. (2017). Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. Cancer Research, 77(13 Supplement), 2346.
- Goel, S., et al. (2018). Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer. Therapeutic Advances in Medical Oncology, 10, 1758835918793122.
- Asghar, U., et al. (2017). Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. The Oncologist, 22(5), 543-551.
- Spring, L. M., et al. (2016). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Clinical Cancer Research, 22(23), 5647-5652.
- Chen, P., et al. (2023). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Chemistry, 11, 1165439.
- Thang, N. D., et al. (2017). Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer. Oncotarget, 8(38), 63489-63501.
- Klapp, V., et al. (2024). Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors. Methods in Molecular Biology, 2797, 175-184.
- Sino Biological.
- BenchChem. (2025). Cdk4/6-IN-7: A Technical Guide for Researchers and Drug Development Professionals.
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchportal.lih.lu [researchportal.lih.lu]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 6-Bromo-7-methoxyfuro[3,2-c]pyridine Derivatives
Introduction: Navigating the Selectivity Landscape of Furo[3,2-c]pyridines
The furo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology and immunology. The specific substitution pattern of 6-Bromo-7-methoxyfuro[3,2-c]pyridine suggests a potential interaction with ATP-binding sites of various enzymes, particularly protein kinases and phosphodiesterases (PDEs). While on-target potency is a primary goal, early and rigorous assessment of cross-reactivity is paramount to mitigate potential toxicity, identify opportunities for polypharmacology, and build a comprehensive safety profile. A highly selective compound is not always superior; a well-characterized off-target profile is what truly de-risks a development program.
This guide provides a strategic and practical framework for the comprehensive cross-reactivity assessment of novel this compound derivatives. We will move beyond simple IC50 values to build a multi-faceted understanding of a compound's selectivity, integrating biochemical and cellular data to enable informed decision-making in drug development. Our approach is designed as a self-validating system, with each stage of the screening cascade building upon the last to provide a clear and actionable selectivity profile.
Part 1: The Strategic Screening Cascade: A Tiered Approach to Selectivity Profiling
A tiered approach is the most resource-efficient and scientifically rigorous method to assess compound selectivity. We begin with broad, high-throughput biochemical screens to identify a wide range of potential interactions. Promising candidates are then subjected to more physiologically relevant cellular assays to confirm on-target engagement and characterize off-target effects in a more complex biological environment. Finally, a panel of safety-related assays is employed to flag potential liabilities early in the development process.
Below is a logical workflow for the cross-reactivity assessment of our furo[3,2-c]pyridine derivatives.
Part 2: Experimental Design & Methodologies
The choice of assays is critical for generating reliable and translatable data. We will employ a combination of gold-standard biochemical and cellular techniques to build a comprehensive profile of our test compounds.
Tier 1: Primary Biochemical Screening
The initial goal is to cast a wide net to identify all potential binding partners. For this, competitive binding assays are often superior to enzymatic assays as they are less prone to interference and can detect interactions with both active and inactive enzyme conformations.
2.1.1 Broad Kinome Profiling
Given the structural similarity of the furo[3,2-c]pyridine core to known kinase hinge-binding motifs, a comprehensive kinome scan is the logical first step.
-
Rationale: To identify all potential kinase targets and off-targets across the human kinome. This provides an unbiased view of selectivity.[1][2]
-
Recommended Assay: KINOMEscan® (DiscoverX) or a similar competitive binding platform. These assays measure the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases (>400).[3][4]
-
Experimental Parameters:
-
Test Compound Concentration: 1 µM (a standard concentration for initial screening).
-
Control Compounds:
-
Data Output: Percent of Control (%Ctrl), where a lower number indicates stronger binding. Hits are typically defined as compounds that yield a %Ctrl < 35%.
-
2.1.2 PDE Family-Wide Screening
Furo[2,3-c]pyridine derivatives are known PDE4 inhibitors. Therefore, it is crucial to assess the selectivity of our this compound series across the entire PDE superfamily.
-
Rationale: To determine the selectivity profile against the 11 known PDE families. Off-target PDE inhibition can lead to undesired physiological effects.
-
Recommended Assay: A panel of biochemical assays covering PDE1 through PDE11 (e.g., from BPS Bioscience). Fluorescence Polarization (FP) or Homogeneous Time-Resolved Fluorescence (HTRF) assays are suitable formats.
-
Experimental Parameters:
Tier 2: Cellular Target Validation and Pathway Analysis
Biochemical hits must be validated in a cellular context to confirm target engagement and assess their functional consequences. The intracellular environment, with high ATP concentrations and the presence of scaffolding proteins, can significantly impact a compound's apparent potency and selectivity.[13][14][15][16]
2.2.1 Cellular Target Engagement
-
Rationale: To confirm that the compound can penetrate the cell membrane and bind to its intended target(s) in a physiological setting.
-
Recommended Assay: NanoBRET® Target Engagement Assay (Promega). This assay measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein in live cells, providing a quantitative measure of intracellular affinity.[17][18]
-
Experimental Protocol (General):
-
Cell Seeding: Seed HEK293 cells transiently expressing the NanoLuc®-fused kinase or PDE of interest in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compound to the cells.
-
Tracer Addition: Add the specific NanoBRET® tracer at a pre-determined concentration.
-
Substrate Addition: Add the NanoGlo® substrate and a cell-impermeable inhibitor to reduce background luminescence.
-
Signal Detection: Measure luminescence at 450 nm and 610 nm and calculate the BRET ratio.
-
Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC50.
-
-
Control Compounds: Use the same controls as in the biochemical assays, where applicable tracers are available.
2.2.2 Downstream Pathway Modulation
-
Rationale: To confirm that target engagement leads to the expected functional outcome, i.e., inhibition of the downstream signaling pathway. This is particularly important for kinase inhibitors. Based on the known cross-talk between signaling pathways, it is prudent to assess the impact on the PI3K/Akt/mTOR pathway, a common off-target for kinase inhibitors.[19][20][21][22]
-
Recommended Assay: Western Blotting for key phosphoproteins.
-
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7, which has an active PI3K pathway) and treat with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) for a defined period (e.g., 2 hours).
-
Cell Lysis: Lyse the cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total Akt (p-Akt Ser473) and a downstream effector like ribosomal protein S6 (p-S6). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to determine the effect of the compound on protein phosphorylation.
-
Tier 3: Early Safety & Liability Assessment
Early assessment of interactions with key safety-related targets is crucial to avoid late-stage failures.
2.3.1 hERG Channel Inhibition
-
Rationale: Inhibition of the hERG potassium channel can lead to QT prolongation and potentially fatal cardiac arrhythmias (Torsades de Pointes).[5][12][21] This is a critical safety checkpoint for all new chemical entities.
-
Recommended Assay: Manual or automated patch-clamp electrophysiology on cells stably expressing the hERG channel. This is the gold-standard method.[23]
-
Data Output: IC50 for hERG channel inhibition.
2.3.2 Cytochrome P450 (CYP) Inhibition
-
Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions.[3] Early identification of CYP inhibition potential is essential.
-
Recommended Assay: A fluorescent probe-based assay for the five major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).[24][25][26]
-
Data Output: IC50 for inhibition of each CYP isoform.
Part 3: Data Presentation and Interpretation
Clear and concise data presentation is key to comparing the cross-reactivity profiles of different derivatives.
Biochemical Screening Data
The results from the primary kinase and PDE screens should be presented in a comprehensive table.
Table 1: Primary Biochemical Selectivity Profile of Furo[3,2-c]pyridine Derivatives
| Compound ID | Primary Target(s) (KINOMEscan®, %Ctrl @ 1µM) | S-Score (S10) | PDE Selectivity Profile (% Inhibition @ 10µM) |
|---|---|---|---|
| FCD-001 | Kinase A (5%), Kinase B (12%) | 0.05 | PDE4D: 85%, PDE1B: 15% |
| FCD-002 | Kinase A (8%), Kinase C (30%) | 0.03 | PDE4D: 92% |
| Staurosporine | >200 kinases with %Ctrl < 35% | 0.85 | N/A |
| Sunitinib | VEGFR2 (2%), PDGFRb (3%), c-KIT (5%), ... | 0.15 | N/A |
| Roflumilast | N/A | N/A | PDE4D: 98%, other PDEs <10% |
Interpreting the S-Score: The Selectivity Score (S-score) provides a quantitative measure of promiscuity.[27][28][29][30] We will use S(10), which is the number of kinases inhibited by more than 90% (equivalent to %Ctrl < 10) at a 1 µM concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Cellular and Safety Data
The data from the tiered follow-up assays should be summarized for the most promising candidates.
Table 2: Cellular and Safety Profile of Lead Candidates
| Compound ID | Cellular Target IC50 (NanoBRET®, µM) | Pathway Inhibition IC50 (p-Akt, µM) | hERG IC50 (µM) | CYP Inhibition IC50 (µM) [1A2/2C9/2C19/2D6/3A4] |
|---|---|---|---|---|
| FCD-001 | Kinase A: 0.25 | 0.35 | > 30 | >20 for all isoforms |
| FCD-002 | Kinase A: 0.18 | 0.22 | 15 | >20 / >20 / 8.5 / >20 / 12 |
Conclusion: Building a Defensible Selectivity Profile
This comprehensive guide outlines a robust, tiered strategy for assessing the cross-reactivity of novel this compound derivatives. By integrating broad biochemical profiling with targeted cellular validation and early safety screening, researchers can build a detailed and reliable selectivity profile for their compounds. This approach not only identifies potential liabilities early in the drug discovery process but also provides a deeper understanding of a compound's mechanism of action and potential for polypharmacology. The causality-driven experimental design and self-validating nature of this workflow will empower drug development professionals to make data-driven decisions, ultimately increasing the probability of success for this promising class of molecules.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Uitdehaag, J. C., Verkaar, F., de Man, J., van Gerwen, S., de Wit, J., van der Woning, D., ... & Zaman, G. J. (2019). Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. Molecular Cancer Therapeutics, 18(2), 470-481. [Link]
-
Mendoza, M. C., Er, E. E., & Blenis, J. (2011). The Ras-ERK and PI3K-mTOR pathways: cross-talk and compensation. Trends in biochemical sciences, 36(6), 320-328. [Link]
-
Gamble, E., Groot-Kormelink, P. J., Canning, B., & Giembycz, M. A. (2005). Roflumilast: a selective phosphodiesterase 4 inhibitor. Drugs of today (Barcelona, Spain: 1998), 41(10), 667-675. [Link]
-
Bienta. CYP450 inhibition assay (fluorogenic). [Link]
-
Park, S. E., Kim, S., Lee, J., & Lee, J. (2015). Src is a novel potential off-target of RXR agonists, 9-cis-UAB30 and Targretin, in human breast cancer cells. PloS one, 10(10), e0139032. [Link]
-
Kinase Logistics Europe. ATP concentration. [Link]
-
Hanna, I., He, M., & Guengerich, F. P. (2012). High-throughput fluorescence assay of cytochrome P450 3A4. Methods in molecular biology (Clifton, N.J.), 927, 13-19. [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]
-
Loric, S., & Almouazen, E. (2022). Addressing the Reciprocal Crosstalk between the AR and the PI3K/AKT/mTOR Signaling Pathways for Prostate Cancer Treatment. International Journal of Molecular Sciences, 23(19), 11520. [Link]
-
van der Meer, T., Visser, D., & van den Heuvel, D. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in genetics, 5, 23. [Link]
-
Behera, D., & Swain, P. (2015). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Journal of Applied Pharmaceutical Science, 5(8), 001-008. [Link]
-
Engh, R. A., & Von Holst, A. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal research reviews, 30(4), 575-603. [Link]
-
Wang, H., Lu, Y., Liu, J., & Wang, Y. (2022). Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging. Molecules, 27(15), 4983. [Link]
-
Matera, C., & Contini, A. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11518. [Link]
-
O'Shea, J. J., & Gadina, M. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Nature reviews. Drug discovery, 8(3), 257-268. [Link]
-
Regala, R. P., Thompson, E. A., & Weigel, N. L. (2017). Crosstalk between PKCα and PI3K/AKT Signaling Is Tumor Suppressive in the Endometrium. Cancer research, 77(12), 3245-3256. [Link]
-
Lin, F. L., & Lin, C. H. (2017). Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases. International journal of molecular sciences, 18(12), 2603. [Link]
-
ResearchGate. Crosstalk between PI3K/AKT and various pathways. [Link]
-
Li, Y., Zhang, C., & Zhang, Y. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and structural biotechnology journal, 19, 4426-4437. [Link]
-
Kajbaf, M., Longhi, R., Montanari, D., Vinco, F., Rigo, M., Fontana, S., & Read, K. D. (2011). A Comparative Study of the CYP450 Inhibition Potential of Marketed Drugs Using Two Fluorescence Based Assay Platforms Routinely Used in the Pharmaceutical Industry. Drug Metabolism Letters, 5(1), 30-39. [Link]
-
Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]
-
Yang, Y., Wu, X., & Zhang, Y. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(8), 1235-1242. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Chodera Lab. (2016). Kinase inhibitor selectivity and design. [Link]
-
ResearchGate. Selectivity scores as a quantitative measure of specificity. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
-
Norman, P. (2014). ATP-Mediated Kinome Selectivity: The Missing Link in Understanding the Contribution of Individual JAK Kinase Isoforms to Cellular Signaling. Journal of medicinal chemistry, 57(10), 3985-4001. [Link]
-
Vieth, M., & Higgs, R. E. (2005). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Journal of medicinal chemistry, 48(1), 110-120. [Link]
-
Giansanti, P., & Bantscheff, M. (2014). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of proteome research, 13(3), 1335-1345. [Link]
-
Gregoire, J. M., & Rosse, C. (2018). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in pharmacology, 9, 1010. [Link]
-
Guarino, M. (2010). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Cancer treatment reviews, 36(7), 526-534. [Link]
-
Vitucci, C., Di Fonte, R., & Barzaman, K. (2021). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Cancers, 13(16), 4059. [Link]
Sources
- 1. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 4. eubopen.org [eubopen.org]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Roflumilast: a selective phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. immune-system-research.com [immune-system-research.com]
- 13. shop.carnabio.com [shop.carnabio.com]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 18. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 19. portlandpress.com [portlandpress.com]
- 20. Addressing the Reciprocal Crosstalk between the AR and the PI3K/AKT/mTOR Signaling Pathways for Prostate Cancer Treatment [mdpi.com]
- 21. Crosstalk between PKCα and PI3K/AKT Signaling Is Tumor Suppressive in the Endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. blog.cellsignal.com [blog.cellsignal.com]
- 24. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
A Researcher's Comparative Guide to Confirming Molecular Structure
<content_type_and_audience>
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Three-Dimensional Structure
In the realms of molecular biology and therapeutic development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. A protein's function, its interactions with other molecules, and its potential as a drug target are all dictated by its structure.[1] Confirming this structure with atomic-level accuracy is not merely a validation step; it is the cornerstone of modern drug design and functional biological investigation.[2] For decades, X-ray crystallography has been the preeminent technique for this purpose, responsible for the vast majority of structures deposited in the Protein Data Bank (PDB).[3][4] However, the landscape of structural biology is dynamic. The rise of Cryogenic Electron Microscopy (Cryo-EM) and the steadfast utility of Nuclear Magnetic Resonance (NMR) spectroscopy present powerful alternatives, each with a unique set of strengths and ideal use cases.[3][5]
This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of techniques. It aims to provide a deep, comparative analysis of X-ray crystallography, Cryo-EM, and NMR, grounded in experimental causality. We will dissect the workflows, compare the data, and offer a logical framework to help you, the researcher, select the most potent tool for your specific scientific question.
X-ray Crystallography: The Gold Standard for High Resolution
X-ray crystallography has long been the dominant method for determining the atomic and molecular structure of a crystal.[2][6] The fundamental principle is elegant: a beam of X-rays is directed at a well-ordered crystal, and the resulting diffraction pattern is recorded.[6] This pattern, a collection of spots of varying intensities, contains the information needed to calculate an electron density map of the molecule.[2][7] From this map, a detailed 3D model of the molecule can be built and refined.[2][7]
The 'Why' Behind the Workflow
The success of an X-ray crystallography experiment is overwhelmingly dependent on the first step: growing a high-quality, single crystal. This is often the most significant bottleneck.[5] A crystal is a three-dimensional, ordered array of molecules. This periodic arrangement is essential because it amplifies the weak scattering of X-rays from a single molecule into a measurable diffraction pattern.[8] Without a well-ordered crystal, the diffraction will be weak or nonexistent, making structure determination impossible.
Experimental Workflow: X-ray Crystallography
The path from a purified protein to a validated 3D structure is a multi-stage process. Each step is designed to ensure the final model is as accurate as possible.
Caption: High-level workflow for X-ray Crystallography.
Detailed Protocol: Protein Crystallization (Hanging Drop Vapor Diffusion)
This is the most common method for screening crystallization conditions. The principle relies on slowly increasing the concentration of the protein and precipitant in a sealed environment to promote crystal formation over amorphous precipitation.[9]
-
Preparation : Ensure you have a highly pure (>95%) and concentrated (typically 10-20 mg/mL) protein sample.[9] The sample should be in a minimal buffer solution without cryoprotectants like glycerol that can interfere with crystallization.[9]
-
Tray Setup : Use a 24-well crystallization plate. Pipette 500 µL of a specific precipitant solution from a screening kit into each reservoir well.[10] Apply a thin, continuous ring of silicone grease around the rim of each well.[10]
-
Drop Preparation : Place a siliconized glass coverslip upside down. Pipette 1 µL of your protein solution onto the center of the coverslip.[9]
-
Mixing : Add 1 µL of the corresponding reservoir solution to the protein drop.[9] Avoid introducing bubbles. Gentle mixing by pipetting up and down can be beneficial, especially with viscous precipitants, but can sometimes lead to excessive nucleation.[9][10]
-
Sealing : Carefully invert the coverslip using tweezers and place it over the greased reservoir well, ensuring a perfect seal.[10] The drop should be hanging, suspended over the reservoir.
-
Equilibration : Store the plate at a constant temperature (e.g., 4°C or 20°C). Water vapor will slowly diffuse from the drop (which has a lower precipitant concentration) to the reservoir, concentrating the protein and precipitant in the drop and, hopefully, inducing crystallization.
-
Monitoring : Regularly inspect the drops under a microscope over days to weeks, looking for the appearance of crystals.
The Alternatives: NMR and Cryo-EM
While powerful, X-ray crystallography has its limitations. It requires crystallizable samples, which can be a major hurdle for large complexes, membrane proteins, or intrinsically disordered proteins.[5][11] Furthermore, the crystal lattice can sometimes constrain the protein into a single, static conformation that may not fully represent its dynamic nature in a biological context.[11] Here, alternative techniques offer distinct advantages.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution
NMR spectroscopy is unique in its ability to determine high-resolution structures of macromolecules in solution, closely mimicking their native physiological environment.[5] It leverages the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and perturbing it with radiofrequency pulses, NMR can reveal information about the chemical environment, connectivity, and spatial proximity of atoms.[12]
Key Advantage: Dynamics. NMR is not limited to a single static structure. It can provide unparalleled insights into molecular motion, conformational changes, and intermolecular interactions over a wide range of timescales.[5][12] This is crucial for understanding protein function, allostery, and binding mechanisms.
Experimental Workflow: NMR Spectroscopy
Caption: General workflow for protein structure determination by NMR.
B. Cryo-Electron Microscopy (Cryo-EM): Visualizing Large Complexes
Cryo-EM has undergone a "resolution revolution," transforming it into a near-atomic resolution technique that rivals X-ray crystallography for a wide range of samples.[3] The core principle of single-particle analysis involves flash-freezing a purified sample in a thin layer of vitreous (non-crystalline) ice.[13][14] A transmission electron microscope then captures tens of thousands of 2D projection images of individual particles in different orientations.[13] Sophisticated software then classifies these images and reconstructs a 3D model.[13]
Key Advantage: No Crystals Needed. The most significant advantage of Cryo-EM is that it does not require crystallization.[14][15] This makes it exceptionally well-suited for studying large, complex, and flexible macromolecules like viruses, ribosomes, and membrane proteins that are often intractable to crystallization.[14][15][16]
Experimental Workflow: Single-Particle Cryo-EM
Caption: Workflow for Single-Particle Analysis Cryo-EM.
Head-to-Head Comparison: Choosing the Right Tool
The choice between X-ray crystallography, NMR, and Cryo-EM depends entirely on the nature of your sample and your scientific goals. An objective comparison of their core performance metrics is essential for making an informed decision.
| Feature | X-ray Crystallography | NMR Spectroscopy | Cryo-Electron Microscopy (SPA) |
| Principle | X-ray diffraction from a crystal[8] | Magnetic properties of nuclei in solution[5] | Direct imaging of vitrified particles[13] |
| Sample State | Solid (Crystal) | Solution | Vitrified (Amorphous Solid)[11] |
| Crystallization? | Yes (Essential & often difficult)[5] | No[17] | No[14][15] |
| Typical Resolution | 1-3.5 Å (can be <1 Å)[18][19] | High (for small proteins) | 2-5 Å (can be <2 Å)[18] |
| Molecular Weight | Broad range, no theoretical upper limit | Typically < 40 kDa (signal complexity increases with size)[5] | Ideally > 150 kDa (smaller is challenging)[3][11] |
| Sample Amount | Milligrams (for screening & optimization) | Milligrams (high concentration needed)[5] | Micrograms (3-4 µL at ~1 mg/mL per grid)[3] |
| Dynamic Info? | No (yields a static, time-averaged structure)[11] | Yes (a primary strength)[5][12] | Yes (can capture different conformational states)[15] |
| Key Advantage | Highest resolution potential; "gold standard"[5] | Provides dynamics in a near-native state[4][5] | No crystallization needed; ideal for large complexes[15][16] |
| Main Limitation | The need for high-quality crystals[5][11] | Size limitation; complex data analysis[5] | Lower resolution for small or very flexible molecules[11] |
A Decision-Making Framework
Selecting the optimal technique is a critical experimental design choice. The following flowchart provides a logical path to guide your decision.
Caption: A flowchart to guide technique selection in structural biology.
Trustworthiness: The Critical Role of Structure Validation
Determining a structure is not the final step. A rigorous, multi-faceted validation process is required to ensure the resulting model is accurate and consistent with the experimental data. The Worldwide Protein Data Bank (wwPDB) has established comprehensive validation standards for all deposited structures, regardless of the method used.[20][21]
For any determined structure, researchers must assess:
-
Geometric Quality : This involves checking for realistic bond lengths, bond angles, and torsion angles (e.g., Ramachandran plot analysis). Tools like MolProbity are standard for this assessment.[21][22]
-
Fit to Experimental Data : For crystallography, this is measured by the R-factor and R-free, which quantify the agreement between the model and the diffraction data.[23] For Cryo-EM, the Fourier Shell Correlation (FSC) is used to estimate resolution and model fitness.[18]
-
Overall Quality Scores : Validation reports provide percentile rankings, comparing the quality of a new structure to all other structures in the PDB, giving crucial context to its reliability.[24]
Submitting a manuscript with a new structure without its official wwPDB validation report is now largely unacceptable to reputable journals, underscoring the community's commitment to rigor and reproducibility.[20]
Conclusion
The confirmation of molecular structure is a foundational activity in modern biological science. X-ray crystallography remains a powerhouse, delivering the highest resolution structures when high-quality crystals are obtainable.[5] However, it is no longer the only option. The Cryo-EM revolution has opened the door to visualizing massive, complex molecular machines that were previously inaccessible[14], while NMR spectroscopy provides an exclusive window into the essential dynamics of proteins in their native-like solution state.[4]
References
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
-
Comprehensive Guide to Protein Structure Determination: Comparison of X-ray, NMR, and Cryo-EM. Biotech Pioneer. [Link]
-
Validation of Structures in the Protein Data Bank. PubMed - NIH. [Link]
-
Challenges and opportunities in cryo-EM single-particle analysis. PMC - PubMed Central. [Link]
-
Single-Particle Cryo-EM. Creative Bioarray. [Link]
-
A new cryo-EM system for single particle analysis. PubMed. [Link]
-
X-Ray Crystallography Alternative. Energy → Sustainability Directory. [Link]
-
Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
-
Structure Validation and Quality. RCSB PDB. [Link]
-
Comparing Analytical Techniques for Structural Biology. NanoImaging Services. [Link]
-
Exploring Validation of PDB Experimental Structures and Computed Structure Models at RCSB.org. AIP Publishing. [Link]
-
What kind of strategy for initial screening of protein crystallization conditions do you recommend?. QIAGEN. [Link]
-
Cryo-EM and Single Particles. American Physiological Society Journal. [Link]
-
Comparison of Single crystal X-ray diffraction, NMR and Cryo-EM. YouTube. [Link]
-
Validation of Structures in the Protein Data Bank. ResearchGate. [Link]
-
NMR - AN ALTERNATIVE TO X-RAY CRYSTALLOGRAPHY FOR PROTEIN AND NUCLEIC ACID STRUCTURE DETERMINATION. Röntgen Centennial - World Scientific Publishing. [Link]
- Protein XRD Protocols - Crystalliz
-
Crystallization Screening. Hampton Research. [Link]
-
The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy. MDPI. [Link]
-
NMR spectra analysis workflow associated with the Dataset. Each protein.... ResearchGate. [Link]
-
Protein Crystallization Screening. News-Medical.Net. [Link]
-
Understanding PDB Validation: Which experimental structures should I rely on?. YouTube. [Link]
-
[Cryo-microscopy, an alternative to the X-ray crystallography?]. PubMed. [Link]
-
NMR-Based Methods for Protein Analysis. Analytical Chemistry - ACS Publications. [Link]
-
X-ray crystallography: principles and structure determination. Biophysics Class Notes. [Link]
-
Model Reconstruction of Crystal Structures Using Cryo-EM and NMR. Mtoz Biolabs. [Link]
-
5 Protein Structure Determination by NMR-Spectroscopy. Refubium. [Link]
-
Structural Characterization Methods: NMR, X-Ray Crystallography. kbDNA. [Link]
-
NMR data collection and analysis protocol for high-throughput protein structure determination. PNAS. [Link]
-
Nuclear magnetic resonance spectroscopy of proteins. Wikipedia. [Link]
-
Four steps are important to solve a protein structure by X-ray.... ResearchGate. [Link]
-
X ray crystallography principle and application | CSIR NET Unit 13. YouTube. [Link]
-
Live from the Lab: How to Solve a Crystal Structure. YouTube. [Link]
-
Seven quick tips for beginners in protein crystallography. Frontiers Publishing Partnerships. [Link]
-
X ray Crystallography method of determination of the structure of protein. YouTube. [Link]
-
Video: Protein Crystallization for X-ray Crystallography. JoVE. [Link]
-
x Ray crystallography. PMC - PubMed Central - NIH. [Link]
-
Resolution. Proteopedia, life in 3D. [Link]
-
Protein Crystallization for X-ray Crystallography. PMC - NIH. [Link]
-
Single Particle Cryo-EM Sample Preparation Guide. Creative Biostructure. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Comprehensive Guide to Protein Structure Determination: Comparison of X-ray, NMR, and Cryo-EM [en.biotech-pack.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 10. Video: Protein Crystallization for X-ray Crystallography [jove.com]
- 11. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. JEOL USA blog | What is Single Particle Analysis & How Does it Wo [jeolusa.com]
- 14. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Challenges and opportunities in cryo-EM single-particle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. worldscientific.com [worldscientific.com]
- 18. The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy [mdpi.com]
- 19. Resolution - Proteopedia, life in 3D [proteopedia.org]
- 20. Validation of Structures in the Protein Data Bank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. rcsb.org [rcsb.org]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
Bridging the Digital and the Physical: A Senior Application Scientist's Guide to Validating Molecular Docking Predictions
In the fast-paced world of drug discovery, molecular docking stands as a cornerstone of computational chemistry, offering tantalizing glimpses into the intricate dance between a potential drug molecule and its protein target.[1][2][3] These in silico predictions, however, are just the beginning of the story. To translate a promising computational "hit" into a viable therapeutic candidate, we must bridge the gap between the digital and the physical through rigorous experimental validation. This guide provides an in-depth comparison of key experimental techniques, offering not just protocols, but the strategic reasoning behind their application in confirming and refining our computational hypotheses.
The Imperative of Experimental Validation: Beyond the Docking Score
Molecular docking algorithms predict the preferred orientation and binding affinity of a ligand to a receptor, but these predictions are based on a number of simplifying assumptions.[4][5] Scoring functions, for instance, are approximations of the complex thermodynamics of binding.[5] Furthermore, the static nature of most docking protocols often fails to capture the dynamic flexibility of both the protein and the ligand in a physiological environment.[6] Therefore, experimental validation is not merely a confirmatory step; it is an essential part of the iterative process of drug design, providing the ground truth that guides further computational and medicinal chemistry efforts.[1][7]
The core principle of robust validation lies in the concept of orthogonal validation , where multiple, independent experimental techniques are employed to probe the same biological question.[8] This multifaceted approach provides a more complete and reliable picture of the molecular interaction, minimizing the risk of artifacts or misleading results from a single technique.
The Validation Workflow: From Virtual Hit to Confirmed Binder
A typical workflow for validating a computational hit involves a tiered approach, starting with qualitative assessments of binding and progressing to more quantitative and structurally detailed analyses.
Caption: A typical workflow for the experimental validation of molecular docking predictions.
A Comparative Guide to Key Validation Techniques
The choice of experimental technique depends on the specific questions being asked, the nature of the target protein and ligand, and the available resources. Here, we compare four of the most powerful and widely used methods.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
Principle: ITC directly measures the heat released or absorbed during a binding event.[6] This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.[6]
Why it's a go-to for validation:
-
Thermodynamic Insight: ITC provides a complete thermodynamic profile of the interaction, offering clues about the driving forces behind binding (e.g., hydrogen bonds, hydrophobic interactions).[6]
-
Label-Free: The technique does not require modification of the protein or ligand, ensuring that the measured interaction is as close to the native state as possible.
-
In-Solution Measurement: The experiment is performed in solution, mimicking physiological conditions more closely than surface-based techniques.
Experimental Protocol: A Self-Validating System
A well-designed ITC experiment includes inherent controls. The gradual saturation of the binding sites and the return to the baseline heat of dilution provide a self-validating system.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dialyze both the protein and ligand into the same buffer to minimize buffer mismatch effects, which can generate significant heats of dilution.
-
Degas all solutions thoroughly to prevent air bubbles from interfering with the measurement.
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
Instrument Setup:
-
Clean the sample and reference cells meticulously according to the manufacturer's instructions.
-
Fill the reference cell with the dialysis buffer.
-
Load the protein solution into the sample cell and the ligand solution into the titration syringe.
-
-
Titration:
-
Perform an initial small injection to account for any initial mixing artifacts.
-
Carry out a series of injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
-
-
Data Analysis:
-
Integrate the peaks in the raw data to determine the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.
-
Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution. Subtract this from the binding data.
-
Data Presentation:
| Parameter | Description | Typical Value Range |
| KD (Dissociation Constant) | A measure of binding affinity; lower KD indicates stronger binding. | pM to mM |
| n (Stoichiometry) | The number of ligand molecules that bind to one protein molecule. | Typically an integer (e.g., 1, 2) |
| ΔH (Enthalpy Change) | The heat released or absorbed upon binding. | Can be positive (endothermic) or negative (exothermic) |
| ΔS (Entropy Change) | The change in disorder of the system upon binding. | Can be positive or negative |
Surface Plasmon Resonance (SPR): Real-Time Kinetics
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[9] One binding partner is immobilized on the chip, and the other is flowed over the surface. The association and dissociation of the molecules are monitored in real-time.[9]
Why it's a powerful validation tool:
-
Kinetic Information: SPR provides both association (kon) and dissociation (koff) rate constants, offering insights into the dynamics of the interaction.[10]
-
High Sensitivity: It is highly sensitive and can detect weak interactions.
-
Real-Time Monitoring: The ability to observe binding as it happens can reveal complex binding mechanisms.[9]
Experimental Protocol: Ensuring Specificity and Accuracy
A key aspect of a reliable SPR experiment is the proper immobilization of the ligand and the inclusion of a reference surface to subtract non-specific binding.
Step-by-Step Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a sensor chip appropriate for the ligand (e.g., based on its tag or functional groups).
-
Activate the chip surface.
-
Immobilize the ligand onto the sensor surface. Block any remaining active sites to prevent non-specific binding.
-
A reference flow cell should be prepared in the same way but without the immobilized ligand.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a series of dilutions of the analyte in a suitable running buffer.
-
Inject the analyte solutions over both the ligand-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate a sensorgram.
-
-
Dissociation and Regeneration:
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte.
-
Inject a regeneration solution to remove any remaining bound analyte, preparing the chip for the next injection.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the ligand-immobilized flow cell to correct for non-specific binding and bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
-
Data Presentation:
| Parameter | Description | Typical Value Range |
| kon (Association Rate Constant) | The rate at which the ligand and protein form a complex. | 103 to 107 M-1s-1 |
| koff (Dissociation Rate Constant) | The rate at which the protein-ligand complex breaks apart. | 10-1 to 10-6 s-1 |
| KD (Dissociation Constant) | The ratio of koff/kon, representing binding affinity. | pM to mM |
X-ray Crystallography: The Atomic-Level Blueprint
Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of a protein-ligand complex at the atomic level.[11] This is achieved by crystallizing the complex and then diffracting X-rays off the crystal.[11]
Why it's the ultimate validation:
-
Unambiguous Binding Mode: It provides direct visualization of the ligand's binding pose, including its interactions with specific amino acid residues.[11][12]
-
Structural Insights for Optimization: The detailed structural information is invaluable for structure-based drug design and lead optimization.[12]
-
Confirmation of Docking Pose: It can definitively confirm or refute the binding mode predicted by molecular docking.[12]
Experimental Workflow: From Protein to Structure
Sources
- 1. jddhs.com [jddhs.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Advancing Drug Discovery through Integrative Computational Models and AI Technologies – Drug Repurposing Central [drugrepocentral.scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 7. jddhs.com [jddhs.com]
- 8. Applications of Biophysics in High Throughput Screening Hit Validation. - OAK Open Access Archive [oak.novartis.com]
- 9. Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target | bioRxiv [biorxiv.org]
- 10. xantec.com [xantec.com]
- 11. Structure-Based Virtual Screening and Functional Validation of Potential Hit Molecules Targeting the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 6-Bromo- vs. 6-Chloro-7-methoxyfuro[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of this scaffold provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide offers an in-depth comparison of two closely related analogues: 6-bromo-7-methoxyfuro[3,2-c]pyridine and 6-chloro-7-methoxyfuro[3,2-c]pyridine. While direct comparative biological data for these specific compounds is not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to infer their potential differences. We will delve into their synthesis, physicochemical properties, and expected biological activities, providing a framework for their evaluation as potential drug candidates.
Chemical Structures and Physicochemical Properties: A Comparative Analysis
The seemingly subtle substitution of a bromine atom for a chlorine atom at the 6-position of the 7-methoxyfuro[3,2-c]pyridine core can impart significant changes in the molecule's physicochemical profile. These differences, in turn, are expected to influence their biological activity.
| Property | This compound | 6-Chloro-7-methoxyfuro[3,2-c]pyridine |
| Molecular Formula | C₈H₆BrNO₂ | C₈H₆ClNO₂ |
| Molecular Weight | 228.04 g/mol | 183.59 g/mol |
| Halogen van der Waals Radius | 1.85 Å | 1.75 Å |
| Halogen Electronegativity (Pauling Scale) | 2.96 | 3.16 |
| Expected Lipophilicity (LogP) | Higher | Lower |
| Expected Polarity | Lower | Higher |
Rationale behind the Expected Physicochemical Differences:
-
Lipophilicity: Bromine is generally considered to be more lipophilic than chlorine. This is attributed to its larger size and greater polarizability, which can lead to enhanced van der Waals interactions with hydrophobic pockets in biological targets. Consequently, the 6-bromo analogue is predicted to have a higher LogP value than its 6-chloro counterpart. This difference in lipophilicity can significantly impact cell permeability, plasma protein binding, and metabolic stability.
-
Electronic Effects: Both bromine and chlorine are electron-withdrawing groups through induction due to their electronegativity. However, they can also donate electron density to the aromatic ring via resonance. The interplay of these effects influences the electron density of the furo[3,2-c]pyridine ring system, which can affect its interaction with biological targets and its metabolic profile. The slightly higher electronegativity of chlorine suggests it will have a stronger inductive electron-withdrawing effect compared to bromine.
-
Steric Effects: The larger van der Waals radius of bromine compared to chlorine can introduce greater steric hindrance at the 6-position. This could influence the binding affinity and selectivity of the molecule for its biological target.
Inferred Structure-Activity Relationship (SAR)
In the absence of direct comparative studies, we can infer the potential SAR of the 6-bromo versus the 6-chloro substitution based on general principles observed in other heterocyclic systems.
Key Considerations for SAR:
-
Target Binding: The nature of the halogen at the 6-position can influence the binding affinity and selectivity for a given biological target. If the binding pocket is hydrophobic, the more lipophilic bromo-substituent may lead to enhanced potency. Conversely, if the binding pocket is more constrained, the smaller chloro-substituent might be favored.
-
Metabolic Stability: The carbon-halogen bond strength (C-Cl > C-Br) can influence the metabolic stability of the compounds. The C-Br bond is more susceptible to metabolic cleavage, which could lead to a shorter half-life for the 6-bromo analogue.
-
Off-Target Effects: The difference in physicochemical properties can also lead to variations in off-target activities and toxicity profiles.
A study on 6-chloro-7-methoxy-4(1H)-quinolones as antimalarial agents revealed that the 6-chloro-7-methoxy substitution pattern resulted in a synergistic effect on activity.[1] While this is a different scaffold, it highlights that the electronic and steric properties imparted by the 6-chloro-7-methoxy substitution can be beneficial for biological activity in certain contexts.
Synthetic Strategies
The synthesis of 6-halo-7-methoxyfuro[3,2-c]pyridines can be approached through several routes. A plausible synthetic workflow would involve the construction of the furo[3,2-c]pyridine core followed by halogenation, or the use of a pre-halogenated pyridine precursor.
Caption: Generalized synthetic workflow for 6-halo-7-methoxyfuro[3,2-c]pyridines.
Experimental Protocol: Synthesis of this compound
-
Starting Material: 7-methoxyfuro[3,2-c]pyridine.
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN).
-
Procedure: a. Dissolve 7-methoxyfuro[3,2-c]pyridine (1.0 eq) in ACN. b. Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature. c. Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Purify the crude product by column chromatography on silica gel to afford this compound.
Note: The synthesis of the 6-chloro analogue would follow a similar procedure, substituting NBS with N-Chlorosuccinimide (NCS).
Proposed Biological Evaluation Workflow
To empirically determine the SAR of the 6-bromo versus 6-chloro analogues, a systematic biological evaluation is necessary. The choice of assays will depend on the therapeutic target of interest. Furo[3,2-c]pyridines have been investigated for a range of activities, including as kinase inhibitors and CNS agents.
Caption: A logical workflow for the comparative biological evaluation of the two compounds.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Materials: Purified target kinase, appropriate substrate, ATP, 6-bromo- and 6-chloro-7-methoxyfuro[3,2-c]pyridine, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the kinase, substrate, and test compounds. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the optimized reaction time. e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol. f. Calculate the IC₅₀ values for each compound.
Conclusion
The choice between a 6-bromo and a 6-chloro substituent on the 7-methoxyfuro[3,2-c]pyridine scaffold represents a critical decision in the drug discovery process. While direct comparative data is limited, a thorough understanding of the fundamental principles of medicinal chemistry allows for rational inferences to be made. The 6-bromo analogue is expected to be more lipophilic and potentially more metabolically labile, while the 6-chloro counterpart will be smaller and possess a stronger inductive electron-withdrawing effect. The optimal choice will ultimately depend on the specific requirements of the biological target and the desired pharmacokinetic profile. The experimental workflows outlined in this guide provide a clear path for the empirical determination of the structure-activity relationship of these two promising compounds.
References
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
-
Nilsen, A., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(9), 3818–3831. [Link]
-
Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Zaharia, V., et al. (2011). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 16(8), 6434-6454. [Link]
Sources
Safety Operating Guide
Operational Guide to Personal Protective Equipment for Handling 6-Bromo-7-methoxyfuro[3,2-c]pyridine
Abstract: This document provides comprehensive, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 6-Bromo-7-methoxyfuro[3,2-c]pyridine (CAS No. 1261366-01-1). The protocols outlined herein are designed for researchers, scientists, and drug development professionals. Our core objective is to furnish essential, immediate safety and logistical information, including operational and disposal plans, to ensure the highest standards of laboratory safety. The causality behind each recommendation is explained to build a framework of self-validating safety practices.
Introduction: Understanding the Hazard Profile
This compound is a brominated, heterocyclic aromatic compound. While specific toxicological data is limited, the molecular structure necessitates a cautious approach. The presence of a bromine atom and a furo[3,2-c]pyridine core suggests potential for skin, eye, and respiratory irritation.[1][2][3] A crucial takeaway from the available Safety Data Sheet (SDS) is that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This lack of comprehensive data mandates that we treat the compound with a high degree of caution, assuming it to be hazardous upon contact or inhalation until proven otherwise.
Our safety paradigm is therefore built on the principle of "as low as reasonably practicable" (ALARP) exposure. This guide will detail the necessary PPE to establish a primary barrier of defense.
Core PPE Requirements: A Multi-layered Defense
Effective protection from chemical hazards is not achieved by a single piece of equipment, but by an integrated system of PPE. The following sections break down the requirements for each critical area of exposure.
Eye and Face Protection: The First Line of Defense
Causality: The eyes are highly susceptible to chemical splashes and airborne particulates. Aromatic and halogenated compounds can cause severe irritation or irreversible damage upon contact.[2][3]
Protocol:
-
Primary Protection: At a minimum, safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory for all manipulations of the compound, including weighing and solution preparation.[1]
-
Enhanced Protection: When handling larger quantities (>1g) or performing operations with a risk of splashing (e.g., solution transfers, heating), chemical splash goggles must be worn. Goggles provide a complete seal around the eyes, offering superior protection against splashes and vapors.[4]
-
Maximum Protection: For procedures with a significant risk of explosion, energetic reaction, or large splashes, a face shield must be worn in addition to chemical splash goggles.[5] The face shield protects the entire face from direct contact.
Skin Protection: Impermeable Barriers
Causality: Brominated organic compounds can be absorbed through the skin, potentially leading to systemic toxicity. They can also cause significant skin irritation.[2] Therefore, selecting the correct glove material is critical.
Hand Protection:
-
Glove Selection: Standard disposable nitrile gloves are a suitable initial choice for incidental contact, providing a good balance of chemical resistance and dexterity.[5] However, given the limited data on this compound, prolonged contact or immersion requires more robust protection. For such scenarios, consider using thicker, chemical-resistant gloves such as neoprene or butyl rubber.[6] Always consult the glove manufacturer's compatibility charts for specific breakthrough times.
-
Glove Protocol:
-
Always inspect gloves for tears or punctures before use.[1]
-
Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[1]
-
Dispose of contaminated gloves immediately in the designated halogenated organic waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Body Protection:
-
A flame-resistant lab coat is required. Ensure it is fully buttoned to provide maximum skin coverage.[5]
-
Full-length pants and closed-toe shoes are mandatory in any laboratory setting where this compound is handled.[5] Avoid fabrics like polyester or acrylic which can melt and adhere to the skin in case of a fire.[5]
Respiratory Protection: Safeguarding Against Inhalation
Causality: Handling the solid form of this compound can generate dust. The SDS indicates it may cause respiratory irritation upon inhalation.[1]
Protocol:
-
Engineering Controls First: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator Use: For situations where engineering controls are not sufficient or during a spill cleanup, respiratory protection is necessary. A NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is recommended for nuisance exposures to dust.[1] For higher-risk operations or where vapors may be present, a respirator with an organic vapor cartridge may be required. All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training.[5][7]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.
Sources
- 1. capotchem.com [capotchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. mcrsafety.com [mcrsafety.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
